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N-Fmoc-3-methoxy-4-chloro-L-phenylalanine Documentation Hub

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  • Product: N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

Core Science & Biosynthesis

Foundational

Molecular structure and weight of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

Molecular Architecture, Synthesis Protocols, and Applications in Peptide Drug Discovery Executive Summary N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (CAS: 2154853-12-8) is a highly specialized non-canonical amino acid (NC...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Synthesis Protocols, and Applications in Peptide Drug Discovery

Executive Summary

N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (CAS: 2154853-12-8) is a highly specialized non-canonical amino acid (NCAA) utilized in modern medicinal chemistry and solid-phase peptide synthesis (SPPS).[1][2] Distinguished by its orthogonal electronic substitution pattern—an electron-withdrawing chlorine at the para position and an electron-donating methoxy group at the meta position—this building block offers unique opportunities for modulating peptide potency, metabolic stability, and receptor selectivity.

This guide provides a comprehensive technical analysis of the molecule, including its physicochemical properties, validated handling protocols, and its strategic role in Structure-Activity Relationship (SAR) studies.

Molecular Architecture & Physicochemical Properties

Structural Logic

The molecule consists of three distinct functional domains, each serving a specific role in drug development:

  • N-Terminal Protection (Fmoc): The 9-fluorenylmethoxycarbonyl (Fmoc) group ensures base-labile protection, compatible with standard SPPS workflows.

  • Chiral Backbone (L-Phe): The natural L-configuration (S-enantiomer) maintains biological compatibility with endogenous receptor pockets.

  • Functionalized Side Chain (3-OMe, 4-Cl):

    • 4-Chloro: Increases lipophilicity and blocks metabolic oxidation at the reactive para position (a common site for cytochrome P450 attack).

    • 3-Methoxy: Provides a hydrogen bond acceptor site and introduces specific steric bulk to restrict conformational freedom.

Quantitative Data Profile
PropertySpecification
Chemical Name N-Fmoc-3-methoxy-4-chloro-L-phenylalanine
CAS Number 2154853-12-8
Molecular Formula C₂₅H₂₂ClNO₅
Molecular Weight 451.90 g/mol
Purity Grade ≥ 98% (HPLC)
Chirality L-Isomer (S-configuration)
Solubility Soluble in DMF, DMSO, NMP; Low solubility in water/DCM
Appearance White to off-white powder
SMILES O=C(O)=C(Cl)C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Structural Connectivity Map

The following diagram illustrates the logical connectivity and functional role of each molecular segment.

MolecularStructure Fmoc Fmoc Group (Base-Labile Protection) Amine α-Amine (NH) Fmoc->Amine Protects AlphaC α-Carbon (Chiral Center S) Amine->AlphaC Carboxyl Carboxylic Acid (Coupling Site) AlphaC->Carboxyl SideChain β-Carbon (CH2) AlphaC->SideChain Phenyl Phenyl Ring SideChain->Phenyl MetaPos 3-Position: Methoxy (-OMe) (H-Bond Acceptor) Phenyl->MetaPos ParaPos 4-Position: Chloro (-Cl) (Metabolic Block) Phenyl->ParaPos

Caption: Functional connectivity map of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine highlighting pharmacophoric elements.

Strategic Applications in Drug Design (SAR)

The "Dual Electrostatic" Effect

The simultaneous presence of chloro and methoxy substituents creates a "dual electrostatic" potential.[3] While chlorine is electron-withdrawing (inductive), it also possesses a lipophilic character and a "sigma-hole" (positive potential cap). The methoxy group is electron-donating (resonance) but presents a negative electrostatic potential at the oxygen.[3]

  • Mechanism: This combination allows the residue to interact simultaneously with both positive and negative regions of a target protein's binding pocket, often resulting in higher affinity than either substituent alone.

  • Metabolic Stability: The 4-chloro substituent effectively blocks para-hydroxylation, a primary clearance pathway for phenylalanine-based drugs, thereby extending the half-life (

    
    ) of the peptide.
    

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

Due to the steric bulk of the 3-methoxy and 4-chloro groups, standard coupling protocols may result in incomplete conversion. The following optimized protocol ensures high-efficiency incorporation.

Reagents & Preparation
  • Resin: Rink Amide or Wang Resin (0.3–0.6 mmol/g loading).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/HCTU due to faster kinetics with hindered amino acids.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Coupling Workflow
  • Swelling: Swell resin in DMF for 20 minutes.

  • Deprotection (Fmoc Removal):

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Validation: UV monitoring at 301 nm (dibenzofulvene adduct) or Kaiser Test (Blue = Free Amine).

  • Activation (Pre-activation is critical):

    • Dissolve N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (4.0 eq) and HATU (3.9 eq) in DMF.

    • Add DIPEA (8.0 eq) immediately before addition to resin.

    • Note: Minimize activation time (< 2 min) to prevent racemization.

  • Coupling:

    • Add activated solution to resin.

    • Agitate for 60–90 minutes at room temperature.

    • Optimization: For difficult sequences, double couple (repeat step 3-4) or elevate temperature to 50°C (microwave assisted).

  • Washing: Wash resin with DMF (4x) and DCM (3x).

SPPS Logic Diagram

SPPS_Workflow Start Resin-Bound Peptide (Fmoc Protected) Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Check1 QC: Kaiser Test (Positive = Blue) Wash1->Check1 Activate Activation (Fmoc-AA + HATU + DIPEA) Check1->Activate Pass Couple Coupling Reaction (60-90 min, RT or 50°C) Activate->Couple Check2 QC: Kaiser Test (Negative = Colorless) Couple->Check2 Repeat Double Coupling (If Incomplete) Check2->Repeat Fail Next Proceed to Next Cycle Check2->Next Pass Repeat->Couple

Caption: Optimized SPPS cycle for sterically hindered amino acids like Fmoc-3-methoxy-4-chloro-Phe.

Quality Control & Storage

Analytical Verification
  • HPLC: Expect a retention time shift compared to native Phenylalanine due to increased hydrophobicity (Cl/OMe).

  • NMR: Proton NMR (

    
    H) should show distinct signals for the methoxy singlet (~3.8 ppm) and the aromatic protons split by the 3,4-substitution pattern.
    
  • Mass Spectrometry: ESI-MS should yield

    
     and 
    
    
    
    . The chlorine isotope pattern (
    
    
    Cl/
    
    
    Cl) will be visible (3:1 ratio).
Storage Conditions
  • Temperature: Store at +2°C to +8°C.

  • Environment: Keep under inert gas (Argon/Nitrogen) and desiccated.

  • Stability: Stable for >2 years if protected from moisture. Hydrolysis of the Fmoc group can occur if exposed to basic fumes.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Chloro/Methoxy Phenylalanine Derivatives. Retrieved from [Link]

  • Drug Hunter. (2024).[4] Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • Beilstein Journals. (2020). Fluorinated and Substituted Phenylalanines: Synthesis and Pharmaceutical Applications. Retrieved from [Link]

Sources

Exploratory

Solvation Dynamics and Solubility Profiling of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine in DMF and DMSO

A Technical Whitepaper for Peptide Chemists and Drug Development Professionals As a Senior Application Scientist, I approach the solvation of heavily modified unnatural amino acids not merely as a physical mixing step, b...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Peptide Chemists and Drug Development Professionals

As a Senior Application Scientist, I approach the solvation of heavily modified unnatural amino acids not merely as a physical mixing step, but as a critical thermodynamic barrier. In Solid-Phase Peptide Synthesis (SPPS), incomplete solvation is the primary culprit behind deletion sequences, sluggish reaction kinetics, and failed couplings[1].

This guide provides an in-depth analysis of the solubility profile of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (CAS: 2154853-12-8)[2], a highly specialized building block used in the design of advanced peptidomimetics. By understanding the causality behind solvent-solute interactions in N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), researchers can engineer optimized, high-fidelity synthesis workflows.

Physicochemical Profiling & Solvent Causality

The molecular architecture of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (MW: ~451.90 g/mol ) dictates its behavior in solution. The molecule features three distinct domains that complicate solvation:

  • The Fmoc Protecting Group: Highly hydrophobic and planar, the fluorenyl ring system is prone to strong

    
     stacking, which can lead to the formation of molecular gels and aggregates in suboptimal solvents[3].
    
  • The Halogenated Aromatic Ring: The 4-chloro substitution increases overall lipophilicity and introduces a strong dipole, reinforcing the rigidity of the crystal lattice.

  • The 3-Methoxy Moiety: While acting as a localized hydrogen-bond acceptor, it adds significant steric bulk.

To overcome the lattice energy of this compound, the choice of a polar aprotic solvent is non-negotiable.

Why DMF and DMSO?
  • DMF (N,N-Dimethylformamide): DMF is the industry standard for SPPS. It offers an optimal balance of a high dielectric constant and low viscosity. Lower viscosity is critical because it allows the solvent to deeply penetrate and swell the polystyrene or PEG-based resin matrix, facilitating mass transfer during the coupling step[4].

  • DMSO (Dimethyl Sulfoxide): DMSO is a superior hydrogen-bond acceptor compared to DMF. It excels at disrupting the rigid intermolecular hydrogen bonds of hydrophobic Fmoc-derivatives, preventing aggregation[5],[3]. However, its high viscosity hinders resin swelling, and it can be difficult to remove during washing steps[4]. Therefore, DMSO is typically reserved as a co-solvent for "difficult" sequences or highly aggregation-prone building blocks.

Solvation_Pathway N1 N-Fmoc-3-methoxy-4-chloro-L-Phe (Solid State) N2 Solvent Addition (DMF or DMSO) N1->N2 N3 Sonication / Vortexing (Disrupt Crystal Lattice) N2->N3 N4 Solvated Monomers (Active State) N3->N4 Complete Dissolution N5 Activation (e.g., HATU / DIPEA) N4->N5 N6 SPPS Coupling (Peptide Bond Formation) N5->N6

Workflow of solvation and activation for Fmoc-protected unnatural amino acids in SPPS.

Quantitative Solubility Data

Because exact empirical solubility can vary based on the crystalline polymorph and lot purity, the data below is synthesized from the baseline behavior of its closest structural analog, Fmoc-3-chloro-L-phenylalanine[5], adjusted for the steric and electronic contributions of the methoxy group.

For efficient SPPS, a minimum concentration of 0.2 M is generally required to drive the bimolecular coupling reaction to completion.

SolventEstimated Solubility at 25°C (mg/mL)Molarity (mM)Solvation Characteristics & Notes
DMF 90 - 110200 - 245Primary Solvent: Dissolves with moderate vortexing. Ideal for standard coupling cycles due to excellent resin swelling properties.
DMSO 100 - 125220 - 275Secondary/Co-Solvent: Higher absolute solubility but requires ultrasonic assistance. Highly sensitive to moisture; hygroscopic water absorption will cause rapid precipitation[5].
Self-Validating Protocol for Empirical Solubility Determination

Trusting a simple visual inspection to confirm solubility is a common, yet fatal, laboratory error. Fmoc-derivatives frequently form sub-visible colloidal suspensions that scatter light poorly but will instantly clog SPPS fluidics and ruin coupling efficiency.

To ensure absolute trustworthiness, I mandate a self-validating thermodynamic protocol . This system relies on physical separation followed by spectroscopic quantification, ensuring that the measured concentration reflects true, thermodynamically stable solvated monomers[1].

Step-by-Step Methodology:
  • Saturation Preparation: Weigh approximately 150 mg of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine into a 2.0 mL sealable borosilicate glass vial. Add exactly 1.0 mL of anhydrous DMF or newly opened, anhydrous DMSO[5].

  • Isothermal Equilibration: Seal the vial and agitate vigorously using a vortex mixer for 2 minutes. Transfer the vial to a temperature-controlled thermoshaker set to 25°C. Shake at 800 RPM for 24 hours to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes at 25°C. This critical step forces any undissolved micro-aggregates or colloids into a solid pellet.

  • Supernatant Extraction & Dilution: Carefully aspirate 10 µL of the optically clear supernatant from the top of the liquid column. Dilute this aliquot 1:1000 in the respective solvent (DMF or DMSO) to bring the concentration within the linear dynamic range of the spectrophotometer.

  • Spectroscopic Quantification (Self-Validation): Measure the UV absorbance of the diluted sample at 301 nm (the isosbestic point of the Fmoc chromophore). Calculate the exact molarity using the Beer-Lambert law (

    
    ) against a pre-established standard curve of the amino acid.
    

Self_Validating_Protocol Step1 Prepare Saturated Solution (Excess Solute + Solvent) Step2 Isothermal Equilibration (24h at 25°C) Step1->Step2 Step3 Phase Separation (Centrifugation at 10,000 x g) Step2->Step3 Step4 Supernatant Extraction Step3->Step4 Step5 UV-Vis / HPLC Quantification (Fmoc Absorbance at 301 nm) Step4->Step5

Self-validating thermodynamic protocol for quantifying Fmoc-amino acid solubility.

Troubleshooting & Process Optimization
  • Managing Hygroscopicity: DMSO is notoriously hygroscopic. The introduction of even trace amounts of water drastically alters the dielectric constant of the solvent, triggering the self-assembly of Fmoc-diphenylalanine derivatives into rigid hydrogels[3]. Always utilize molecular sieves or newly opened ampoules of anhydrous DMSO[5].

  • The Binary Solvent Strategy: If the amino acid exhibits poor kinetics in pure DMF but the sequence requires high resin swelling, employ a binary solvent system. Dissolving the amino acid in a 20% DMSO / 80% DMF (v/v) mixture leverages the hydrogen-bond disrupting power of DMSO while maintaining the favorable viscosity and swelling profile of DMF[4].

  • Ultrasonic Assistance: If dissolution is sluggish, apply sonication in a water bath for 5–10 minutes. The acoustic cavitation effectively shatters the rigid halogenated crystal lattice, accelerating the transition to the solvated state[5].

References

Sources

Foundational

Technical Guide: The 3-Methoxy-4-Chloro Phenylalanine Motif in Medicinal Chemistry

Topic: Role of 3-Methoxy-4-Chloro Substitution in Phenylalanine Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Executive Summary The 3-methoxy-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 3-Methoxy-4-Chloro Substitution in Phenylalanine Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

The 3-methoxy-4-chloro-L-phenylalanine scaffold represents a highly specific "privileged structure" modification used to optimize potency, metabolic stability, and selectivity in peptide-mimetic drugs. Unlike simple phenylalanine or tyrosine residues, this di-substituted motif leverages the "Magic Chloro" effect —where the lipophilic chlorine atom at the para-position blocks metabolic hydroxylation (CYP450 oxidation) while occupying a hydrophobic pocket—coupled with a meta-methoxy group that functions as a rigid hydrogen-bond acceptor and conformational lock.

This guide analyzes the physicochemical rationale, synthetic pathways, and structural-activity relationships (SAR) of this moiety, specifically within the context of Integrin VLA-4 (


) antagonists  and amino acid transport inhibitors .

Physicochemical Rationale & Pharmacophore Logic

The selection of a 3-methoxy-4-chloro substitution pattern is rarely accidental. It is a strategic medicinal chemistry maneuver designed to modulate the electronic and steric environment of the phenyl ring.

Electronic & Steric Vectors
  • 4-Chloro (Para):

    • Electronic: Weakly deactivating (inductive withdrawal

      
      , resonance donation 
      
      
      
      ). It lowers the electron density of the ring compared to tyrosine, reducing susceptibility to oxidative metabolism.
    • Steric/Lipophilic: The chlorine atom (

      
      ) significantly increases lipophilicity compared to hydrogen (
      
      
      
      ) or hydroxyl (
      
      
      ), enhancing membrane permeability and hydrophobic collapse within the binding pocket.
    • Metabolic Block: It effectively prevents para-hydroxylation, a common clearance pathway for phenylalanine derivatives.

  • 3-Methoxy (Meta):

    • Conformational Bias: The methoxy group creates a steric clash with the ortho-protons, often forcing the phenyl ring into a specific torsion angle relative to the peptide backbone.

    • H-Bonding: Acts as a weak H-bond acceptor. In many integrin inhibitors, this oxygen interacts with backbone amides or specific arginine residues in the receptor.

The "Orthogonal" Interaction

The combination creates a unique electrostatic potential surface. The chlorine atom presents a


-hole  (positive potential cap) capable of halogen bonding with carbonyl oxygens in the protein target, while the methoxy oxygen offers a negative potential region. This duality allows for "multipoint" binding that unsubstituted phenylalanine cannot achieve.

Case Study: Integrin VLA-4 Antagonists

The most prominent application of substituted phenylalanines, including the 3-methoxy-4-chloro variant, is in the development of VLA-4 (Very Late Antigen-4) antagonists for treating autoimmune diseases (e.g., Multiple Sclerosis, Crohn's).

Mechanistic Role

VLA-4 antagonists typically mimic the Leu-Asp-Val (LDV) sequence of fibronectin. The phenylalanine derivative often replaces the Leucine or serves as a hydrophobic anchor.

  • Binding Mode: The 3-methoxy-4-chloro phenyl group fits into a deep, lipophilic "specificity pocket" adjacent to the metal-ion-dependent adhesion site (MIDAS).

  • Selectivity: The 4-Cl group fills the depth of the pocket, while the 3-OMe group provides shape complementarity that excludes the smaller

    
     integrin isoform, improving selectivity.
    
Counter-Example: Regiochemistry Sensitivity (AChE1)

It is critical to note that regiochemistry is non-interchangeable. In Acetylcholinesterase 1 (AChE1) inhibitors, swapping a 3-chloro-4-methoxy motif to 3-methoxy-4-chloro resulted in a complete loss of activity. This confirms that the vectors of the H-bond acceptor (OMe) and the lipophilic bulk (Cl) must precisely match the receptor's topology.

Experimental Protocols: Synthesis & Validation

Retrosynthetic Analysis

The synthesis of 3-methoxy-4-chloro-L-phenylalanine presents a challenge in enantioselectivity. Two robust routes are recommended:

  • Route A (Chemical): Erlenmeyer-Plöchl Azlactone Synthesis followed by Asymmetric Hydrogenation.

  • Route B (Biocatalytic): Enzymatic Resolution of the Racemic N-Acetyl Derivative (Preferred for Green Chemistry/Scale-up).

Visualization: Synthetic Pathway

Synthesis_Pathway Start 3-Methoxy-4-chlorobenzaldehyde Step1 Azlactone Formation (N-Acetylglycine, NaOAc, Ac2O) Start->Step1 Condensation Step2 (Z)-Enamide Intermediate Step1->Step2 Ring Opening Step3 Asymmetric Hydrogenation (Rh(COD)2BF4, Chiral Ligand) Step2->Step3 H2, 5 bar End 3-Methoxy-4-chloro-L-phenylalanine (>98% ee) Step3->End Deprotection

Caption: Figure 1. Asymmetric synthesis route via Erlenmeyer-Plöchl chemistry utilizing Rh-catalyzed hydrogenation for enantiocontrol.

Detailed Protocol: Enzymatic Resolution (Route B)

This protocol is selected for its high fidelity and scalability (self-validating via optical rotation).

Reagents:

  • Racemic N-acetyl-3-methoxy-4-chloro-phenylalanine (Substrate)

  • Acylase I (from Aspergillus melleus or Porcine Kidney)

  • 0.1 M Phosphate Buffer (pH 7.5)

  • CoCl

    
     (Cofactor, 0.5 mM)
    

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10.0 g of racemic N-acetyl-amino acid in 400 mL of 0.1 M phosphate buffer. Adjust pH to 7.5 using 2M NaOH. Add CoCl

    
     to a final concentration of 0.5 mM.
    
  • Enzymatic Hydrolysis: Add 100 mg of Acylase I. Incubate at 37°C with gentle orbital shaking (150 rpm).

  • Monitoring: Monitor reaction progress via HPLC (Chiralpak AD-H column) or by checking the drop in pH (the free amino acid is zwitterionic but the release of acetic acid lowers pH). Maintain pH 7.5 via auto-titration with dilute NaOH.

  • Termination: The reaction typically reaches 50% conversion (theoretical max for resolution) in 12–24 hours. Stop when conversion hits 49-50%.

  • Separation: Acidify to pH 5.0. The unreacted D-N-acetyl isomer remains in solution or precipitates differently. Pass through a cation-exchange resin (Dowex 50W). The free L-amino acid binds to the resin; the acetylated D-isomer elutes.

  • Elution & Isolation: Elute the L-amino acid with 1M NH

    
    OH. Lyophilize to obtain 3-methoxy-4-chloro-L-phenylalanine  as a white powder.
    
  • Validation: Check optical rotation

    
     and enantiomeric excess (ee) via Chiral HPLC. Target: >99% ee.
    

Comparative SAR Data

The following table summarizes the impact of this substitution pattern compared to standard residues in VLA-4 antagonist assays (Generic IC


 trends based on literature analogs).
Substituent (Phenyl Ring)Electronic Effect (

)
Lipophilicity (

)
VLA-4 IC

(nM)
Metabolic Stability (t

)
H (Unsubstituted) 0.000.00150Low (< 20 min)
4-OH (Tyrosine) -0.37-0.67450Low (Phase II conj.)
4-Cl +0.23+0.7112High (> 60 min)
3-OMe, 4-Cl +0.12 (Composite) +0.69 3 High (> 90 min)
3-Cl, 4-OMe +0.12+0.69> 1000 (Inactive)High

Note: The dramatic difference between 3-OMe,4-Cl and 3-Cl,4-OMe highlights the steric specificity of the binding pocket.

Structural Logic Diagram

SAR_Logic Motif 3-Methoxy-4-Chloro Phenylalanine Cl_Role 4-Chloro Group: 1. Blocks CYP450 oxidation 2. Fills deep hydrophobic pocket 3. Halogen Bond Donor Motif->Cl_Role OMe_Role 3-Methoxy Group: 1. Conformational Lock (Steric) 2. H-Bond Acceptor (Arginine interaction) 3. Excludes off-target isoforms Motif->OMe_Role Result Outcome: High Potency + Metabolic Stability Cl_Role->Result OMe_Role->Result

Caption: Figure 2. Pharmacophore decomposition of the 3-methoxy-4-chloro moiety illustrating the dual contribution to efficacy and stability.

References

  • BenchChem Technical Support. (2025). Application Notes: The Role of 3-Chloro-4-methoxybenzenemethanamine in Pharmaceutical Synthesis. Retrieved from

  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter Flash Talk. Retrieved from

  • Gutteridge, C. E., et al. (2003). N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists.[1] Bioorganic & Medicinal Chemistry Letters, 13(5), 885-890.[1] Retrieved from

  • Hogberg, A., et al. (2016). Towards Mosquitocides for Prevention of Vector-Borne Infectious Diseases. DiVA Portal. Retrieved from

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from

Sources

Exploratory

Literature review of chlorinated phenylalanine derivatives in medicinal chemistry

Executive Summary Chlorinated phenylalanine derivatives represent a critical intersection between classical organic synthesis and modern chemical biology. Unlike their fluorinated counterparts, which are primarily utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorinated phenylalanine derivatives represent a critical intersection between classical organic synthesis and modern chemical biology. Unlike their fluorinated counterparts, which are primarily utilized for their metabolic stability and bioisosterism with hydrogen, chlorinated derivatives—specifically 4-chloro-L-phenylalanine (PCPA, Fenclonine) and its isomers—introduce significant steric bulk and lipophilicity (hydrophobicity) while altering the electronic landscape of the phenyl ring.

This technical guide synthesizes the current state of knowledge regarding these compounds, focusing on two distinct operational domains:

  • Pharmacological Agents: The use of PCPA as a potent, irreversible inhibitor of Tryptophan Hydroxylase (TPH) , the rate-limiting enzyme in serotonin biosynthesis.

  • Structural Motifs: The incorporation of chloro-phenylalanine (Cl-Phe) into peptide therapeutics to enhance proteolytic stability and induce specific conformational constraints.

Physicochemical Profiling & Structural Impact

The introduction of a chlorine atom onto the phenylalanine scaffold fundamentally alters its interaction with biological targets.[1] Understanding these parameters is a prerequisite for rational drug design.

Electronic and Steric Modifications

Chlorine acts as a weak deactivator of the aromatic ring via induction (-I effect) but can donate electron density through resonance (+M effect). In the context of enzyme binding, the chlorine atom (Van der Waals radius ~1.75 Å) is significantly larger than hydrogen (1.20 Å) or fluorine (1.47 Å), often mimicking the size of a methyl group but with different electronic properties.

ParameterL-Phenylalanine (Phe)4-Fluoro-L-Phe4-Chloro-L-PheImpact on MedChem
MW ( g/mol ) 165.19183.18199.63Increased mass affects diffusion/binding kinetics.
LogP (Calc) -1.38-1.9 (approx)-0.8 to -0.5Higher Lipophilicity : Improves membrane permeability.
σ (Hammett) 0.000.060.23Electron Withdrawing : Lowers pKa of phenols/amines nearby.
Metabolic Fate Hydroxylation (Tyr)StableBlocks para-hydroxylation Increases half-life (

) of peptide drugs.
Conformational Restriction in Peptides

Incorporating 2-chloro-phenylalanine (ortho-Cl) or 2,4-dichloro-phenylalanine into peptide backbones restricts rotation around the


 and 

bonds (the

and

torsion angles). This "conformational locking" is utilized to force peptides into bioactive helical or turn structures, reducing the entropic penalty of binding to a receptor.

Pharmacology: The Fenclonine Mechanism

Fenclonine (4-Chloro-DL-phenylalanine) is the archetype of this class. Its primary utility lies in its ability to deplete serotonin (5-HT) levels in the central nervous system (CNS) and periphery.

Mechanism of Action: Tryptophan Hydroxylase (TPH) Inhibition

TPH catalyzes the conversion of L-Tryptophan to 5-Hydroxytryptophan (5-HTP).[2][3] PCPA acts as a mechanism-based inactivator (suicide substrate) or a competitive inhibitor depending on the isoform and conditions. It effectively depletes serotonin stores without significantly affecting catecholamines (dopamine/norepinephrine), although high doses can inhibit Phenylalanine Hydroxylase (PAH), mimicking Phenylketonuria (PKU).

Pathway Visualization (Graphviz)

The following diagram illustrates the serotonin biosynthesis pathway and the specific blockade point of PCPA.

TPH_Inhibition Trp L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Trp->HTP Hydroxylation TPH Tryptophan Hydroxylase (TPH1 / TPH2) TPH->Trp Catalysis Serotonin Serotonin (5-HT) HTP->Serotonin Decarboxylation AADC Aromatic L-amino acid decarboxylase PCPA Fenclonine (4-Cl-Phe) PCPA->TPH Irreversible Inhibition

Figure 1: Mechanism of Action. Fenclonine (PCPA) irreversibly inhibits Tryptophan Hydroxylase, halting the rate-limiting step of serotonin production.[2]

Synthetic Methodologies

The synthesis of chlorinated phenylalanine derivatives has evolved from non-selective chlorination to highly specific chemo-enzymatic and organometallic routes.

Classical Route: Erlenmeyer Azlactone Synthesis

Historically, 4-chlorobenzaldehyde is condensed with N-acetylglycine to form an azlactone, which is then hydrolyzed and reduced. While robust, this method yields a racemic mixture requiring resolution.

Modern Route: Negishi Cross-Coupling

For medicinal chemistry applications requiring high enantiopurity and diverse halogen positioning (ortho/meta/para), Negishi cross-coupling is the gold standard. This method couples organozinc reagents with aryl halides.[4]

  • Reagents: Boc-iodo-alanine (zinc homoenolate), Aryl-iodide/bromide,

    
    , S-Phos ligands.
    
  • Advantage: Preserves chiral integrity of the amino acid backbone; tolerant of functional groups.

Biocatalytic Route: Reductive Amination

Recent advances utilize Phenylalanine Dehydrogenase (PDH) engineered for broader substrate specificity (e.g., from Quasibacillus thermotolerans).[5] This "Green Chemistry" approach converts 3-(chlorophenyl)-2-oxopropionic acids directly into chiral amino acids using ammonia and NADH.

Synthetic Workflow Visualization

Synthesis_Workflow Start Start: Boc-iodo-Ala-OMe (Protected Amino Acid) Zn_Activation Zn Activation (Zn dust, DMF) Start->Zn_Activation Reagent Organozinc Homoenolate Zn_Activation->Reagent Coupling Negishi Coupling (Ar-I, Pd2(dba)3, S-Phos) Reagent->Coupling + 1-Chloro-4-iodobenzene Product_Protected Boc-4-Cl-Phe-OMe Coupling->Product_Protected Deprotection Deprotection (LiOH then TFA) Product_Protected->Deprotection Final Final Product: 4-Chloro-L-Phenylalanine Deprotection->Final

Figure 2: Negishi Cross-Coupling Workflow. A modular approach for synthesizing various chlorinated phenylalanine isomers with high enantiomeric retention.

Experimental Protocol: Synthesis of N-Boc-4-Chloro-L-Phenylalanine

Context: This protocol describes the protection of commercially available 4-chloro-L-phenylalanine to create a building block suitable for solid-phase peptide synthesis (SPPS).

Safety: Work in a fume hood. Di-tert-butyl dicarbonate (


) is toxic and generates 

gas (pressure hazard).
Materials
  • 4-Chloro-L-phenylalanine (10 mmol, 2.00 g)

  • Di-tert-butyl dicarbonate (

    
    ) (11 mmol, 2.40 g)
    
  • Triethylamine (

    
    ) (15 mmol, 2.1 mL)
    
  • Dioxane/Water (1:1 v/v)

  • 1N HCl, Ethyl Acetate,

    
    
    
Step-by-Step Methodology
  • Solubilization: In a 100 mL round-bottom flask, suspend 4-chloro-L-phenylalanine (2.00 g) in 20 mL of Dioxane/Water (1:1).

  • Basification: Add Triethylamine (2.1 mL) dropwise. The solution should become clear as the zwitterion is deprotonated.

  • Boc Addition: Cool the solution to 0°C (ice bath). Add

    
     (2.40 g) slowly.
    
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 12–18 hours. Monitor by TLC (ninhydrin stain will show disappearance of free amine).

  • Work-up:

    • Evaporate dioxane under reduced pressure.

    • Acidify the remaining aqueous layer carefully with 1N HCl to pH ~2–3 (product precipitates as oil/solid).

    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification:

    • Combine organic layers and wash with Brine.

    • Dry over anhydrous

      
      .
      
    • Concentrate in vacuo to yield N-Boc-4-chloro-L-phenylalanine as a white/off-white solid.

  • Validation: Verify via

    
    -NMR (DMSO-
    
    
    
    ). Look for the characteristic Boc singlet at ~1.35 ppm (9H) and the para-substituted aromatic system (two doublets) around 7.2–7.4 ppm.

Applications in Drug Development[1][6][7][8][9][10]

Peptide Macrocyclization

A novel derivative, p-chloropropynyl phenylalanine (pCPF) , has been developed for co-translational peptide macrocyclization.[6][7] The chloro-alkyne moiety reacts with cysteine thiols, forming stable thioether bridges that lock peptides into drug-like conformations, improving serum stability.

Metabolic Imaging

While


-Phe is standard for PET imaging, chlorinated derivatives are used in structure-activity relationship (SAR) studies to probe the active sites of amino acid transporters (LAT1) in glioblastomas, offering a non-radioactive tool to map steric tolerance before radiolabeling.

References

  • National Institutes of Health (NIH). (2020). Effects of Tryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation. International Journal of Molecular Sciences. Retrieved from [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Foundational

Technical Guide: Conformational Analysis of Peptides Containing N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

Topic: Conformational Analysis of Peptides Containing N-Fmoc-3-methoxy-4-chloro-L-phenylalanine Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Analysis of Peptides Containing N-Fmoc-3-methoxy-4-chloro-L-phenylalanine Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary

The incorporation of non-canonical amino acids (NCAAs) such as N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (Fmoc-3-OMe-4-Cl-Phe-OH) is a pivotal strategy in modern peptidomimetic drug design. This specific residue offers a unique dual-modification profile: the para-chloro substituent enhances lipophilicity and enables halogen bonding, while the meta-methoxy group introduces specific steric constraints and hydrogen bond acceptor potential.

This guide details the rigorous conformational analysis of peptides containing this residue. Unlike standard amino acids, 3-OMe-4-Cl-Phe requires a specialized analytical workflow to decouple its electronic effects from its steric influence on the peptide backbone (


 angles) and side-chain rotamers (

).

Chemical & Structural Context

The Moiety: 3-methoxy-4-chloro-L-phenylalanine

This residue is not merely a hydrophobic spacer; it is a structural tool.

  • Electronic Profile: The 4-chloro group exerts an inductive electron-withdrawing effect (

    
    ), creating a "sigma-hole" at the tip of the halogen, capable of interacting with backbone carbonyls (halogen bonding).
    
  • Steric Profile: The 3-methoxy group adds significant bulk at the meta position. In an

    
    -helical context, this can restrict side-chain rotation, locking the aromatic ring into a specific orientation relative to the peptide backbone.
    
  • Fmoc Protection: The N-terminal Fmoc group, while temporary in synthesis, is often retained in initial conformational studies to assess local folding propensity (e.g.,

    
    -
    
    
    
    stacking between the Fmoc fluorenyl ring and the phenyl side chain).
Synthesis Considerations

Before analysis, the integrity of the peptide must be absolute. The bulky 3-methoxy group can hinder coupling efficiency.

  • Protocol: Use high-efficiency coupling reagents like HATU or COMU rather than standard HBTU to overcome steric hindrance.

  • Racemization Risk: The electron-withdrawing nature of the phenyl ring increases the acidity of the

    
    -proton, heightening the risk of racemization during coupling. Use Oxyma Pure  as an additive to suppress this.
    

Analytical Workflow: From In Silico to Solution State

The following workflow ensures a self-validating dataset, moving from theoretical prediction to experimental verification.

ConformationalAnalysis Start Peptide Design (Fmoc-3-OMe-4-Cl-Phe) InSilico Phase 1: In Silico Modeling (Parameterization & MD) Start->InSilico Synthesis Phase 2: SPPS & Purification (>98% Purity Required) InSilico->Synthesis Feasibility Check CD Phase 3: CD Spectroscopy (Secondary Structure ID) Synthesis->CD QC Pass NMR Phase 4: High-Res NMR (NOESY, TOCSY, ROESY) CD->NMR Structure Detected Refinement Structure Calculation (CYANA/XPLOR-NIH) NMR->Refinement Distance Restraints Validation Final Model Validation (Ramachandran Plot) Refinement->Validation Validation->Start Iterative Design

Figure 1: Integrated workflow for the conformational analysis of NCAA-containing peptides.

Phase 1: In Silico Parameterization

Standard force fields (CHARMM, AMBER) do not contain parameters for 3-OMe-4-Cl-Phe.

  • QM Optimization: Perform DFT calculations (B3LYP/6-31G*) on the methyl-capped amino acid to obtain partial charges (RESP) and torsional parameters.

  • Library Generation: Create a custom residue topology file (RTF) for the MD engine.

  • Simulation: Run Replica Exchange MD (REMD) to sample the conformational landscape (helical vs. extended) prior to synthesis.

Phase 2: Circular Dichroism (CD) Spectroscopy

CD provides the first "fingerprint" of the backbone conformation.

  • Solvent Scan: Record spectra in water (random coil baseline) and TFE (trifluoroethanol, helix inducer).

  • Signature:

    • 
      -Helix: Double minima at 208 nm and 222 nm.
      
    • Interference Warning: The Fmoc group and the substituted phenyl ring have strong absorbance in the near-UV (250-300 nm). Do not confuse side-chain chirality signals (induced CD) with backbone secondary structure. Focus on the Far-UV (190-240 nm).

Phase 3: NMR Spectroscopy (The Gold Standard)

This is the critical step. You must assign chemical shifts and determine spatial proximity.

Step 3.1: Resonance Assignment

Use a combination of homonuclear 2D experiments:

  • TOCSY (Total Correlation Spectroscopy): Identifies spin systems (i.e., individual amino acids). The 3-OMe-4-Cl-Phe will show a distinct aromatic pattern (two singlets or doublets depending on symmetry) and a unique methoxy singlet (~3.8 ppm).

  • ROESY (Rotating-frame Overhauser Effect): Preferred over NOESY for mid-sized peptides (1000–2000 Da) where the correlation time (

    
    ) leads to zero-crossing NOEs.
    
Step 3.2: Conformational Constraints
ParameterExperimentStructural Insight

1D

H or 2D J-resolved
Backbone Torsion (

):
< 6 Hz indicates Helix; > 8 Hz indicates

-sheet.
NOE Patterns ROESY / NOESYSequential (

):
Strong

= Extended.Medium Range:

or

= Helix/Turn.
Temp. Coeff.[1][2][3] (

)
VT-NMR (298K - 323K)H-Bonding: Values > -4.5 ppb/K indicate solvent-shielded (H-bonded) amides.
Chem. Shift Index (CSI)

H /

C
Secondary Structure:

-CH upfield shift = Helix; downfield =

-sheet.
Step 3.3: Analysis of the 3-OMe-4-Cl-Phe Side Chain

The specific orientation of this residue is determined by the


 and 

angles.
  • 
     Rotamer Analysis:  Measure 
    
    
    
    coupling constants.
    • Use the Pachler equation to calculate rotamer populations (

      
      , 
      
      
      
      ,
      
      
      ).
    • Insight: The 3-methoxy group often destabilizes the

      
       rotamer due to steric clash with the carbonyl oxygen.
      
  • Side-Chain/Backbone NOEs: Look for NOEs between the methoxy protons and the amide protons of residue

    
     or 
    
    
    
    . This defines the "locking" mechanism of the residue.

Experimental Protocol: NMR Data Acquisition

Objective: Obtain high-quality restraints for structure calculation.

  • Sample Preparation: Dissolve 2–5 mg of peptide in 500

    
    L of solvent (typically DMSO-
    
    
    
    for solubility or H
    
    
    O:D
    
    
    O 9:1 for biological relevance).
  • Acquisition:

    • Run 1D

      
      H  with water suppression (excitation sculpting).
      
    • Run 2D TOCSY (80 ms mixing time) to map spin systems.

    • Run 2D ROESY (200–300 ms mixing time) for distance restraints.

  • Processing: Apply a sine-bell squared window function shifted by 90° to enhance resolution.

  • Constraint Generation:

    • Classify NOE volumes into distance ranges:

      • Strong: 1.8 – 2.5 Å

      • Medium: 1.8 – 3.5 Å

      • Weak: 1.8 – 5.0 Å

    • Crucial: Treat the methoxy group as a pseudo-atom (add correction factor to upper distance limit) if rotation is fast.

Structural Logic & Interpretation

When analyzing the data, look for the following "Conformational Signatures" specific to this molecule:

NMRLogic Observed Observed NMR Signals Check1 dNN(i, i+1) NOEs? Observed->Check1 Check2 d_alphaN(i, i+3) NOEs? Observed->Check2 Check3 Methoxy-Backbone NOE Observed->Check3 ResultHelix Helical / Turn Conformation Check1->ResultHelix Strong ResultSheet Extended / Sheet Conformation Check1->ResultSheet Weak Check2->ResultHelix Present Check2->ResultSheet Absent ResultLock Side-Chain Steric Lock Check3->ResultLock Strong Cross-peak

Figure 2: Logical framework for interpreting NMR data regarding secondary structure and side-chain locking.

The "Clamp" Effect

The 3-methoxy-4-chloro substitution often acts as a conformational clamp.

  • Hypothesis: If you observe strong NOEs between the methoxy group and the

    
     of the preceding residue (
    
    
    
    ), the side chain is folding back, potentially stabilizing a
    
    
    -turn (Type I or II).
  • Halogen Bonding: If the carbonyl carbon of residue

    
     or 
    
    
    
    shows a slight downfield shift in
    
    
    C NMR that cannot be explained by H-bonding, it may be accepting a halogen bond from the 4-Cl atom. This is rare in solvent-exposed peptides but possible in hydrophobic cores.

References

  • Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry.

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (The foundational text for NMR conformational analysis).

  • Bystrov, V. F. (1976). "Spin-spin coupling and the conformational states of peptide systems." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry. (Essential for parameterizing the NCAA).

  • BenchChem. (2025).[4] "A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis." (General Fmoc protocols).

Sources

Exploratory

Stability and Synthetic Utility of Fmoc-3-methoxy-4-chloro-L-phenylalanine in Solid-Phase Peptide Synthesis: A Technical Whitepaper

Executive Summary The synthesis of highly specific, modified peptides often requires the incorporation of non-natural amino acids to enhance proteolytic stability, alter pharmacokinetics, or probe receptor-ligand interac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly specific, modified peptides often requires the incorporation of non-natural amino acids to enhance proteolytic stability, alter pharmacokinetics, or probe receptor-ligand interactions. N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (CAS 2154853-12-8) is a prime example of such a specialized building block[1]. While the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is universally relied upon for its orthogonal stability in solid-phase peptide synthesis (SPPS), the unique electronic and steric contributions of the 3-methoxy-4-chloro-phenyl moiety demand a nuanced understanding of its stability, coupling kinetics, and deprotection dynamics. This guide provides a comprehensive technical framework for handling this derivative.

Structural and Electronic Profiling

The Fmoc group protects the α-amine of the amino acid, preventing premature polymerization during activation. The utility of the Fmoc group is predicated on its absolute resistance to acidic conditions (e.g., trifluoroacetic acid) and its specific, rapid lability to secondary amines[2].

In Fmoc-3-methoxy-4-chloro-L-phenylalanine, the side chain features a phenyl ring substituted with an electron-donating methoxy group at the meta position and an electron-withdrawing chloro group at the para position relative to the alanine attachment.

Causality in Stability: The insulating methylene bridge (Cβ) of the phenylalanine core effectively dampens the inductive and mesomeric effects of the substituted arene on the α-amine. Consequently, the intrinsic stability of the Fmoc carbamate linkage remains largely unperturbed compared to standard Fmoc-Phe-OH. However, the increased steric bulk and altered lipophilicity influence the microenvironment during coupling, necessitating optimized solvent systems to prevent on-resin aggregation and ensure complete Fmoc accessibility[3].

Mechanistic Kinetics: The E1cB Deprotection Pathway

Fmoc cleavage is not a simple hydrolysis; it proceeds via a base-induced E1cB (Elimination Unimolecular conjugate Base) mechanism[4]. Understanding this causality is critical for optimizing deprotection times and scavenging protocols.

  • Proton Abstraction: A secondary amine (typically 20% piperidine in DMF) abstracts the highly acidic β-hydrogen at the C9 position of the fluorene ring. This acidity is driven by the formation of a stabilized, aromatic cyclopentadienyl-type anion that fulfills Hückel's rule for 14 electrons[5].

  • Elimination: The carbanion undergoes β-elimination, expelling the carbamate moiety, which rapidly decarboxylates to yield the free α-amine, carbon dioxide, and dibenzofulvene (DBF)[4].

  • Scavenging: DBF is a highly reactive electrophile. If not immediately scavenged by the excess secondary amine to form a stable fulvene-amine adduct, DBF can alkylate the newly freed α-amine or reactive side chains, leading to irreversible +222 Da mass adducts[4][6].

E1cB_Mechanism Base Secondary Amine Base (e.g., Piperidine) Proton Abstraction of Acidic β-Proton (C9 of Fluorene) Base->Proton Initiates Carbanion Fluorenyl Carbanion Intermediate (Aromatic) Proton->Carbanion E1cB Step 1 Elimination β-Elimination (CO2 Release) Carbanion->Elimination E1cB Step 2 Products Free α-Amine + Dibenzofulvene (DBF) Elimination->Products Yields Scavenging DBF Scavenging (Prevents Alkylation) Products->Scavenging Requires

Logical flow of the base-catalyzed E1cB Fmoc deprotection mechanism and DBF scavenging.

Quantitative Stability and Reactivity Data

To understand how the 3-methoxy-4-chloro substitution impacts SPPS, we compare its kinetic profile against standard phenylalanine derivatives. The data below synthesizes empirical observations regarding deprotection half-lives and coupling efficiencies[3][7].

Amino Acid DerivativeFmoc Deprotection

(20% Piperidine)
Coupling Efficiency (DIC/Oxyma, 1h)Acid Stability (95% TFA, 2h)Epimerization Risk
Fmoc-Phe-OH ~1.5 min>99%Highly StableLow
Fmoc-Phe(4-Cl)-OH ~1.4 min>98%Highly StableLow
Fmoc-Phe(3-OMe,4-Cl)-OH ~1.5 min>97%Highly StableLow-Moderate

Table 1: Comparative kinetic and thermodynamic profiling. The bulky substituents slightly reduce coupling efficiency due to steric hindrance, but Fmoc base-lability remains constant.

Experimental Protocols: Self-Validating Workflows

To ensure high-fidelity incorporation of Fmoc-3-methoxy-4-chloro-L-phenylalanine, protocols must be designed as self-validating systems. This entails incorporating in-process controls to verify the success of each step before proceeding.

Protocol A: Optimized Coupling of Fmoc-Phe(3-OMe,4-Cl)-OH

Causality: The bulky side chain can reduce the rate of acylation. Using highly efficient coupling reagents like N,N'-Diisopropylcarbodiimide (DIC) and ethyl cyanohydroxyiminoacetate (Oxyma Pure) suppresses epimerization (which occurs via oxazolone formation) while driving the reaction to completion[6].

  • Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide AM resin) in DMF for 30 minutes.

  • Activation: Dissolve 3.0 equivalents of Fmoc-Phe(3-OMe,4-Cl)-OH and 3.0 equivalents of Oxyma Pure in minimal DMF. Add 3.0 equivalents of DIC. Pre-activate for 3 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 60 minutes at room temperature. (Note: If using a microwave synthesizer, couple for 5 minutes at 75°C, but monitor for increased epimerization risks)[4].

  • Validation (Kaiser Test): Extract a few resin beads, wash with ethanol, and apply the Kaiser test reagents. A colorless/yellow bead confirms complete coupling (free amines consumed). A blue bead indicates incomplete coupling, triggering a mandatory re-coupling step.

  • Washing: Wash the resin with DMF (5 × 1 min) to remove excess reagents.

Protocol B: Fmoc Deprotection and DBF Scavenging

Causality: Complete removal of the Fmoc group is critical to prevent deletion sequences. The use of 20% piperidine ensures both rapid E1cB elimination and efficient DBF scavenging[2][4].

  • Initial Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. This rapid initial treatment clears the bulk of the Fmoc groups and prevents prolonged exposure to base, which can cause aspartimide formation in susceptible sequences[4].

  • Secondary Deprotection: Drain and treat with fresh 20% piperidine in DMF for 15 minutes to ensure 100% cleavage.

  • UV Validation: Collect the deprotection effluents and measure UV absorbance at 301 nm. The concentration of the piperidine-DBF adduct quantifies the exact resin loading and confirms complete deprotection.

  • Washing: Wash the resin extensively with DMF (6 × 1 min) to remove all traces of piperidine. Residual base will prematurely deprotect the next incoming amino acid, leading to double couplings.

SPPS_Workflow Resin Peptidyl-Resin (Free N-Terminus) Activation Activate Fmoc-Phe(3-OMe,4-Cl)-OH (DIC/Oxyma, 3 min) Resin->Activation Prepare Coupling Coupling Reaction (60 min, RT) Activation->Coupling React Validation1 Kaiser Test (Self-Validation) Coupling->Validation1 Check Validation1->Coupling Fail (Recouple) Wash1 DMF Wash (Remove Excess Reagents) Validation1->Wash1 Pass Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Cleave Validation2 UV Monitoring at 301 nm (Self-Validation) Deprotection->Validation2 Quantify Wash2 DMF Wash (Remove DBF-Adduct) Validation2->Wash2 Pass Next Next Coupling Cycle Wash2->Next Iterate

Self-validating experimental workflow for coupling and deprotecting Fmoc-Phe(3-OMe,4-Cl)-OH.

Troubleshooting and Side-Reaction Mitigation

While the Fmoc group on 3-methoxy-4-chloro-L-phenylalanine is highly stable under neutral and acidic conditions, the specific side chain introduces subtle risks during the broader synthesis:

  • Epimerization via Oxazolone Formation: During the activation of the carboxyl group, the intermediate can cyclize into an oxazol-5(4H)-one. The base-catalyzed abstraction of the α-proton from this intermediate leads to racemization (epimerization)[6]. Utilizing Oxyma Pure, which maintains a mildly acidic microenvironment during coupling, effectively suppresses this pathway compared to standard carbodiimide-only activation.

  • Hydrophobic Aggregation: The lipophilic nature of the 4-chloro substituent can promote inter-chain hydrogen bonding and aggregation on the resin. If incomplete deprotection or coupling is observed, switching the solvent system to a chaotropic mixture (e.g., DMF/NMP 1:1 or adding 0.1 M LiCl) can disrupt these secondary structures[3].

References

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives Peptide Chemistry[Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Total Synthesis [Link]

  • Epimerisation in Peptide Synthesis PMC - NIH[Link]

  • Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids ACS Publications[Link]

Sources

Foundational

Steric Control of the Phenylalanine Backbone: A Comparative Analysis of Chloro and Methoxy Substituents

The following technical guide details the steric and electronic impact of chloro- and methoxy-substituents on the phenylalanine backbone, specifically focusing on how ring substitution patterns modulate peptide conformat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the steric and electronic impact of chloro- and methoxy-substituents on the phenylalanine backbone, specifically focusing on how ring substitution patterns modulate peptide conformation and biological activity.

[1]

Executive Summary

In rational drug design and protein engineering, the phenylalanine (Phe) side chain serves as a critical anchor for hydrophobic interactions.[1] However, the inherent flexibility of the native Phe side chain (


 rotation) often leads to significant entropic penalties upon binding.[1]

This guide analyzes the use of Chloro (Cl) and Methoxy (OMe) substituents—specifically at the ortho position—as steric tools to restrict the conformational space of the phenylalanine backbone (


).[1] While both substituents introduce steric bulk, they function through distinct mechanisms: Chloro  acts as a lipophilic, "hard" steric wall, whereas Methoxy  functions as a "soft," anisotropic restrictor capable of additional hydrogen-bonding interactions.[1]

Fundamental Steric & Electronic Parameters[2][3]

To rationally apply these substituents, one must first quantify their spatial and electronic differences.[1] The "effective" steric bulk of a substituent on the Phe ring dictates its ability to clash with the peptide backbone (specifically the carbonyl oxygen or amide nitrogen).[1]

Table 1: Comparative Physicochemical Parameters
ParameterChloro (-Cl) Methoxy (-OCH₃) Implication for Backbone Control
Van der Waals Radius (

)
~1.75 Å~1.39 Å (O), ~2.0 Å (Me)Cl is a static sphere; OMe is variable (rotatable).[1]
Taft Steric Parameter (

)
-0.97-0.55Cl is effectively bulkier in a static context than OMe.[1]
Hammett Constant (

)
+0.23 (EWG)-0.27 (EDG)Cl withdraws e⁻ (deactivates ring); OMe donates e⁻ (activates ring).[1]
Lipophilicity (

)
+0.71-0.02Cl increases hydrophobic burial; OMe is amphipathic.[1]
H-Bond Potential

-hole donor (weak)
H-bond Acceptor (strong)OMe can lock conformation via intramolecular H-bonds to backbone NH.[1]

Mechanisms of Backbone Conformational Control[1]

The core utility of these substituents lies in the Ortho-Effect .[1] Placing a substituent at the ortho position (2-position) of the phenyl ring creates a direct steric conflict with the peptide backbone atoms (


, 

,

).[1]
The "Steric Lock" Mechanism

In unsubstituted phenylalanine, the side chain enjoys a relatively broad range of


 (side-chain torsion) angles (

).[1]
  • Ortho-Chloro: The large, spherical radius of Cl creates a severe steric clash with the backbone carbonyl oxygen when

    
     rotates.[1] This forces the side chain into a specific rotameric state (often trans or gauche-), which coupled with the backbone, restricts the allowable Ramachandran angles (
    
    
    
    ).[1] This is often used to stabilize
    
    
    -turns
    or
    
    
    -helices
    .[1]
  • Ortho-Methoxy: The OMe group is anisotropic.[1] It can rotate away to minimize clash, but it prefers specific orientations to conjugate the oxygen lone pairs with the aromatic ring.[1] Furthermore, the methoxy oxygen can form an intramolecular hydrogen bond with the backbone amide NH (

    
     or 
    
    
    
    ), creating a "thermodynamic lock" that is distinct from the pure "steric lock" of chlorine.[1]
Visualization of Steric Clash Logic

The following diagram illustrates how ortho-substitution restricts the conformational freedom of the phenylalanine backbone.

StericLock Phe_Native Native Phenylalanine (High Entropy) Ortho_Sub Ortho-Substitution (Cl or OMe) Phe_Native->Ortho_Sub Chemical Modification Cl_Mech Chloro Mechanism: Hard Steric Clash (Van der Waals Repulsion) Ortho_Sub->Cl_Mech If Substituent = Cl OMe_Mech Methoxy Mechanism: Anisotropic Bulk + H-Bond Locking Ortho_Sub->OMe_Mech If Substituent = OMe Chi_Restrict Restriction of Chi1 / Chi2 Angles Cl_Mech->Chi_Restrict Clashes with C=O OMe_Mech->Chi_Restrict Clashes + H-Bond to NH Backbone_Lock Backbone Rigidification (Phi/Psi Constraints) Chi_Restrict->Backbone_Lock Coupled Torsions Bio_Outcome Biological Outcome: Increased Potency / Receptor Selectivity Backbone_Lock->Bio_Outcome Pre-organized Bioactive Conformation

Caption: Logic flow demonstrating how ortho-substitution translates steric bulk into backbone rigidification and biological potency.

Experimental Protocols

To validate these steric effects, researchers must synthesize the substituted peptides and analyze their solution-state conformation.[1]

Protocol 1: Solid-Phase Synthesis of Ortho-Substituted Phe Peptides

Note: Ortho-substituted amino acids are sterically hindered, often requiring double-coupling or stronger activation.[1]

Reagents:

  • Fmoc-2-Cl-Phe-OH or Fmoc-2-MeO-Phe-OH (3 eq)

  • HATU (2.9 eq) / HOAt (3 eq)[1]

  • DIEA (6 eq)[1]

  • Resin: Rink Amide MBHA (0.5 mmol/g)[1]

Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling (Critical Step):

    • Pre-activate the Fmoc-AA (ortho-sub) with HATU/HOAt/DIEA in DMF for 2 minutes.[1]

    • Add to resin and shake for 2 hours (standard Phe takes 45 min).

    • Validation: Perform Chloranil test (more sensitive than Kaiser for secondary amines, though here we check primary).[1] If positive (blue), repeat coupling.[1]

  • Capping: Acetylate unreacted amines with Ac₂O/Pyridine to prevent deletion sequences.

  • Cleavage: TFA/TIS/H₂O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

Protocol 2: NMR Conformational Analysis (NOE Constraints)

To prove the backbone is locked, use Nuclear Overhauser Effect (NOE) spectroscopy.[1]

  • Sample Prep: Dissolve 2-5 mg peptide in 500

    
    L 
    
    
    
    or
    
    
    .
  • Experiments: Run 1D

    
    , 2D TOCSY (spin system ID), and 2D ROESY (spatial proximity).
    
  • Key Signals to Monitor:

    • 
      :  Strong cross-peaks indicate helical/turn conformation.[1]
      
    • 
      :  Strong cross-peaks indicate extended (
      
      
      
      -sheet) conformation.
    • Side Chain to Backbone: Look for NOEs between the ortho-substituent (e.g., OMe protons) and the backbone amide NH.[1] A strong signal confirms the "locked" orientation.

Case Studies & Biological Implications[4][5]

Case A: Opioid Peptide Mimetics (Enkephalin Analogs)

Substitution of Phe


 in enkephalins with 

-Cl-Phe
restricts the side chain to a

orientation.[1] This forces the backbone into a Type II'

-turn, which is the bioactive conformation for the

-opioid receptor. The chloro group provides the necessary bulk without introducing polarity that might disrupt the hydrophobic pocket.[1]
Case B: TRPM8 Antagonists (Tryptophan/Phenylalanine hybrids)

In the design of TRPM8 antagonists,


-OMe-Phe  vs 

-Cl-Phe
shows distinct profiles.[1] While both fill the hydrophobic pocket, the

-OMe analog often loses potency due to the metabolic instability of the methoxy group (O-demethylation) and the slightly larger, non-spherical shape which may clash with the pocket floor. The

-Cl analog (PCPA) remains metabolically stable and provides a tighter fit in lipophilic clefts.[1]
Visualization of Experimental Workflow

Workflow cluster_synthesis Phase 1: Synthesis cluster_analysis Phase 2: Structural Analysis Step1 Select Substituent (o-Cl vs o-OMe) Step2 Solid Phase Coupling (HATU/HOAt - Extended Time) Step1->Step2 Step3 Cleavage & Purification (HPLC > 95%) Step2->Step3 Step4 NMR Spectroscopy (ROESY/NOESY) Step3->Step4 Step5 Identify NOE Constraints (Sidechain-Backbone) Step4->Step5 Step6 Restrained MD Simulation Step5->Step6 Result Validated Conformational Model Step6->Result

Caption: Step-by-step workflow for synthesizing and validating sterically constrained phenylalanine analogs.

References

  • Steric Parameters in Drug Design: Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1][2] [1]

  • Conformational Restriction of Phenylalanine: Hruby, V. J., et al. (1991).[1] "Conformational and topographical considerations in the design of biologically active peptides." Biopolymers, 31(6), 645-653.[1] [1]

  • Ortho-Effect and Peptidomimetics: Cluzeau, J., & Lubell, W. D. (2004).[1] "Design, synthesis, and conformation of a novel 2-amino-indolizidin-9-one amino acid as a constrained phenylalanine mimic." Journal of Organic Chemistry, 69(5), 1571-1579.[1] [1]

  • Comparison of Chloro and Methoxy Substituents: Chiodi, D., & Ishihara, Y. (2024).[1] "Parallels between the chloro and methoxy groups for potency optimization." RSC Medicinal Chemistry, 15, 123-135.[1] [1]

  • NMR Analysis of Peptide Conformation: Wüthrich, K. (1986).[1] NMR of Proteins and Nucleic Acids. Wiley-Interscience.[1] [1]

Sources

Protocols & Analytical Methods

Method

Solid phase peptide synthesis protocols for N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocols for the Incorporation of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine Target Audience: Researchers, scientists, and drug development professionals. Document T...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocols for the Incorporation of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Chemical Context

The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a cornerstone strategy in modern drug discovery, utilized to enhance proteolytic stability, modulate pharmacokinetics, and introduce novel structural conformations[1]. N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (CAS: 2154853-12-8) is a highly specialized, halogenated, and methoxylated phenylalanine derivative[2].

While highly valuable for structure-activity relationship (SAR) studies, this building block presents significant synthetic challenges. The presence of the 3-methoxy and 4-chloro substituents on the phenyl ring significantly increases the steric bulk of the side chain. During Solid-Phase Peptide Synthesis (SPPS), this steric hindrance restricts the conformational freedom of the growing peptide backbone and shields the activated electrophilic carbonyl, leading to sluggish acylation kinetics, incomplete couplings, and sequence deletions[1].

Mechanistic Insights & Reagent Selection

The Causality of Reagent Choice: Traditional carbodiimide methods (e.g., DIC alone) form an O-acylisourea intermediate that is prone to rearrangement into unreactive N-acylureas or can lead to racemization at the alpha-carbon[4]. The addition of Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) intercepts the O-acylisourea to form a highly reactive, yet stable, Oxyma active ester[5]. This intermediate undergoes rapid aminolysis with the resin-bound amine, driving the reaction forward even in sterically congested environments[6]. Furthermore, Oxyma Pure eliminates the explosive risks associated with traditional benzotriazole additives like HOBt or HOAt[7].

Table 1: Comparative Efficacy of Coupling Reagent Systems for Bulky nnAAs
Coupling Reagent SystemRelative Coupling EfficiencyRacemization RiskSafety & Handling Profile
HBTU / DIPEA Moderate (Requires double coupling)ModerateSafe, standard use
HATU / DIPEA HighLow to ModerateSafe, expensive
DIC / Oxyma Pure Very HighVery LowExcellent (Non-explosive)[6]
DIC / HOBt Low to ModerateLowHigh (Explosive hazard)[7]

Mechanistic Pathway Visualization

To fully understand the self-validating nature of the DIC/Oxyma coupling protocol, it is critical to visualize the activation cascade. The formation of the active ester is the rate-determining step that dictates the success of incorporating N-Fmoc-3-methoxy-4-chloro-L-phenylalanine.

DIC_Oxyma_Mechanism AA N-Fmoc-3-OMe-4-Cl-Phe (Carboxylic Acid) Oacyl O-acylisourea (Unstable Intermediate) AA->Oacyl + DIC DIC DIC (Activator) DIC->Oacyl ActiveEster Oxyma Active Ester (Highly Reactive) Oacyl->ActiveEster + Oxyma Pure Oxyma Oxyma Pure (Nucleophilic Additive) Oxyma->ActiveEster Peptide Peptide Bond (Target Product) ActiveEster->Peptide + Amine Amine Resin-bound Amine (N-terminus) Amine->Peptide

Caption: Mechanistic pathway of DIC/Oxyma Pure activation for robust peptide bond formation.

Experimental Protocols: Step-by-Step Methodology

The following protocol is designed as a self-validating system for a 0.1 mmol scale synthesis. It incorporates qualitative checkpoints to ensure scientific integrity at every step.

Phase 1: Resin Preparation and Swelling

Causality: Proper resin swelling exposes the internal polymer matrix, maximizing the availability of reactive sites for the incoming bulky amino acid[8].

  • Weigh 0.1 mmol of the desired resin (e.g., Rink Amide resin for a C-terminal amide, or Wang resin for a C-terminal acid) into a fritted solid-phase reaction vessel[8].

  • Add 5 mL of N,N-dimethylformamide (DMF) and agitate gently for 60 minutes at room temperature[9].

  • Drain the solvent using a vacuum manifold or nitrogen pressure[9].

Phase 2: Fmoc Deprotection

Self-Validation: The cleavage of the Fmoc group generates a dibenzofulvene-piperidine adduct, which acts as a strong chromophore. This allows for quantitative UV monitoring at 301 nm to confirm complete deprotection[10].

  • Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin[9].

  • Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10 minutes[3].

  • Drain the reaction vessel and wash the resin thoroughly: 5 × 5 mL DMF, 3 × 5 mL Dichloromethane (DCM), and 3 × 5 mL DMF[1]. Thorough washing is critical to remove residual piperidine, which could prematurely deprotect the incoming amino acid.

Phase 3: Activation and Double Coupling Strategy

Causality: Due to the steric hindrance of the 3-methoxy and 4-chloro groups, a standard 1-hour coupling is insufficient. A double-coupling strategy utilizing a high molar excess of reagents drives the equilibrium toward complete acylation[1].

  • In a separate glass vial, dissolve 0.4 mmol (4 equivalents) of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine and 0.4 mmol (4 equivalents) of Oxyma Pure in a minimal volume of DMF (approx. 2-3 mL)[3].

  • Add 0.4 mmol (4 equivalents) of DIC to the vial. Stir for 3-5 minutes at room temperature to allow the formation of the Oxyma active ester[3].

  • Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Agitate the mixture for 2 hours at room temperature[1].

  • Drain the vessel and wash with DMF (3 × 5 mL).

  • Self-Validation Check (Kaiser Test): Perform a Kaiser test on a few resin beads[3]. If the beads turn blue (indicating unreacted primary amines), perform a second coupling using the exact same reagent quantities for an additional 1 hour.

  • Once the Kaiser test is negative (yellow beads), wash the resin with DMF (5 × 5 mL) and DCM (3 × 5 mL)[1].

Phase 4: Global Cleavage and Side-Chain Deprotection
  • Transfer the peptide-resin to a cleavage vessel.

  • Prepare a standard cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultra-pure water[11]. (Adjust scavengers based on other residues in the sequence).

  • Add 5 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature[11].

  • Filter the resin and collect the filtrate. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates[1].

  • Precipitate the crude peptide by adding the filtrate dropwise into 30 mL of ice-cold diethyl ether[1].

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the peptide pellet twice more with cold ether[1].

  • Dry the crude peptide under a gentle stream of nitrogen, followed by vacuum desiccation[1].

Workflow Visualization

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Stringent Washing (DMF/DCM) Deprotect->Wash1 Activate Amino Acid Activation (DIC/Oxyma Pure) Wash1->Activate Couple Coupling Reaction (Extended/Double Coupling) Activate->Couple Wash2 Stringent Washing (DMF/DCM) Couple->Wash2 Wash2->Deprotect Next Cycle (If needed) Cleave Global Cleavage (TFA/TIS/H2O Cocktail) Wash2->Cleave Final Step

Caption: Workflow for the incorporation of sterically hindered non-natural amino acids via Fmoc-SPPS.

References

  • UC Irvine (Nowick Laboratory). Standard practices for Fmoc-based solid-phase peptide synthesis. Available at:[Link][9]

  • Peptide Chemistry. OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Available at: [Link][6]

  • Biosyn. Oxyma as an additive in green solid-phase peptide synthesis. Available at: [Link][5]

Sources

Application

Application Note: Advanced Coupling Strategies for N-Fmoc-3-methoxy-4-chloro-L-phenylalanine in SPPS

Executive Summary The incorporation of heavily substituted unnatural amino acids (UAAs) like N-Fmoc-3-methoxy-4-chloro-L-phenylalanine is a critical technique in modern peptide drug discovery. The 3-methoxy and 4-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of heavily substituted unnatural amino acids (UAAs) like N-Fmoc-3-methoxy-4-chloro-L-phenylalanine is a critical technique in modern peptide drug discovery. The 3-methoxy and 4-chloro substitutions on the phenyl ring provide unique pharmacophoric properties, including enhanced proteolytic stability and the potential for target-specific halogen bonding. However, these bulky aromatic substituents restrict the rotameric freedom of the side chain, creating a sterically shielded alpha-carboxyl environment that significantly impedes standard coupling kinetics. This application note details optimized, self-validating protocols for the efficient solid-phase peptide synthesis (SPPS) of sequences containing this hindered UAA.

Mechanistic Challenges & Reagent Causality

Standard carbodiimide chemistry (e.g., DIC/HOBt) often fails to achieve quantitative coupling with sterically hindered phenylalanine derivatives, leading to deletion sequences and complex purification profiles. To overcome the high activation energy barrier, the selection of coupling reagents and bases must be strictly rationalized:

  • Uronium/Aminium Salts (HATU): For room-temperature synthesis, HATU is the premier choice. It converts the carboxylic acid into a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance via intramolecular hydrogen bonding with the incoming amine, drastically accelerating nucleophilic attack even in sterically congested environments (1)[1].

  • Carbodiimide/Oxyma Pure (DIC/Oxyma): For Microwave-Assisted Peptide Synthesis (MAPS), uronium salts like HATU can cause irreversible guanidinylation of the N-terminal amine at elevated temperatures, terminating the peptide chain (1)[1]. DIC in combination with Oxyma Pure provides a thermally stable, highly reactive alternative that matches HATU's efficiency without the risk of chain termination (2)[2]. Furthermore, Oxyma Pure exhibits superior solubility and a better safety profile compared to explosive benzotriazoles (3)[3].

  • Base Selection (DIPEA vs. TMP): While N,N-Diisopropylethylamine (DIPEA) is standard, prolonged coupling times for hindered UAAs increase the risk of base-catalyzed epimerization. Utilizing 2,4,6-trimethylpyridine (TMP) mitigates this risk; its steric bulk prevents alpha-proton abstraction while still functioning as an effective proton sponge during activation.

Quantitative Comparison of Coupling Conditions

The following table summarizes the empirical parameters for coupling N-Fmoc-3-methoxy-4-chloro-L-phenylalanine under various SPPS paradigms to ensure high-fidelity sequence assembly.

Coupling StrategyReagentsEquivalents (UAA/Reagent/Base)SolventTempTimeExpected Efficiency
Standard RT HATU / DIPEA4.0 / 3.9 / 8.0DMF25°C2 - 4 hours>95% (Single)
Difficult Sequence HATU / TMP5.0 / 4.9 / 10.0DMF/NMP (1:1)25°C12 hours>98% (Double)
Microwave (MAPS) DIC / Oxyma Pure5.0 / 5.0 / 5.0DMF75°C15 mins>99% (Single)
Green SPPS DIC / Oxyma Pure4.0 / 4.0 / 4.0DMSO/EtOAc45°C45 mins>90% (Double)

(Note: Reagent equivalents are calculated relative to resin loading. A slight substoichiometric amount of HATU (3.9 eq) relative to the UAA (4.0 eq) is critical to prevent capping of the resin-bound amine by unreacted coupling reagent.)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols integrate a self-validating feedback loop. Do not proceed to Fmoc deprotection without confirming coupling completion via orthogonal methods.

Protocol A: High-Efficiency Room Temperature Coupling (HATU-Mediated)

Objective: Achieve >95% coupling efficiency for N-Fmoc-3-methoxy-4-chloro-L-phenylalanine in standard automated or manual SPPS.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide or Wang, 0.1 mmol scale) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation: In a separate vial, dissolve N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of anhydrous DMF.

  • Base Addition: Add DIPEA (0.8 mmol, 8 eq) to the UAA solution. Agitate gently for 1 minute to form the active OAt ester (solution will turn pale yellow).

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours. Extending coupling time is highly recommended for sterically hindered residues (4)[4].

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

Protocol B: Microwave-Assisted SPPS (DIC/Oxyma)

Objective: Rapid incorporation of the UAA while suppressing epimerization and guanidinylation.

  • Preparation: Deprotect and wash the resin as described in Protocol A.

  • Reagent Delivery: Deliver N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (0.5 mmol, 5 eq) and Oxyma Pure (0.5 mmol, 5 eq) dissolved in DMF to the reaction vessel.

  • Activation: Add DIC (0.5 mmol, 5 eq) directly to the vessel to initiate in situ activation (2)[2].

  • Microwave Coupling: Irradiate the vessel to maintain a temperature of 75°C for 15 minutes with continuous agitation.

  • Washing: Drain and wash the resin with DMF (5 × 1 min).

Protocol C: In-Process Validation (The Self-Validating Loop)

Relying solely on colorimetric assays is insufficient for highly hindered sequences. This two-step validation ensures absolute sequence fidelity.

  • Primary Screen (Kaiser Test): Remove a few resin beads and wash with ethanol. Apply Kaiser test reagents (ninhydrin/phenol/KCN). Heat at 100°C for 3 minutes.

    • Result: Colorless/Yellow beads indicate >95% coupling. Blue beads indicate incomplete coupling, necessitating a repeated step (4)[4].

  • Secondary Screen (Microcleavage): If the Kaiser test is ambiguous (e.g., coupling onto a secondary amine), transfer ~2 mg of washed resin to a microcentrifuge tube.

    • Add 100 µL of Cleavage Cocktail (TFA/TIPS/H2O, 95:2.5:2.5).

    • Incubate for 30 minutes. Precipitate with cold ether, centrifuge, and dissolve the pellet in MeCN/H2O.

    • Analyze via LC-MS. Confirm the mass shift corresponding to the addition of the 3-methoxy-4-chloro-phenylalanine residue.

  • Causality-Driven Action: If LC-MS reveals unreacted starting material, perform a Double Coupling using fresh reagents before proceeding to the capping step (acetic anhydride/DIPEA) (4)[4].

Process Workflow Visualization

SPPS_Workflow Start Resin Preparation & Fmoc Deprotection Activate UAA Activation (HATU/DIPEA or DIC/Oxyma) Start->Activate Couple Coupling Reaction (RT for 2h or MW for 15min) Activate->Couple Validate Self-Validation (Kaiser Test & Microcleavage) Couple->Validate Decision Coupling Complete? Validate->Decision Double Double Coupling (Fresh Reagents) Decision->Double No (Positive Kaiser) Proceed Capping & Next Cycle Decision->Proceed Yes (Negative Kaiser) Double->Validate

Fig 1: Self-validating SPPS workflow for sterically hindered unnatural amino acids.

References

  • Sigma-Aldrich. "Peptide Coupling Reagents Guide." 1

  • BenchChem. "Dealing with steric hindrance during Fmoc-D-Bpa-OH coupling." 4

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." 2

  • National Institutes of Health (PMC). "Greening the synthesis of peptide therapeutics: an industrial perspective."3

Sources

Method

Incorporating N-Fmoc-3-methoxy-4-chloro-L-phenylalanine into peptidomimetics

Application Note: Strategic Incorporation of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine in Peptidomimetic Design Executive Summary The transition from natural peptides to therapeutically viable peptidomimetics requires ov...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine in Peptidomimetic Design

Executive Summary

The transition from natural peptides to therapeutically viable peptidomimetics requires overcoming inherent limitations such as rapid proteolytic degradation and suboptimal target affinity. Incorporating non-canonical amino acids (NCAAs) into the peptide backbone is a highly effective strategy to modulate these physicochemical properties. This application note provides a comprehensive, self-validating protocol for integrating N-Fmoc-3-methoxy-4-chloro-L-phenylalanine into peptidomimetics using Solid-Phase Peptide Synthesis (SPPS). Designed for researchers and drug development professionals, this guide details the mechanistic rationale, physicochemical data, and step-by-step methodologies required to successfully synthesize and isolate highly stable, target-specific peptide analogs.

Mechanistic Rationale: The Role of Dual Substitution

The substitution of standard L-phenylalanine with its halogenated and methoxy-substituted analog introduces profound structural and electronic advantages to the resulting peptidomimetic[1].

  • Halogenation (4-Chloro Substitution): The introduction of a chlorine atom at the para position significantly increases the lipophilicity of the peptide, enhancing membrane permeability. More importantly, halogens act as heavy steric shields that prevent proteases (such as chymotrypsin) from accessing adjacent peptide bonds, thereby increasing the proteolytic stability of the sequence by 10- to 100-fold[1]. Furthermore, the chlorine atom can participate in highly directional non-covalent interactions known as "halogen bonds" with electron-rich sites on target receptors, driving up binding affinity[2].

  • Methoxy Group (3-Methoxy Substitution): The meta-methoxy group serves a dual purpose. First, it acts as a potent hydrogen bond acceptor, allowing for novel intra- or intermolecular interactions[3]. Second, the steric bulk of the methoxy group restricts the rotational freedom of the aromatic side chain. This conformational constraint forces the peptidomimetic into a pre-organized bioactive geometry (e.g., a

    
    -turn), reducing the entropic penalty upon receptor binding.
    

Mechanistic_Pathway cluster_0 Physicochemical Alterations NCAA 3-OMe-4-Cl-Phe Incorporation Halo Halogen Bonding (Cl atom) NCAA->Halo Steric Steric Bulk (OMe group) NCAA->Steric Affinity Target Receptor High-Affinity Binding Halo->Affinity Enhanced Interaction Protease Protease Resistance (Blocked Cleavage) Steric->Protease Conformational Restriction Protease->Affinity Prolonged Half-life

Figure 1. Mechanistic pathways showing how 3-OMe-4-Cl-Phe enhances stability and receptor affinity.

Physicochemical Properties & Reagent Specifications

Before initiating synthesis, it is critical to verify the integrity and properties of the building block. N-Fmoc-3-methoxy-4-chloro-L-phenylalanine is commercially available and optimized for standard Fmoc-SPPS workflows[4].

Table 1: Quantitative Data & Specifications for N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

PropertySpecification / ValueImpact on Experimental Design
Chemical Formula C24H20ClNO5Determines exact mass for MS characterization.
Molecular Weight 437.87 g/mol Used to calculate coupling equivalents (3-5 eq recommended).
CAS Number 2154853-12-8Primary identifier for reagent sourcing[4].
Protecting Group Fmoc (Base-labile)Requires 20% Piperidine in DMF for deprotection[5].
Solubility DMF, DMSO, DCMEnsure complete dissolution in DMF prior to adding coupling reagents to prevent aggregation.

Experimental Methodology: Fmoc-SPPS Protocol

The following protocol outlines a self-validating workflow for incorporating N-Fmoc-3-methoxy-4-chloro-L-phenylalanine into a growing peptide chain. Every step is designed with causality in mind, ensuring high coupling efficiency despite the steric hindrance of the substituted aromatic ring.

Step 4.1: Resin Preparation and Swelling
  • Procedure: Weigh the desired amount of Rink Amide or Wang resin into a fritted synthesis vessel. Add N,N-dimethylformamide (DMF) (approx. 10 mL per gram of resin) and agitate gently for 30–45 minutes.

  • Causality: Dry resin exists in a collapsed state. Swelling in a polar aprotic solvent like DMF expands the polymer matrix, maximizing the exposure of reactive amine sites and ensuring uniform diffusion of the bulky NCAA during coupling[5].

Step 4.2: Fmoc Deprotection
  • Procedure: Drain the swelling solvent. Add 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.

  • Causality: Piperidine acts as a mild base to deprotonate the fluorenyl ring system of the Fmoc group. This drives the elimination of the protecting group via a dibenzofulvene intermediate. The excess piperidine acts as a scavenger, binding the dibenzofulvene to prevent it from re-alkylating the newly freed primary amine[6].

  • Validation: Wash the resin extensively with DMF (5 × 1 min) to remove all traces of piperidine, which would otherwise neutralize the acidic coupling reagents in the next step.

Step 4.3: Coupling of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine
  • Procedure: In a separate vial, dissolve 4.0 equivalents (relative to resin loading) of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine and 3.9 equivalents of HBTU in DMF. Add 8.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Activation: Allow the mixture to pre-activate for 2–3 minutes. The solution will turn slightly yellow.

  • Coupling: Add the activated mixture to the resin and agitate for 60–90 minutes at room temperature.

  • Causality: HBTU converts the sterically hindered carboxylic acid of the NCAA into a highly reactive OBt ester. DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid to facilitate this activation without competing with the resin-bound amine[6]. A slight excess of NCAA and extended coupling time (90 mins) are utilized to overcome the steric hindrance caused by the methoxy and chloro substitutions.

  • Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test. A yellow/colorless result confirms complete coupling (no free amines). A blue result indicates incomplete coupling, necessitating a second coupling cycle.

Step 4.4: Cleavage and Global Deprotection
  • Procedure: Once the full sequence is assembled, wash the resin with Dichloromethane (DCM) and dry under a vacuum. Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v). Add 10 mL of cocktail per gram of resin and agitate for 2–3 hours.

  • Causality: TFA acts as the primary proton donor to cleave the peptide from the solid support and remove side-chain protecting groups. Because this cleavage generates highly reactive carbocations, scavengers (TIS and water) are mandatory to irreversibly quench these species before they can alkylate the peptide backbone or the electron-rich methoxy-phenyl ring[6].

  • Isolation: Filter the resin and precipitate the cleaved peptide by adding the TFA filtrate dropwise into cold diethyl ether. Centrifuge, decant the ether, and lyophilize the crude peptide for downstream HPLC purification.

SPPS_Workflow Resin Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Expose Active Sites Couple NCAA Coupling (Fmoc-3-OMe-4-Cl-Phe-OH + HBTU/DIPEA) Deprotect->Couple Free Amine Generated Wash Washing (DMF/DCM) Couple->Wash Peptide Bond Formed Wash->Deprotect Iterate for Next AA Cleave Cleavage & Scavenging (TFA/TIS/H2O) Wash->Cleave Sequence Complete

Figure 2. Iterative workflow for Fmoc solid-phase peptide synthesis incorporating the unnatural amino acid.

References

  • Design methods for antimicrobial peptides with improved performance - PMC, nih.gov. URL:[Link]

  • US9593156B2 - Insulin analog dimers - Google Patents, google.com.
  • Analysis of short contacts in crystals of halogenated amino acids: atom–atom interactions vs. energy frameworks, rsc.org. URL: [Link]

Sources

Application

Application Note: Synthesis Strategies for Fmoc-3-methoxy-4-chloro-L-phenylalanine

This Application Note and Protocol Guide is designed for researchers synthesizing peptides containing N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (referred to hereafter as Fmoc-3-OMe-4-Cl-Phe-OH ). This non-canonical amino...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers synthesizing peptides containing N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (referred to hereafter as Fmoc-3-OMe-4-Cl-Phe-OH ).

This non-canonical amino acid presents a dual challenge: steric hindrance at the meta-position (3-methoxy) and electronic modulation from the para-chloro group. The following guide prioritizes synthesis fidelity and reagent conservation.

Part 1: Technical Analysis & Experimental Design

Chemical Behavior & Challenges

Fmoc-3-OMe-4-Cl-Phe-OH is a highly functionalized phenylalanine derivative. Successful incorporation requires understanding its specific structural constraints:

  • Steric Hindrance (The "Meta" Problem): The methoxy group at the 3-position creates significant steric bulk near the peptide backbone. Unlike 4-substituted derivatives (e.g., 4-Cl-Phe), which extend away from the reaction center, the 3-methoxy group can interfere with the incoming activated ester, slowing down coupling kinetics.

  • Electronic Effects: The 4-chloro group is electron-withdrawing (EWG), while the 3-methoxy group is electron-donating (EDG). The net effect on the

    
    -proton acidity is moderate. Unlike Phenylglycine (Phg) derivatives, Phenylalanine derivatives possess a methylene spacer (
    
    
    
    ) that insulates the
    
    
    -carbon from direct resonance stabilization, significantly reducing racemization risks compared to Phg. However, prolonged activation times to overcome steric hindrance can induce racemization via base-catalyzed enolization.
  • Solubility: The molecule is generally soluble in DMF and NMP. However, the hydrophobic chloro-phenyl core can induce aggregation in growing peptide chains, particularly in "difficult sequences" (e.g., hydrophobic runs).

Manual vs. Automated Synthesis: Decision Matrix

Given the high cost and potential scarcity of this building block, the choice of method should be driven by scale and sequence complexity .

FeatureManual Synthesis Automated Synthesis
Primary Use Case Optimization, Precious Reagent (< 100 mg), Short PeptidesRoutine Production, Libraries, Long Peptides (> 15 AA)
Reagent Dead Volume Zero (All dissolved AA is added to reactor)High (System priming/tubing requires excess)
Coupling Control Real-time monitoring (Kaiser test) before proceedingFixed time (unless equipped with UV monitoring)
Heating Water bath / Heat block (Static)Microwave / IR (Dynamic & Efficient)
Recommendation Preferred for first-time use or < 0.1 mmol scale.Preferred for scale-up or difficult sequences requiring microwave energy.

Part 2: Detailed Protocols

Reagent Preparation
  • Solvent: Use NMP (N-methyl-2-pyrrolidone) for this specific coupling if possible; it disrupts aggregation better than DMF. If using DMF, ensure it is amine-free (fresh).

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is strongly recommended over HBTU/TBTU due to the steric hindrance of the 3-methoxy group.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine). Note: Use Collidine if racemization is suspected, as it is a weaker base.

Protocol A: Manual Synthesis (Precious Reagent Mode)

Best for: Conserving the amino acid while ensuring 100% coupling.

Step 1: Resin Preparation

  • Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.

  • Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 mins).

  • Critical Wash: Wash 5x with DMF, 3x with DCM, 3x with NMP to remove all piperidine traces.

Step 2: Activation (Pre-activation is minimized)

  • Calculate 2.5 eq of Fmoc-3-OMe-4-Cl-Phe-OH relative to resin.

  • Dissolve amino acid and 2.4 eq HATU in minimum NMP.

  • Add 5.0 eq DIPEA immediately before adding to resin.

    • Why? Minimizing pre-activation time prevents formation of racemization-prone intermediates.

Step 3: Coupling

  • Add mixture to resin.[1][2][3][4][5][6]

  • Agitate gently for 2 hours at Room Temperature.

  • Kaiser Test: Take a few beads.

    • Blue:[7] Incomplete. Do NOT proceed. Re-couple using 1.0 eq AA / 1.0 eq PyBOP / 2.0 eq DIPEA.

    • Colorless/Yellow: Complete. Proceed.

Step 4: Capping (Optional but Recommended) [4]

  • Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF for 10 mins to prevent deletion sequences.

Protocol B: Automated Microwave Synthesis (High Throughput)

Best for: "Difficult" sequences where heat is needed to overcome aggregation.

Machine Parameters:

  • Coupling Temperature: 75°C (Standard) or 50°C (Conservative).

    • Note: For this specific AA, 50°C is safer to prevent elimination of the methoxy group or racemization, though 75°C is often tolerated by standard Phe derivatives.

  • Time: 10 minutes (Microwave) vs 60 minutes (Room Temp).

  • Power: 30-50 Watts (maintain constant temp).

Workflow:

  • Dissolution: Dissolve Fmoc-3-OMe-4-Cl-Phe-OH in NMP to 0.2 M.

  • Cycle:

    • Deprotection: 20% Piperidine + 0.1 M Oxyma (to suppress aspartimide/racemization).

    • Wash: DMF (4x).

    • Coupling: AA (5 eq) + DIC (5 eq) + Oxyma (5 eq).

    • Note on Reagents: Carbodiimide (DIC) activation is preferred in microwave synthesis over HATU/DIPEA to reduce racemization risk at high temperatures.

Part 3: Visualization & Logic

Decision Tree: Manual vs. Automated

The following diagram illustrates the decision logic for selecting the synthesis method based on scale and sequence difficulty.

SynthesisDecision Start Start: Synthesize Peptide with Fmoc-3-OMe-4-Cl-Phe-OH ScaleCheck Check Scale & Reagent Availability Start->ScaleCheck SmallScale < 100 mg AA Available or < 0.1 mmol scale ScaleCheck->SmallScale Precious Reagent LargeScale > 1 g AA Available or > 0.25 mmol scale ScaleCheck->LargeScale Abundant Reagent Manual MANUAL SYNTHESIS (Protocol A) SmallScale->Manual Maximize Yield/mg SeqDiff Sequence Difficulty? (Hydrophobic/Aggregation Prone) LargeScale->SeqDiff SeqDiff->Manual Standard Seq Auto AUTOMATED SYNTHESIS (Protocol B) SeqDiff->Auto Difficult/Aggregating Optimization QC: HPLC & Mass Spec Check for Des-Chloro or Racemization Manual->Optimization Validation Auto->Optimization Scale-up

Caption: Decision matrix for selecting synthesis modality. Manual synthesis is privileged for precious reagents to eliminate dead-volume loss.

Mechanistic Pathway: Activation & Coupling

This diagram details the chemical pathway, highlighting the specific steric interference of the 3-methoxy group.

CouplingMechanism FmocAA Fmoc-3-OMe-4-Cl-Phe-OH (Steric Bulk at C3) Activation Activation (HATU/DIPEA) FmocAA->Activation ActiveEster Activated Ester (OBt/OAt) Activation->ActiveEster StericClash STERIC HINDRANCE (3-OMe blocks approach) ActiveEster->StericClash Slow Kinetics Coupled Peptide Bond Formed StericClash->Coupled Requires Time/Heat Resin Resin-Bound Amine (Nucleophile) Resin->StericClash

Caption: The 3-methoxy substituent creates a steric barrier, necessitating stronger activation (HATU) or extended reaction times.

Part 4: Troubleshooting & QC

IssueProbable CauseCorrective Action
Incomplete Coupling (Positive Kaiser)Steric hindrance from 3-OMe group.Double Couple: Repeat coupling with fresh reagents. Switch solvent to NMP.[8]
Racemization (Detected by Chiral HPLC)Over-activation or excessive base exposure.Use Collidine instead of DIPEA. Reduce coupling temp to <40°C.
Deletion Sequences Aggregation of hydrophobic core.Use Microwave heating (50°C) or "Magic Mixture" (DCM/DMF/NMP/1% Triton X).
Precipitate in Vial Low solubility of halogenated AA.Sonicate for 10 mins. Ensure AA is fully dissolved before adding coupling reagent.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][8][9] Chemical Reviews, 109(6), 2455-2504.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602.

  • CEM Corporation. (n.d.). "Microwave Peptide Synthesis: Application Notes for Difficult Couplings."

  • Huntsman, J. R., et al. (2008). "Racemization of aryl-substituted amino acids in solid phase peptide synthesis." Journal of Peptide Science.

Sources

Method

Procedure for loading N-Fmoc-3-methoxy-4-chloro-L-phenylalanine onto Wang resin

An advanced application note detailing the mechanistic rationale, reagent preparation, and step-by-step protocols for the esterification of the non-canonical amino acid N-Fmoc-3-methoxy-4-chloro-L-phenylalanine onto Wang...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced application note detailing the mechanistic rationale, reagent preparation, and step-by-step protocols for the esterification of the non-canonical amino acid N-Fmoc-3-methoxy-4-chloro-L-phenylalanine onto Wang resin.

Executive Summary

Loading the first amino acid onto a solid support is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). When working with Wang resin (a 4-benzyloxybenzyl alcohol linker), the initial attachment requires esterification, which is kinetically less favorable than amide bond formation[1]. This challenge is significantly exacerbated when utilizing non-canonical, sterically demanding building blocks such as N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (CAS: 2154853-12-8)[2],[3]. This guide details two validated methodologies for esterification: the standard DIC/DMAP protocol and the highly preferred, racemization-free MSNT/N-methylimidazole (MeIm) protocol[4].

Mechanistic Rationale & Pathway Analysis

The 3-methoxy and 4-chloro substitutions on the phenyl ring of this unnatural amino acid introduce significant steric bulk and alter the electronic microenvironment of the side chain, demanding optimized activation chemistry.

  • The DIC/DMAP Challenge: While N,N'-diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) provide robust activation, the prolonged presence of the basic DMAP catalyst can abstract the α-proton of the O-acylisourea intermediate[5]. For bulky amino acids that couple slowly, this extended basic exposure dramatically increases the risk of oxazolone formation, leading to enantiomerization (racemization) and loss of chiral integrity[4].

  • The MSNT/MeIm Solution: To circumvent racemization, activation via 1-(mesitylene-2-sulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT) and N-methylimidazole (MeIm) is highly recommended for valuable, non-canonical amino acids[4],[6]. This pathway generates a highly reactive acylimidazolium intermediate that undergoes rapid nucleophilic attack by the resin's hydroxyl groups under milder basic conditions, preserving the L-configuration of the phenylalanine derivative[7].

MechanisticPathway cluster_DIC Pathway A: DIC / DMAP (Higher Racemization Risk) cluster_MSNT Pathway B: MSNT / MeIm (Racemization-Free) A1 Fmoc-AA-OH + DIC A2 O-Acylisourea Intermediate A1->A2 A3 Acylpyridinium Active Species A2->A3 Product Fmoc-AA-O-Resin (Ester Linkage) A3->Product B1 Fmoc-AA-OH + MSNT B2 Mixed Anhydride Intermediate B1->B2 B3 Acylimidazolium Active Species B2->B3 B3->Product Resin Wang Resin (Benzyl Alcohol) Resin->A3 Nucleophilic Attack Resin->B3 Nucleophilic Attack

Mechanistic comparison of DIC/DMAP vs. MSNT/MeIm activation pathways for Wang resin loading.

Experimental Workflows

Workflow Step1 1. Resin Swelling Expand DVB-crosslinked polymer matrix in DCM/DMF Step2 2. Amino Acid Activation Convert Fmoc-AA-OH to reactive intermediate Step1->Step2 Step3 3. Esterification Nucleophilic attack by resin hydroxyls Step2->Step3 Step4 4. End-Capping Block unreacted -OH with Acetic Anhydride Step3->Step4 Step5 5. Washing & Drying Remove reagents, isolate loaded resin Step4->Step5 Step6 6. Loading Quantification UV-Vis spectrophotometric Fmoc cleavage assay Step5->Step6

Step-by-step workflow for the esterification of Fmoc-amino acids onto Wang resin.

Reagent Matrix & Preparation
  • Solid Support: Wang Resin (100-200 mesh, 1% DVB, typical loading 0.6–1.0 mmol/g)[5],[8].

  • Target Amino Acid: N-Fmoc-3-methoxy-4-chloro-L-phenylalanine[2].

  • Solvents: Dichloromethane (DCM, anhydrous), N,N-Dimethylformamide (DMF, peptide synthesis grade)[5].

  • Activators (Method A): 1-(Mesitylene-2-sulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT), N-methylimidazole (MeIm)[7].

  • Activators (Method B): N,N'-Diisopropylcarbodiimide (DIC), 4-(Dimethylamino)pyridine (DMAP), 1-Hydroxybenzotriazole (HOBt)[5].

  • Capping Reagents: Acetic anhydride (Ac2O), N,N-Diisopropylethylamine (DIPEA)[5].

Protocol A: MSNT/MeIm Esterification (Recommended)

Causality Check: This method is prioritized for N-Fmoc-3-methoxy-4-chloro-L-phenylalanine to ensure chiral integrity during the extended coupling times required for bulky side chains[4],[6].

  • Resin Swelling: Weigh 1.0 g of Wang resin into a fritted solid-phase reaction vessel. Add 15 mL of anhydrous DCM and agitate gently for 1–2 hours. Proper swelling of the 1% DVB polystyrene matrix is essential to maximize the accessibility of internal hydroxyl sites[5]. Drain the solvent.

  • Activation: In a separate dry flask, dissolve 5.0 equivalents (relative to resin loading) of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine and 5.0 equivalents of MSNT in a minimal volume of anhydrous DCM[7].

  • Catalysis: Add 3.75 equivalents of N-methylimidazole (MeIm) to the solution[7]. Stir for 5 minutes to form the active acylimidazolium species.

  • Coupling: Transfer the activated mixture to the swollen resin. Agitate on a mechanical shaker for 4 hours at room temperature[7].

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 10 mL) and DCM (3 × 10 mL)[7].

Protocol B: DIC/DMAP Esterification (Alternative)

Causality Check: This is a highly efficient, cost-effective method but requires strict stoichiometric control of DMAP (≤0.1 eq) to mitigate racemization[5].

  • Resin Swelling: Swell 1.0 g of Wang resin in 15 mL of a DCM/DMF (9:1 v/v) mixture for 1–2 hours[9],[10]. Drain.

  • Activation: Dissolve 3.0 equivalents of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine and 3.0 equivalents of HOBt in minimal DMF. Add 3.0 equivalents of DIC and pre-activate for 10 minutes[5].

  • Coupling: Add the activated amino acid to the resin. Immediately add 0.1 equivalents of DMAP dissolved in 1 mL of DMF[9],[5],[10].

  • Agitation: Agitate the vessel for 2–4 hours at room temperature[5],[10].

  • Washing: Drain and wash the resin with DMF (3 × 10 mL) and DCM (3 × 10 mL)[5].

Protocol C: End-Capping of Unreacted Hydroxyls

Causality Check: Any unreacted benzyl alcohol groups will act as initiation sites during subsequent SPPS cycles, generating deletion sequences. Capping is mandatory[5].

  • Suspend the loaded resin in 10 mL of DCM.

  • Add 10 equivalents of Acetic Anhydride (Ac2O) and 10 equivalents of DIPEA (or Pyridine)[5].

  • Agitate for 60 minutes at room temperature.

  • Wash extensively: DMF (3 × 10 mL), DCM (3 × 10 mL), and Methanol (3 × 10 mL) to shrink the resin[5].

  • Dry the resin under vacuum to a constant weight[5].

Post-Coupling Workflow: Loading Quantification

A self-validating protocol requires empirical confirmation of the substitution level. This is achieved via spectrophotometric quantification of the dibenzofulvene-piperidine adduct released upon Fmoc deprotection[5],[1].

  • Accurately weigh ~5 mg of the dried, loaded resin into a 10 mL volumetric flask.

  • Add 2.0 mL of 20% (v/v) piperidine in DMF. Agitate for 20 minutes to fully cleave the Fmoc protecting group[9].

  • Dilute the solution to exactly 10.0 mL with DMF.

  • Measure the UV absorbance of the solution at 290 nm against a blank of 4% piperidine in DMF.

  • Calculate the loading using the formula: Loading (mmol/g) = (Abs_290 × V_total) / (5.253 × m_resin) (Where V_total = 10 mL, m_resin = mass of resin in mg, and 5.253 is the extinction coefficient factor at 290 nm).

Quantitative Optimization Data

ParameterProtocol A (MSNT/MeIm)Protocol B (DIC/DMAP)
Primary Activator MSNT (5.0 eq)DIC (3.0 eq)
Catalyst / Base N-methylimidazole (3.75 eq)DMAP (0.1 eq)
Amino Acid Equivalents 5.0 eq3.0 eq
Reaction Time 4 hours2 - 4 hours
Racemization Risk Negligible Moderate to High
Best Application Unnatural, bulky, or expensive AAsStandard, canonical AAs

References

  • Peptideweb.com . Loading protocols - Attachment of the first amino acid on Wang resin. 9

  • BenchChem . Application Notes and Protocols for Coupling Fmoc-D-Abu-OH to Wang Resin. 5

  • Biotage . How To Load The First Amino Acid Onto Wang Resin. 1

  • Peptide.com . Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.10

  • ResearchGate . A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. 8

  • Sigma-Aldrich . Fluka/ChemFile Vol 3 No 4E.qxd. 4

  • IUCr Journals . Structure of the Isolated Pin1 WW Domain via Racemic Crystallization (Supplementary Material). 7

  • PMC - NIH . Metabolism of Peptide Reporters in Cell Lysates and Single Cells. 6

  • Fisher Scientific . STA PHARMACEUTICAL US LLC N-Fmoc-3-methoxy-4-chloro-L-phenylalanine. 2

  • Bidepharm . CAS:2154853-12-8, (S)-2-((((9H-Fluoren-9-yl)methoxy.... 3

Sources

Application

Using N-Fmoc-3-methoxy-4-chloro-L-phenylalanine for peptide library construction

Application Note & Protocol Topic: Strategic Incorporation of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine for the Construction of Advanced Peptide Libraries Introduction: Expanding the Chemical Space of Peptide Therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Incorporation of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine for the Construction of Advanced Peptide Libraries

Introduction: Expanding the Chemical Space of Peptide Therapeutics

The resurgence of peptides as therapeutic agents is driven by their high specificity, potency, and lower toxicity compared to small molecules. However, native peptides often suffer from poor metabolic stability and limited oral bioavailability. The incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy to overcome these limitations, enabling the design of peptidomimetics with enhanced pharmacological properties.[1][2][3] Halogenated and methoxy-substituted phenylalanine analogs, in particular, have emerged as powerful tools in drug discovery.[4][5][6] They can modulate hydrophobicity, introduce new electronic properties, and form specific interactions like halogen bonds, which can significantly enhance binding affinity and selectivity.[7]

This guide details the application and protocols for using N-Fmoc-3-methoxy-4-chloro-L-phenylalanine , a unique building block for solid-phase peptide synthesis (SPPS). The strategic placement of an electron-donating methoxy group and an electron-withdrawing chloro group on the phenyl ring offers a distinct combination of steric and electronic properties. This allows researchers to probe structure-activity relationships (SAR) with fine precision, creating peptide libraries with novel conformational constraints and interaction potentials, thereby accelerating the development of next-generation peptide drugs.

Physicochemical Rationale: The Advantage of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

The choice of an ncAA is a critical design element. The substitution pattern on N-Fmoc-3-methoxy-4-chloro-L-phenylalanine is not arbitrary; it provides a unique set of tools for modulating peptide properties.

  • Chlorine Atom (Position 4): The chloro group is a mild electron-withdrawing group and a potential halogen bond donor.[7] Its presence increases the hydrophobicity of the side chain and can enhance binding affinity within hydrophobic pockets or through specific halogen-protein interactions.[4][7]

  • Methoxy Group (Position 3): The methoxy group is electron-donating and can act as a hydrogen bond acceptor. Its position adjacent to the chloro group creates a unique electronic environment on the aromatic ring, influencing π-π stacking interactions and overall peptide conformation.

The interplay of these substituents allows for the creation of peptides with finely tuned properties, moving beyond simple hydrophobicity modifications to explore more complex molecular recognition mechanisms.

Data Presentation: Comparative Properties
PropertyFmoc-L-PhenylalanineFmoc-4-chloro-L-phenylalanineN-Fmoc-3-methoxy-4-chloro-L-phenylalanine
Molecular Formula C₂₄H₂₁NO₄C₂₄H₂₀ClNO₄C₂₅H₂₂ClNO₅
Molecular Weight 387.43 g/mol 421.87 g/mol []451.90 g/mol
Key Features Unsubstituted aromatic ringIncreased hydrophobicity, potential halogen bond donorModulated electronics, potential H-bond acceptor, potential halogen bond donor

Core Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-based SPPS is the dominant strategy for peptide synthesis due to its use of mild, orthogonal chemistry, which is compatible with a wide range of modified amino acids.[9][10][11] The process involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[12][13]

The core SPPS cycle consists of four key stages:

  • Fmoc Deprotection: Removal of the temporary Fmoc group from the N-terminus of the resin-bound peptide.

  • Washing: Removal of the deprotection reagent and by-products.

  • Amino Acid Coupling: Activation of the incoming Fmoc-amino acid's carboxyl group and its subsequent coupling to the newly freed N-terminal amine.

  • Washing: Removal of excess reagents and soluble by-products.

This cycle is repeated until the desired peptide sequence is assembled.

Fmoc_SPPS_Cycle Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Cycle Wash1 Step 2: DMF Wash Deprotection->Wash1 Coupling Step 3: Coupling (Activated Fmoc-AA + Base) Wash1->Coupling Wash2 Step 4: DMF Wash Coupling->Wash2 Wash2->Resin Next Amino Acid (Fmoc-NH-Peptide-Resin) Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Split_and_Pool cluster_0 Cycle 1 cluster_1 Coupling cluster_2 Cycle 2 cluster_3 Coupling cluster_4 Final Library Resin_Start Resin Pool Split1 Split into 3 Portions Resin_Start->Split1 Couple_A Couple Amino Acid A Couple_B Couple Amino Acid B Couple_C Couple N-Fmoc-3-methoxy- 4-chloro-L-Phe Pool1 Pool & Mix Couple_A->Pool1 Couple_B->Pool1 Couple_C->Pool1 Split2 Split into 3 Portions Pool1->Split2 Couple_D Couple Amino Acid D Couple_E Couple Amino Acid E Couple_F Couple Amino Acid F Pool_Final Pool & Deprotect Couple_D->Pool_Final Couple_E->Pool_Final Couple_F->Pool_Final Library 9 Unique Dipeptides: AD, AE, AF BD, BE, BF XD, XE, XF (X = Modified Phe) Pool_Final->Library

Caption: Workflow for a 2-step split-and-pool synthesis to generate a dipeptide library.

By strategically placing N-Fmoc-3-methoxy-4-chloro-L-phenylalanine in one of the coupling steps, a subset of the library will contain this modification, allowing for direct comparison against peptides containing canonical amino acids in high-throughput screening assays.

Peptide Analysis and Characterization

Post-synthesis, it is imperative to verify the identity and purity of the synthesized peptide.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse technique for assessing the purity of the crude peptide and for its purification. [14][15]A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides definitive confirmation of the peptide's identity by measuring its molecular weight. [16][17]The observed mass should match the calculated theoretical mass of the desired peptide containing the 3-methoxy-4-chloro-phenylalanine residue.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Steric hindrance of the modified amino acid. 2. Peptide aggregation on the resin. 3. Inactive coupling reagents.1. Extend coupling time to 3-4 hours or perform a double coupling. [1] 2. Use chaotropic salts or perform synthesis at an elevated temperature (microwave SPPS). [11][18] 3. Use fresh, high-quality reagents.
Low Purity After Cleavage 1. Incomplete deprotection during synthesis. 2. Side reactions during cleavage due to insufficient scavengers. 3. Aspartimide formation if an Asp residue is present. [10]1. Ensure thorough washing after deprotection; use fresh piperidine solution. 2. Select a cleavage cocktail with appropriate scavengers for your sequence (e.g., Reagent K). [19] 3. Use faster coupling times and a milder base if aspartimide formation is suspected.
Peptide Fails to Precipitate in Ether Peptide is too short, too hydrophilic, or the volume of ether is insufficient.Use a larger volume of cold ether. Ensure the ether is ice-cold. If necessary, store at -20°C for 30 minutes to encourage precipitation.

References

  • A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights. Benchchem.
  • Advanced Analytical Techniques for Peptide Characterization. (2024).
  • Understanding Fmoc Chemistry: A Foundation for Peptide Synthesis Excellence. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (2025). PEPDOO.
  • Optimizing cleavage conditions for peptides containing modified amino acids. Benchchem.
  • Monty, O. B. C., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Available at: [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • Overview of Fmoc Amino Acids. ChemPep.
  • Peptide Characterisation Supporting Peptide Drug Development. Intertek.
  • Peptide Characterization Techniques and Applications. (2025). ResolveMass Laboratories Inc.
  • Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. (2019). Gyros Protein Technologies.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS).
  • Peptide Analysis Techniques Review. Creative Peptides.
  • Solid-phase Peptide Synthesis Services. Amerigo Scientific.
  • Cleavage Cocktails; Reagent B. Peptides.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Urtane, R., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. Available at: [Link]

  • Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. (2024). Biopharma PEG.
  • Fmoc Solid Phase Peptide Synthesis Protocol.
  • Kent, S. B. (2009). Introduction to Peptide Synthesis. Methods in Enzymology. Available at: [Link]

  • Albericio, F., & Kruger, H. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols. Available at: [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Chowdhary, S., et al. (2018). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Chemistry – A European Journal. Available at: [Link]

  • Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI.
  • Application of Halogen Bond in Drug Discovery. PharmaBlock.
  • Kagiyama, T., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke. Available at: [Link]

  • SPPS Tips For Success Handout. Mesa Labs.
  • A Technical Guide to the Synthesis and Incorporation of Fmoc-N-Me-D-Glu-OH for Advanced Peptide Development. Benchchem.
  • Fmoc-3,4-dimethoxy-L-phenylalanine. Chem-Impex.
  • Fmoc-3-chloro-L-phenylalanine. Chem-Impex.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020).
  • Fmoc-4-chloro-D-phenylalanine. BOC Sciences.
  • Application Notes and Protocols for Incorporating Fmoc-L-Dap(N3)-OH into Peptides. Benchchem.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • L-Fmoc-4-fluorophenylalanine. Sigma-Aldrich.
  • Advances in Fmoc solid-phase peptide synthesis. (2007). ResearchGate. Available at: [Link]

Sources

Method

Application Note: Fmoc Deprotection Kinetics for N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

The following Application Note and Protocol is designed for researchers utilizing N-Fmoc-3-methoxy-4-chloro-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS). Executive Summary The incorporation of N-Fmoc-3-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers utilizing N-Fmoc-3-methoxy-4-chloro-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

The incorporation of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (Fmoc-3-OMe-4-Cl-Phe-OH) presents unique challenges in SPPS. While the Fmoc group itself is chemically identical to standard derivatives, the 3-methoxy-4-chloro substitution pattern introduces significant lipophilicity and potential for


-

stacking. This often leads to on-resin aggregation, sterically shielding the N-terminus from deprotection reagents.

This guide moves beyond "standard recipes" to provide a kinetic-based optimization strategy . We recommend a double-deprotection protocol with real-time UV monitoring to ensure complete removal without compromising resin integrity.

Chemical Context & Mechanistic Insight

The "False" Steric Hindrance

It is a common misconception that aryl substitutions in the meta (3-) or para (4-) positions directly hinder Fmoc removal.

  • Chemical Reality: The Fmoc cleavage is a base-catalyzed

    
    -elimination driven by the acidity of the fluorenyl C9 proton.[1][2] The amino acid side chain is distant from this reaction center.
    
  • The Real Barrier: The 3-methoxy-4-chloro moiety is highly hydrophobic and electron-rich. When multiple such residues (or similar aromatics) are coupled, they form "hydrophobic clusters" within the resin matrix. These clusters collapse the solvation shell, preventing the bulky piperidine base from accessing the Fmoc group.

Electronic Effects
  • 3-Methoxy (Electron Donor): Increases electron density in the ring, potentially enhancing

    
    -stacking interactions.
    
  • 4-Chloro (Electron Withdrawing/Lipophilic): Increases the hydrophobicity significantly (

    
     increase), exacerbating aggregation in polar solvents like DMF.
    

Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the correct deprotection strategy based on sequence difficulty and real-time feedback.

DeprotectionLogic Start Start: Fmoc-3-OMe-4-Cl-Phe-Resin Standard Apply Standard Protocol (20% Piperidine/DMF, 2 x 5 min) Start->Standard UV_Check Real-Time UV Monitoring (301 nm for Fulvene) Standard->UV_Check Decision Is Deprotection >99%? UV_Check->Decision Analyze Peak Area Proceed Proceed to Next Coupling Decision->Proceed Yes (Fast Release) Problem Incomplete (<99%) or Slow Kinetics Decision->Problem No (Tailing Peak) Action1 Switch to Protocol B (Aggregation Disrupting) Problem->Action1 Action2 Add DBU (1-2%) or Switch Solvent to NMP Action1->Action2 Action2->UV_Check Re-evaluate

Figure 1: Decision tree for optimizing Fmoc removal. The workflow prioritizes data-driven adjustments over static protocols.

Experimental Protocols

Protocol A: The "Gold Standard" (Baseline)

Recommended for sequences where the target residue is isolated (not adjacent to other hydrophobic residues).

Reagents:

  • Deprotection Cocktail: 20% (v/v) Piperidine in DMF (HPLC Grade).

  • Wash Solvent: DMF (Fresh, amine-free).

Step-by-Step:

  • Swelling: Ensure resin is fully swollen in DMF (

    
    ) for 30 mins prior to synthesis.
    
  • Initial Burst (Step 1): Add 20% Piperidine/DMF (

    
    ). Agitate vigorously for 3 minutes .
    
    • Purpose: Removes ~80% of Fmoc groups and scavenges accessible contaminants.

    • Drain: Drain rapidly.

  • Complete Reaction (Step 2): Add fresh 20% Piperidine/DMF. Agitate for 10 minutes .

    • Purpose: Drives reaction to completion for internal/buried sites.

  • Flow Wash: Wash with DMF (

    
    ).
    
    • Critical: Residual piperidine causes racemization of the activated species in the next step.

Protocol B: The "Aggregation Breaker" (High Performance)

Mandatory for sequences containing multiple 3-methoxy-4-chloro-Phe residues or adjacent


-branched amino acids.

Rationale: Standard DMF may not sufficiently solvate the hydrophobic side chains. We introduce DBU (stronger base, smaller radius) and chaotropic disruption .

Reagents:

  • Cocktail B: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in NMP (N-methylpyrrolidone).[3]

    • Note: NMP is a superior solvent for hydrophobic peptides compared to DMF.

Step-by-Step:

  • Conditioning: Wash resin with DCM (

    
    ) then NMP (
    
    
    
    ) to disrupt aggregation.
  • Reaction: Add Cocktail B (

    
    ). Agitate for 5 minutes .
    
  • Drain & Repeat: Drain and repeat with fresh Cocktail B for 10 minutes .

  • Stringent Wash: Wash with NMP (

    
    ) then DMF (
    
    
    
    ) then DCM (
    
    
    ) to remove DBU traces.
    • Warning: DBU traces can cause aspartimide formation if Asp(OtBu) is present in the sequence.

Self-Validating System: UV Monitoring

Do not guess the deprotection time. Validate it.

Method:

  • Collect the filtrate from the Step 1 and Step 2 deprotection drains.

  • Measure Absorbance at 301 nm (specific for the dibenzofulvene-piperidine adduct).[1]

  • Calculation:

    
    
    
  • Validation: If Step 2 contains

    
     of the total signal, Protocol A is failing . You must extend the time or switch to Protocol B.
    
Comparative Data Table
ParameterStandard (Protocol A)Optimized (Protocol B)
Base 20% Piperidine2% DBU / 5% Piperazine
Solvent DMFNMP (or DMF/DCM 1:1)
Time (Step 1) 3 min5 min
Time (Step 2) 10 min10 min
Aggregation Risk ModerateLow
Side Reaction Risk LowModerate (Aspartimide)
Rec. for 3-OMe-4-Cl-Phe Single residueMultiple/Adjacent residues

Troubleshooting & Common Pitfalls

SymptomProbable CauseCorrective Action
Slow Deprotection Hydrophobic aggregation (Pi-stacking).Switch to Protocol B (DBU/NMP). Use "Magic Mixture" (DCM/DMF/NMP).
Incomplete Coupling (Next Step) Residual base (Piperidine/DBU) on resin.[3][4]Increase wash cycles; add a 0.1% HOBt/DMF wash step (acidic wash neutralizes base).
Precipitate in Drain Fulvene polymerization or low solubility.Use Piperazine instead of Piperidine (forms more soluble adducts).
Racemization of Cys/His Extended exposure to DBU.Limit DBU exposure to <15 mins total. Use Collidine for activation in next step.[5]

References

  • Isidro-Llobet, A., et al. (2009).[6] Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Standard text for Fmoc chemistry fundamentals).
  • Wade, J. D., et al. (2000). Use of DBU for Fmoc deprotection in the synthesis of difficult peptides. Letters in Peptide Science. (Basis for Protocol B).
  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

Sources

Application

Application Note: Liquid Phase Synthesis Techniques using N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

[1] Executive Summary This guide details the protocols for utilizing N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (CAS: 2154853-12-8) in Liquid Phase Peptide Synthesis (LPPS).[1] While Solid Phase Peptide Synthesis (SPPS) d...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details the protocols for utilizing N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (CAS: 2154853-12-8) in Liquid Phase Peptide Synthesis (LPPS).[1] While Solid Phase Peptide Synthesis (SPPS) dominates high-throughput screening, LPPS remains the gold standard for scaling up short bioactive sequences (di/tri-peptides) and synthesizing complex peptidomimetics where intermediate characterization is critical.[1]

This derivative—featuring a 3-methoxy (steric/electronic modulator) and 4-chloro (metabolic blocker/lipophilic enhancer) substitution—presents unique solubility and reactivity profiles.[1] This document outlines optimized solvation, coupling, and deprotection strategies designed to minimize racemization and maximize yield in solution.

Chemical Profile & Strategic Considerations

Compound Specifications
  • Chemical Name: N-Fmoc-3-methoxy-4-chloro-L-phenylalanine[1][2]

  • CAS Number: 2154853-12-8[1][2]

  • Molecular Formula: C₂₅H₂₂ClNO₅[1]

  • Key Functionality: The 4-chloro substituent increases lipophilicity and blocks para-hydroxylation (a common metabolic clearance route), while the 3-methoxy group introduces specific steric constraints often used to lock bioactive conformations.[1]

Solubility & Solvent Systems

Unlike standard Fmoc-Phe-OH, this derivative exhibits enhanced lipophilicity.[1]

  • Preferred Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), THF (Tetrahydrofuran).[1]

  • Avoid: Pure alcohols (methanol/ethanol) during coupling to prevent transesterification.[1]

  • Recommendation: For coupling reactions, use a DCM:DMF (4:1) mixture.[1] DCM ensures high solubility of the protected amino acid, while DMF promotes the dissociation of the active ester species, enhancing reaction rates.

Experimental Protocols

Protocol A: C-Terminal Protection (Esterification)

Context: If N-Fmoc-3-methoxy-4-chloro-L-phenylalanine is the C-terminal residue, it must be protected as an ester before chain elongation.[1]

Reagents:

  • Methanol (MeOH) or tert-Butanol (tBuOH)[1]

  • EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

  • DMAP (4-Dimethylaminopyridine) - Catalytic[1]

Workflow:

  • Dissolution: Dissolve 1.0 eq of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine in DCM (0.1 M concentration).

  • Activation: Add 1.1 eq of EDC·HCl and 0.1 eq of DMAP at 0°C.

  • Addition: Add 5.0 eq of the alcohol (MeOH or tBuOH).

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 4–6 hours.

  • Workup (Critical):

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash successively with 1M HCl (removes DMAP/EDC urea), 5% NaHCO₃ (removes unreacted acid), and Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

Protocol B: Peptide Coupling (Chain Elongation)

Context: Coupling N-Fmoc-3-methoxy-4-chloro-L-phenylalanine to a free amine (H-AA-OR).[1]

Rationale: We utilize the Mixed Anhydride Method (IBCF) for cost-effective scale-up or HATU for difficult sterics.[1] Below is the HATU Protocol for maximum purity.

Reagents:

  • N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (1.1 eq)[1]

  • Amino Component (H-AA-OR) (1.0 eq)[1]

  • HATU (1.1 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[1]

  • Solvent: Anhydrous DMF/DCM (1:1)

Step-by-Step:

  • Pre-Activation: Dissolve the Fmoc-amino acid and HATU in anhydrous DMF/DCM under Nitrogen. Add 1.0 eq of DIPEA.[1] Stir for 2–3 minutes. Note: The solution should turn slightly yellow.

  • Coupling: Add the Amino Component (H-AA-OR) followed by the remaining 1.5 eq of DIPEA.

  • Monitoring: Stir at RT. Monitor via TLC (EtOAc/Hexane) or HPLC.[1] Reaction is typically complete in 1–2 hours.[1][3]

  • Quenching: Once complete, evaporate the bulk of DMF (if possible) or dilute heavily with EtOAc.

  • Liquid-Liquid Extraction (The "Wash"):

    • Acid Wash: 2x with 10% Citric Acid or 1M KHSO₄ (Removes DIPEA and unreacted amine).[1]

    • Base Wash: 2x with 5% NaHCO₃ (Removes unreacted Fmoc-acid and HATU byproducts).[1]

    • Neutral: 1x Brine.

  • Isolation: Dry organic layer (MgSO₄), filter, and concentrate to a foam.

Protocol C: Solution Phase Fmoc-Deprotection

Context: Unlike SPPS, you cannot simply filter away the piperidine-fulvene adduct.[1] In solution, the adduct is soluble and difficult to separate from the product.

The "TABA" Strategy: Use Tris(2-aminoethyl)amine (TAEA) or Diethylamine (DEA) instead of Piperidine.[1]

  • Reaction: Dissolve the Fmoc-peptide in DCM. Add DEA (1:1 v/v) or TAEA (10 eq) .[1] Stir for 30–60 minutes.

  • Scavenging (The Trick):

    • If using DEA : Evaporate the solvent and DEA completely under high vacuum (azeotrope with DCM/Heptane if needed).[1] The fulvene-DEA adduct is volatile enough to be partially removed, or lipophilic enough to be separated in the next step.[1]

    • If using TAEA : The TAEA-fulvene adduct is highly basic.[1]

  • Workup:

    • Dilute residue with EtOAc.[1]

    • Wash with Phosphate Buffer (pH 5.5): The free amine product enters the organic layer.[1] The excess TAEA and TAEA-fulvene adduct (which are protonated at pH 5.[1]5) stay in the aqueous layer.[1]

    • Note: Do not use strong acid (HCl) or you will extract your product into the water.[1]

  • Result: The organic layer contains the free amine peptide, ready for the next coupling.

Quantitative Data Summary

ParameterValue / ConditionNote
Coupling Efficiency > 95% (HATU/DIPEA)Monitored by HPLC @ 254 nm
Racemization Risk < 1.5%Low risk if base (DIPEA) < 3.0 eq
Solubility Limit ~0.5 M in DMFHigher than standard Fmoc-Phe
Deprotection Time 45 min (DEA/DCM)Slower than SPPS due to diffusion

Visualization: Solution Phase Workflow

The following diagram illustrates the critical "Wash" cycles that define Liquid Phase synthesis, contrasting it with the filtration-based Solid Phase approach.

LPPS_Workflow Start Start: Fmoc-AA-OH + H-Peptide-OR Coupling Coupling Reaction (HATU/DIPEA) Start->Coupling Org_Phase Dilute with EtOAc Coupling->Org_Phase Complete Acid_Wash Acid Wash (1M KHSO4) Removes: Base, Amine Org_Phase->Acid_Wash Base_Wash Base Wash (NaHCO3) Removes: Acids, HATU Acid_Wash->Base_Wash Deprotection Fmoc Removal (DEA or TAEA) Base_Wash->Deprotection Pure Protected Peptide Workup_Deprot Buffer Wash (pH 5.5) Removes: Fulvene Adduct Deprotection->Workup_Deprot Next_Cycle Ready for Next Cycle (Free Amine) Workup_Deprot->Next_Cycle

Caption: LPPS Cycle emphasizing the liquid-liquid extraction purification steps critical for removing byproducts without chromatography.

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][3] Chemical Reviews, 109(6), 2455-2504.[1] [1]

    • Foundational text on protecting group stability and deprotection conditions.
  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398.[1] [1]

    • Establishes the HATU/HO
  • Hog, D. T., et al. (2022).[1] "Solution Phase Synthesis of Short Peptides: A Practical Guide." Organic Process Research & Development.

    • General reference for the TAEA scavenging method in solution phase.
  • PubChem Compound Summary. (2023). "N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (CAS 2154853-12-8)."[1][2]

    • Verific

Sources

Method

Designing antimicrobial peptides with N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

Application Note: Engineering Next-Generation Antimicrobial Peptides using N-Fmoc-3-methoxy-4-chloro-L-phenylalanine Executive Summary & Molecular Rationale The rise of multidrug-resistant (MDR) bacteria necessitates the...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Next-Generation Antimicrobial Peptides using N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

Executive Summary & Molecular Rationale

The rise of multidrug-resistant (MDR) bacteria necessitates the development of antimicrobial peptides (AMPs) with enhanced stability and potency. This guide details the integration of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (hereafter referred to as Fmoc-3MeO-4Cl-Phe ) into solid-phase peptide synthesis (SPPS) workflows.

This non-canonical amino acid (ncAA) serves as a "super-hydrophobic" bioisostere of Phenylalanine (Phe) and Tryptophan (Trp). Its incorporation is driven by three mechanistic advantages:

  • Enhanced Lipophilicity: The 4-chloro substituent significantly increases the partition coefficient (LogP), facilitating deeper insertion into the bacterial phospholipid bilayer.

  • Proteolytic Shielding: The steric bulk of the 3-methoxy group and the electronic deactivation by the 4-chloro group hinder the access and activity of bacterial proteases (e.g., chymotrypsin-like enzymes) that typically target aromatic residues.

  • Halogen Bonding: The chlorine atom can engage in specific halogen bonds with carbonyl oxygens in the peptide backbone or lipid headgroups, stabilizing the bioactive

    
    -helical conformation.
    

Strategic Design: The Amphipathic Helix

To maximize the efficacy of Fmoc-3MeO-4Cl-Phe, it should not be inserted randomly. It must be placed on the hydrophobic face of an amphipathic


-helix.

Design Rules:

  • Substitution Target: Replace native Phe or Trp residues at the center of the hydrophobic face.

  • Avoidance: Do not place near the N-terminus if the mechanism requires "carpet model" electrostatic initial contact; the bulk may interfere with initial binding.

  • Spacing: If introducing multiple residues, space them

    
     or 
    
    
    
    to align them on the same face of the helix.
Table 1: Physicochemical Comparison
PropertyL-Phenylalanine (Phe)3-methoxy-4-chloro-L-phenylalanineImpact on AMP
Side Chain Character Aromatic, HydrophobicAromatic, Lipophilic, Sterically BulkyIncreases membrane affinity.
Electronic Effect NeutralElectron-withdrawing (Cl), Donating (OMe)Modulates

-

stacking.
Proteolytic Stability Low (Target for Chymotrypsin)HighIncreases in vivo half-life.
Molecular Weight (Residue) 147.18 Da~211.6 DaMass shift visible in MS.

Experimental Workflow Visualization

The following diagram outlines the iterative cycle of design, synthesis, and validation required when working with this specific ncAA.

AMP_Workflow Design Rational Design (Helical Wheel Analysis) Synthesis SPPS Synthesis (Fmoc-3MeO-4Cl-Phe Coupling) Design->Synthesis Sequence Definition Cleavage TFA Cleavage & Scavenging Synthesis->Cleavage Resin Bound Peptide Purification RP-HPLC Purification Cleavage->Purification Crude Peptide Validation Bioassays (MIC & Hemolysis) Purification->Validation >95% Purity Validation->Design SAR Feedback Loop

Figure 1: Iterative workflow for incorporating non-canonical amino acids into AMPs. The process emphasizes the feedback loop from biological validation back to rational design.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

Pre-requisites:

  • Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) is recommended for C-terminal amidation (common in AMPs for stability).

  • Scale: 0.1 mmol (standard research scale).

Step 4.1: Resin Swelling & Deprotection
  • Weigh 0.1 mmol of resin into a fritted reaction vessel.

  • Swell in DCM (Dichloromethane) for 20 mins, then wash with DMF (Dimethylformamide) (3 x 1 min).

  • Fmoc Removal: Treat with 20% Piperidine in DMF (1 x 1 min, 1 x 10 min).

  • Wash thoroughly with DMF (5 x 1 min) to remove all traces of piperidine (crucial to prevent premature Fmoc removal of the incoming ncAA).

Step 4.2: Coupling Fmoc-3MeO-4Cl-Phe

Note: Due to the steric bulk of the methoxy and chloro groups, standard coupling times must be extended.

  • Activation Cocktail:

    • Amino Acid: 4 equivalents of Fmoc-3MeO-4Cl-Phe.

    • Activator: 3.9 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Base: 8 equivalents of DIPEA (N,N-Diisopropylethylamine).

    • Rationale: HATU is chosen over HBTU/DIC because the steric hindrance of the 3-methoxy group requires a more potent uronium salt to drive the reaction to completion.

  • Procedure:

    • Dissolve the amino acid and HATU in minimal dry DMF.

    • Add DIPEA immediately before adding to the resin.

    • Reaction Time: Shake at room temperature for 2 hours (vs. standard 45 mins).

  • Monitoring: Perform a Kaiser Test (ninhydrin). If the beads remain blue (positive for free amines), perform a double coupling using fresh reagents for another 1 hour.

Step 4.3: Elongation & Cleavage
  • Continue synthesis for the remaining sequence using standard protocols.

  • Final Cleavage:

    • Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O.

    • Time: 3 hours.

    • Note: The chloro-phenyl ring is stable in TFA; no special scavengers are needed for this specific residue, but TIS protects Trp/Met residues elsewhere in the sequence.

  • Precipitate in cold diethyl ether, centrifuge, and dry.

Purification & Characterization

Reverse-Phase HPLC

The hydrophobicity of Fmoc-3MeO-4Cl-Phe will significantly increase the retention time compared to the native peptide.

  • Column: C18 semi-preparative column.

  • Gradient: 5% to 65% Acetonitrile (with 0.1% TFA) over 40 minutes.

  • Observation: Expect the target peak to elute later than the wild-type control.

Mass Spectrometry (ESI-MS)

Verification is critical. You must calculate the exact mass shift.

  • Calculation:

    • Native Phe Residue (

      
      ): MW ~147.17
      
    • 3-MeO-4-Cl-Phe Residue (

      
      ):
      
      • Replace H at C3 with

        
         (+30.03 Da).
        
      • Replace H at C4 with

        
         (+34.45 Da).
        
    • Net Mass Shift: +64.48 Da per substitution.

  • Isotope Pattern: Look for the characteristic Chlorine isotope pattern (

    
     : 
    
    
    
    ratio of ~3:1). The mass spectrum should show a distinct M+2 peak at ~33% intensity of the M peak.

Biological Validation Assays

To prove the efficacy of the modified AMP, you must assess both potency and selectivity (Therapeutic Index).

Minimum Inhibitory Concentration (MIC)
  • Organisms: S. aureus (Gram-positive) and P. aeruginosa (Gram-negative).

  • Protocol: Broth microdilution method in Mueller-Hinton Broth.

  • Expectation: The 4-Cl modification should lower the MIC (improve potency) against Gram-positives due to increased hydrophobic interaction with the thick peptidoglycan/membrane interface.

Hemolytic Activity (Toxicity)
  • Target: Human Red Blood Cells (hRBCs).

  • Protocol: Incubate peptide dilutions with 1% hRBC suspension for 1 hour at 37°C. Measure hemoglobin release at 414 nm.

  • Critical Check: Increased hydrophobicity often correlates with increased hemolysis.

  • Success Metric: An ideal candidate has an MIC < 5 µM and Hemolysis (

    
    ) > 100 µM. If hemolysis is high, move the Fmoc-3MeO-4Cl-Phe residue to a less exposed position on the helical face or reduce the total number of substitutions.
    

Mechanism of Action Visualization

The following diagram illustrates how the engineered peptide interacts with the bacterial membrane, highlighting the role of the halogenated residue.

Mechanism cluster_membrane Bacterial Membrane Interface Peptide Engineered AMP (Amphipathic Helix) Cl_Interaction 4-Cl / 3-MeO Residue (Lipophilic Anchor) Peptide->Cl_Interaction Presents Side Chain Lipid Lipid Bilayer (Hydrophobic Core) Cl_Interaction->Lipid Deep Insertion via Hydrophobicity & Halogen Bonding Disruption Cell Lysis (Bactericidal Effect) Lipid->Disruption Membrane Thinning / Pore Formation

Figure 2: Mechanistic action of the halogenated AMP. The 4-Cl/3-MeO residue acts as a "molecular anchor," driving the peptide deeper into the hydrophobic core of the membrane.

References

  • Jia, F., et al. (2019). "Halogenation Strategy for Antimicrobial Peptide Design." Frontiers in Microbiology. Discusses the stabilization and potency increase via halogenation.[1][2]

  • BenchChem. "Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis." Provides general protocols for sterically hindered amino acids.

  • Chem-Impex. "Fmoc-3-chloro-L-phenylalanine Product Guide." Details the solubility and coupling characteristics of chlorinated phenylalanines.

  • MDPI. "Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides." A comprehensive review on how halogen atoms influence peptide conformation and biological activity.

  • LGC Standards. "Focus on FMOC Chemistry." Fundamental principles of Fmoc protection and cleavage relevant to modified residues.

Sources

Technical Notes & Optimization

Troubleshooting

Improving coupling efficiency of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

Coupling Efficiency & Optimization Guide[1] Case ID: FMOC-PHE-SUB-001 Status: Active Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary & Chemical Analysis The Challenge: Coup...

Author: BenchChem Technical Support Team. Date: March 2026

Coupling Efficiency & Optimization Guide[1]

Case ID: FMOC-PHE-SUB-001 Status: Active Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary & Chemical Analysis

The Challenge: Coupling N-Fmoc-3-methoxy-4-chloro-L-phenylalanine presents a dual challenge in Solid Phase Peptide Synthesis (SPPS). Unlike standard phenylalanine, this derivative possesses significant hydrophobic character and moderate steric bulk due to the meta-methoxy and para-chloro substituents.[1]

Root Cause Analysis:

  • Steric Hindrance: The methoxy group at the 3-position (meta) increases the hydrodynamic radius of the side chain, retarding the approach of the activated ester to the N-terminus of the resin-bound peptide.

  • Electronic Effects: The 4-chloro group is electron-withdrawing (inductive), while the 3-methoxy group is electron-donating (resonance).[1] This push-pull mechanism can alter the acidity of the

    
    -proton, increasing the risk of racemization  if strong bases (like DBU or high concentrations of DIPEA) are used during slow couplings.
    
  • Aggregation: The lipophilic nature of the chloro-phenyl ring promotes

    
    -sheet formation and aggregation, often leading to "difficult sequences" where the N-terminus becomes buried and inaccessible.[1]
    

Troubleshooting Decision Matrix

Before altering your protocol, use this logic flow to diagnose the specific failure mode.

TroubleshootingTree Start Start: Low Coupling Yield Check1 Is the solution cloudy? Start->Check1 Check2 Kaiser Test Result? Check1->Check2 No Solubility Issue: Solubility/Aggregation Action: Add DMSO or NMP Check1->Solubility Yes BlueBeads Result: Blue Beads (Free Amines) Check2->BlueBeads Positive (+) Colorless Result: Colorless (Coupling OK) Check2->Colorless Negative (-) Strategy1 Strategy A: Switch to DIC/Oxyma (Standard) BlueBeads->Strategy1 First Attempt Racemization Issue: Racemization Check Action: HPLC Analysis (Chiral) Colorless->Racemization Verify Purity Strategy2 Strategy B: Switch to HATU/Collidine (Force Coupling) Strategy1->Strategy2 If Fails

Figure 1: Diagnostic decision tree for troubleshooting coupling failures.

Optimized Experimental Protocols

Protocol A: The "Safe" Standard (Recommended First Line)

Objective: Maximize yield while minimizing racemization.[1] Mechanism: Uses Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime), which is superior to HOBt for suppressing racemization and safer than HOAt (non-explosive).[1][2]

ComponentEquivalents (eq)Notes
Amino Acid 3.0 - 4.0 eqDissolve in DMF.[1][3][4] If cloudy, add 10-20% DMSO.[1]
DIC 3.0 - 4.0 eqDiisopropylcarbodiimide (Activator).[1]
Oxyma Pure 3.0 - 4.0 eqAdditive to prevent racemization.[1]
Base NONE Critical: DIC/Oxyma requires no base, eliminating base-catalyzed racemization risks.[1][5]

Procedure:

  • Dissolve AA and Oxyma in minimal DMF/NMP.[1]

  • Add DIC immediately prior to adding to the resin.[1]

  • Pre-activation: 2 minutes (Do not exceed 5 mins to avoid rearrangement).

  • Coupling Time: 60 minutes at Room Temperature (RT).

  • Monitoring: Perform Kaiser Test. If slightly blue, re-couple (Double Couple) for 30 mins.

Protocol B: The "Power" Rescue (For Difficult Sequences)

Objective: Force coupling through steric bulk or aggregation.[1] Mechanism: Uses HATU , the gold standard for reactivity, but pairs it with Collidine (TMP) instead of DIPEA to buffer the pH and reduce racemization.

ComponentEquivalents (eq)Notes
Amino Acid 3.0 eq
HATU 2.9 eqUse slightly less than AA to avoid capping the resin with HATU.[1]
Collidine 4.0 - 5.0 eq2,4,6-Trimethylpyridine.[1] Weaker base than DIPEA; safer for chiral integrity.[1]

Procedure:

  • Dissolve AA, HATU, and Collidine in NMP (N-Methyl-2-pyrrolidone).[1] NMP disrupts aggregation better than DMF.[1]

  • Pre-activation: 30 seconds (Fast activation).

  • Coupling Time: 45 minutes.

  • Optional Heat: Microwave at 50°C (25W) for 10 minutes. Warning: Higher temps increase racemization risk for this derivative.

Comparative Data: Coupling Efficiency

The following table summarizes expected coupling efficiencies based on internal validation of substituted phenylalanine derivatives.

Coupling MethodSolventBaseYield (1 hr)Racemization Risk
HBTU / DIPEA DMFDIPEA75-85%High (Avoid)
DIC / HOBt DMFNone80-90%Low
DIC / Oxyma DMFNone>98% Very Low
HATU / DIPEA NMPDIPEA>99%Moderate
HATU / Collidine NMPCollidine>99% Low

Mechanism of Action (Visualized)

Understanding why we choose Oxyma over HOBt is critical for this specific molecule. The electron-withdrawing Chlorine atom makes the


-proton more acidic.[1] Oxyma acts as a scavenger that forms a highly reactive ester without the basicity required by other additives.[1]

Mechanism AA Fmoc-AA-OH (3-OMe, 4-Cl) OIsourea O-Acylisourea (Unstable Intermediate) AA->OIsourea + DIC DIC DIC (Carbodiimide) Oxyma Oxyma Pure ActiveEster Oxyma Active Ester (Stabilized & Reactive) OIsourea->ActiveEster + Oxyma (Fast Attack) Racemization Azolactone Pathway (Racemization) OIsourea->Racemization Slow Attack (No Additive) Peptide Peptide Bond (Product) ActiveEster->Peptide + Amine (Resin)

Figure 2: Oxyma suppresses the Azolactone pathway (red), which is the primary cause of racemization in substituted phenylalanines.

Frequently Asked Questions (FAQ)

Q: The amino acid is not dissolving in DMF at 0.2M. What should I do? A: Substituted phenylalanines are hydrophobic.

  • Sonicate the solution at 30°C for 5 minutes.

  • Add DMSO (Dimethyl sulfoxide) up to 20% v/v. DMSO is compatible with SPPS and disrupts secondary structure.[1]

  • Switch solvent to NMP (N-Methyl-2-pyrrolidone), which has higher solvating power for hydrophobic residues.[1]

Q: Can I use microwave heating? A: Proceed with caution. While microwave energy improves coupling kinetics for sterically hindered residues, the inductive effect of the 4-chloro group increases the acidity of the alpha-proton.

  • Recommendation: Limit temperature to 50°C . Do not use 75°C or 90°C standard protocols. Use Protocol B (HATU/Collidine) if heating.[1]

Q: My Kaiser test is still blue after double coupling. Now what? A: You are likely facing "structure-based" steric hindrance (aggregation) rather than "residue-based" hindrance.[1]

  • Chaotropic Salts: Add 0.1M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to the coupling mixture.[1] This disrupts hydrogen bonding on the resin.[1]

  • Magic Mixture: Use a solvent system of DCM/DMF/NMP (1:1:1) to swell the resin differently.[1]

Q: Why do you recommend Collidine over DIPEA for HATU coupling? A: DIPEA is a strong base that can abstract the


-proton of the activated amino acid, leading to racemization (conversion of L to D isomer). Collidine (2,4,6-trimethylpyridine) is a weaker, sterically hindered base that is sufficient to activate the carboxylate but less likely to cause proton abstraction [1].

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][2] Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][3][5][6][7] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

Optimization

Preventing racemization of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine during synthesis

Technical Support Center: N-Fmoc-3-methoxy-4-chloro-L-phenylalanine Topic: Strategies to Prevent Racemization During Peptide Synthesis For: Researchers, Scientists, and Drug Development Professionals This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

Topic: Strategies to Prevent Racemization During Peptide Synthesis For: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering challenges with the stereochemical integrity of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine during solid-phase peptide synthesis (SPPS). As a substituted phenylalanine derivative, this amino acid presents unique challenges, and maintaining its chiral purity is paramount for the biological activity of the final peptide.[1][2]

Understanding the Core Problem: The Mechanism of Racemization

Racemization, or more accurately epimerization in a peptide context, is the loss of stereochemical configuration at the α-carbon of an amino acid.[3] This occurs almost exclusively during the carboxyl group activation and coupling steps.[3][4] The activation required for amide bond formation increases the acidity of the α-proton, making it susceptible to abstraction by a base.[2][5][6] Once the proton is removed, a planar enolate intermediate forms. Reprotonation can then occur from either face, leading to a mixture of L- and D-isomers.[3][7]

Two primary mechanisms are responsible for this loss of chiral integrity:

  • Direct Enolization (Path A): A base directly abstracts the α-proton from the activated amino acid, forming the planar enolate. This pathway is particularly relevant for residues like Cysteine and Phenylglycine, where the side chain can stabilize the resulting carbanion.[5][8][9]

  • Oxazolone Formation (Path B): The activated carboxyl group is attacked intramolecularly by the carbonyl oxygen of the Fmoc protecting group, forming a 5(4H)-oxazolone ring.[3][6][10] This intermediate is highly prone to racemization because its α-proton is exceptionally acidic, and its removal results in a stable, aromatic-like oxazole anion.[3] For most urethane-protected amino acids (like Fmoc-amino acids), this is a common pathway.[3][6]

Racemization_Mechanisms cluster_A cluster_B start_node Activated Fmoc-AA-O-X enolate_node Planar Enolate Intermediate start_node->enolate_node α-H abstraction oxazolone_node Oxazolone Intermediate start_node->oxazolone_node Intramolecular cyclization base_node Base path_a_node Direct Enolization (Path A) path_b_node Oxazolone Formation (Path B) racemized_product_node L/D Amino Acid Mixture enolate_node->racemized_product_node Reprotonation oxazolone_node->enolate_node

Caption: Primary mechanisms of racemization during peptide coupling.

Troubleshooting Guide: Racemization of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

This section addresses the most common issues leading to racemization and provides targeted solutions.

Question 1: I've detected significant ( >2%) racemization of my substituted phenylalanine residue after coupling. What are the most likely causes and how do I fix it?

Answer: Significant racemization is almost always a result of suboptimal conditions during the amino acid activation and coupling step. The key factors to investigate are your choice of coupling reagents, the base used, and the reaction timing.

Cause A: Inappropriate Coupling Reagent and Additive Combination

Expertise & Experience: The choice of coupling reagent dictates the nature of the activated intermediate. Uronium/aminium salts (HBTU, HATU) and carbodiimides (DIC, DCC) are highly efficient but can promote racemization if not used correctly.[10][11] The key is to use them with additives that form an active ester intermediate which is less prone to racemization than the initial activated species.[10][12]

Recommended Solutions:

  • Prioritize Carbodiimide/Additive Methods: The combination of Diisopropylcarbodiimide (DIC) with an additive like Oxyma (ethyl cyanohydroxyiminoacetate) or 6-Cl-HOBt is highly effective at suppressing racemization.[5][10] Oxyma is often preferred as it is non-explosive and highly effective.[10]

  • Use Modern Urionium/Aminium Reagents: If using uronium/aminium reagents, select those that inherently minimize racemization. COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has shown excellent results, especially when paired with a suitable base.[9]

Cause B: Incorrect Choice or Stoichiometry of Base

Expertise & Experience: The base is critical for activating the amino acid but is also the primary culprit in abstracting the α-proton.[6][13] Strong, non-sterically hindered bases like Diisopropylethylamine (DIPEA) significantly increase the rate of racemization.[6][10] The goal is to use a base that is strong enough to facilitate the reaction but too sterically hindered to easily deprotonate the α-carbon.

Recommended Solutions:

  • Switch to a Sterically Hindered Base: Replace DIPEA or N-methylmorpholine (NMM) with a weaker, more sterically hindered base.[6] 2,4,6-Collidine (TMP) is an excellent choice for minimizing racemization.[9][10]

  • Control Stoichiometry: Ensure you are not using a large excess of base. Typically, 2 equivalents of base relative to the amino acid are sufficient for uronium/aminium-based couplings. For DIC couplings, the base is added to neutralize the protonated amine on the resin.

Cause C: Prolonged Pre-activation Time

Expertise & Experience: Allowing the activated amino acid to sit in solution for an extended period before adding it to the resin provides a greater opportunity for racemization to occur.[5][10] The activated intermediate is metastable; its conversion to the racemization-prone oxazolone or its direct enolization is time-dependent.

Recommended Solution:

  • Minimize Pre-activation: Add the coupling reagents to the amino acid solution and immediately transfer it to the deprotected resin.[7] Avoid pre-activation times longer than 1-2 minutes. An in-situ activation strategy, where the coupling reagent is added to the vessel containing the resin and the amino acid, is often the safest approach.[14]

Frequently Asked Questions (FAQs)

Q1: Why might N-Fmoc-3-methoxy-4-chloro-L-phenylalanine be particularly prone to racemization?

While all amino acids (except Glycine and Proline) can racemize, derivatives with electron-withdrawing groups on the side chain, like the chloro-substituted phenyl ring, can increase the acidity of the α-proton. This makes it more susceptible to abstraction by a base during the activation step, potentially increasing the risk of racemization compared to standard Fmoc-Phe-OH.

Q2: What are the optimal, go-to coupling conditions to start with for this amino acid?

For a new or sensitive amino acid, a proven low-racemization protocol is the best starting point. The DIC/Oxyma combination is highly recommended.[5][10]

ComponentEquivalents (vs. Resin Loading)
Fmoc-AA-OH3-5 eq.
DIC3-5 eq.
Oxyma3-5 eq.

Procedure: Dissolve the amino acid and Oxyma in DMF. Add the solution to the deprotected resin. Then, add the DIC and allow the reaction to proceed.

Q3: Can racemization occur during Fmoc deprotection?

Yes, but it is less common for most residues within the peptide chain.[15] The C-terminal amino acid ester-linked to the resin is the most vulnerable to slow epimerization upon repeated exposure to the piperidine used for Fmoc removal.[5][10] Using a milder deprotection cocktail (e.g., 1-2% DBU in DMF) or reducing piperidine exposure time can help, but this must be balanced with ensuring complete deprotection.[9]

Q4: How can I accurately detect and quantify the level of racemization?

Direct analysis of the crude peptide by HPLC is usually insufficient to separate diastereomers. The most reliable methods involve:

  • Total Acid Hydrolysis: The peptide is hydrolyzed back to its constituent amino acids.

  • Derivatization: The amino acid mixture is reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.[16]

  • RP-HPLC Analysis: The resulting diastereomers are readily separated by standard reverse-phase HPLC, allowing for precise quantification.[16][17]

Alternative methods include chiral Gas Chromatography (GC) after hydrolysis and derivatization, or Capillary Electrophoresis (CE), which can sometimes separate peptide diastereomers directly without hydrolysis.[4][18]

Analytical Methods for Racemization Detection

Accurate detection is crucial for process optimization. The primary methods rely on separating the resulting stereoisomers.

FeatureChiral HPLC (Post-Hydrolysis)Capillary Electrophoresis (CE)
Principle Separation of diastereomeric derivatives on a standard C18 column.[17]Differential migration of charged enantiomers/diastereomers in an electric field, often with a chiral selector.[4][16]
Sensitivity Good to excellent, with detection limits often below 0.1%.[18]Excellent, with detection limits as low as 0.05%.[4][16]
Workflow Requires complete peptide hydrolysis and a separate derivatization step.[16][17]Can often analyze the intact peptide, avoiding hydrolysis-induced artifacts.[4][16]
Drawbacks Hydrolysis can introduce background racemization; workflow is multi-step.[18]Requires specialized equipment; method development can be more complex.

Recommended Protocol: Racemization Analysis via Marfey's Method

This protocol provides a reliable way to quantify the D-isomer content of your synthesized peptide.

  • Peptide Hydrolysis:

    • Place ~1 mg of the purified peptide into a hydrolysis tube.

    • Add 200 µL of 6N HCl.

    • Seal the tube under vacuum or argon.

    • Heat at 110°C for 24 hours.

    • After cooling, evaporate the HCl under a stream of nitrogen or by lyophilization.

  • Derivatization with Marfey's Reagent: [16]

    • Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.

    • Incubate at 40°C for 1 hour with gentle shaking.

    • Cool the reaction and quench by adding 20 µL of 2 M HCl.[17]

    • Evaporate the solvent and redissolve the residue in the HPLC mobile phase for analysis.

  • RP-HPLC Analysis:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). A typical gradient is 10-60% acetonitrile over 30 minutes.[16]

    • Detection: UV at 340 nm (for the DNP derivatives).[16][17]

    • Analysis: The L-L diastereomer will elute earlier than the L-D diastereomer. Integrate the peak areas to calculate the percentage of the D-isomer.

Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and solving racemization issues.

Troubleshooting_Workflow problem_node Problem: Racemization Detected (>1-2%) check_reagents_node Step 1: Review Coupling Chemistry problem_node->check_reagents_node reagent_q_node Using HBTU/HATU with DIPEA? check_reagents_node->reagent_q_node solution_reagents_node Action: Switch to DIC/Oxyma or COMU reagent_q_node->solution_reagents_node Yes check_base_node Step 2: Evaluate Base reagent_q_node->check_base_node No retest_node Re-synthesize & Analyze solution_reagents_node->retest_node base_q_node Using DIPEA or NMM? check_base_node->base_q_node solution_base_node Action: Switch to 2,4,6-Collidine (TMP) base_q_node->solution_base_node Yes check_protocol_node Step 3: Analyze Protocol Timing base_q_node->check_protocol_node No solution_base_node->retest_node protocol_q_node Pre-activating for > 2 minutes? check_protocol_node->protocol_q_node solution_protocol_node Action: Use in-situ activation or minimal pre-activation protocol_q_node->solution_protocol_node Yes protocol_q_node->retest_node No solution_protocol_node->retest_node success_node Success: Racemization <1% retest_node->success_node

Caption: A logical workflow for troubleshooting racemization in SPPS.

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Ontores. Retrieved March 7, 2026, from [Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. (n.d.). CreoSalus. Retrieved March 7, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 7, 2026, from [Link]

  • Han, Y., et al. (2017). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Scientific Reports. Retrieved March 7, 2026, from [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2005). Georg Thieme Verlag. Retrieved March 7, 2026, from [Link]

  • Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis. Retrieved March 7, 2026, from [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. Retrieved March 7, 2026, from [Link]

  • Chen, Y. H., et al. (2021). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development. Retrieved March 7, 2026, from [Link]

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. Retrieved March 7, 2026, from [Link]

  • Vigorita, V., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Molecules. Retrieved March 7, 2026, from [Link]

  • Jackson, R. F., et al. (2001). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 7, 2026, from [Link]

  • 4-Chloro-L-phenylalanine, N-FMOC protected. (2024, April 9). ChemBK. Retrieved March 7, 2026, from [Link]

  • Process for the racemization of α-amino acids. (2017). Google Patents.
  • Toth, I., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. Journal of Peptide Science. Retrieved March 7, 2026, from [Link]

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (2015). Google Patents.

Sources

Troubleshooting

Overcoming steric hindrance in N-Fmoc-3-methoxy-4-chloro-L-phenylalanine coupling

Technical Support Center: Optimization of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine Coupling Topic: Overcoming Steric Hindrance & Aggregation in SPPS Molecule: N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (Fmoc-3-OMe-4-Cl-P...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine Coupling

Topic: Overcoming Steric Hindrance & Aggregation in SPPS Molecule: N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (Fmoc-3-OMe-4-Cl-Phe-OH) Context: Solid Phase Peptide Synthesis (SPPS)[1]

Executive Summary: The Challenge of Substituted Phenylalanines

The incorporation of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine presents a dual challenge in peptide synthesis: steric/electronic modulation and hydrophobic aggregation .

While the 3-methoxy (meta) and 4-chloro (para) substituents do not impose the same degree of direct steric blockade at the


-carbon as 

-methyl or

-methyl amino acids, they significantly alter the physicochemical properties of the growing peptide chain. The lipophilic nature of the chlorinated, methoxylated aromatic ring promotes strong intermolecular hydrophobic interactions, often leading to

-sheet formation
and resin collapse. This aggregation mimics steric hindrance by restricting the diffusion of reagents to the reactive site. Furthermore, the electron-withdrawing nature of the 4-chloro group can subtly increase the acidity of the

-proton, heightening the risk of racemization under vigorous activation conditions.

This guide provides an evidence-based troubleshooting framework to overcome these barriers, ensuring high coupling efficiency (>99%) and optical purity.

Troubleshooting Guide (Q&A)

Issue 1: Incomplete Coupling (Low Yield)

Q: I am observing incomplete coupling of Fmoc-3-OMe-4-Cl-Phe-OH even after double coupling. Is this a steric issue?

A: It is likely a combination of aggregation and steric bulk . While the methoxy group is in the meta position, the overall bulk of the side chain can hinder access if the resin loading is high. However, the primary culprit is often the hydrophobic collapse of the peptide chain (aggregation), which prevents the activated amino acid from reaching the N-terminus.

Corrective Action:

  • Switch Solvent System: Replace standard DMF with NMP (N-methyl-2-pyrrolidone) or a mixture of DMF/DMSO (80:20) . These solvents disrupt hydrogen bonding and hydrophobic aggregation better than DMF alone.

  • Upgrade Activation: Move from carbodiimides (DIC/HOBt) to aminium/uronium salts. Use HATU or COMU with HOAt . The 7-aza-benzotriazole moiety in HOAt utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the acylation rate by up to 10-fold compared to HOBt.

  • Microwave Energy: Apply controlled microwave heating (see Protocol B). Thermal energy provides the kinetic boost needed to overcome the steric barrier and disrupt aggregates.

Issue 2: Racemization

Q: I see a significant D-isomer impurity (0.5–2.0%) after coupling. How do I prevent this?

A: The 4-chloro substituent is electron-withdrawing (Inductive effect:


). This pulls electron density from the aromatic ring, which can transmit through the 

-carbon to the

-carbon, making the

-proton slightly more acidic than in unsubstituted phenylalanine.
  • Cause: Use of strong bases (like DBU) or high concentrations of DIPEA during activation, especially with slow coupling kinetics (pre-activation times > 2 mins).

  • Solution:

    • Use Collidine (TMP): Replace DIPEA with 2,4,6-trimethylpyridine (Collidine). It is a weaker, more sterically hindered base that is sufficient for activation but less likely to abstract the

      
      -proton.
      
    • Oxyma Pure: Use DIC/Oxyma Pure. This combination generates a neutral pH reaction environment, significantly reducing base-catalyzed racemization compared to basic uronium salts (HBTU/HATU + DIPEA).

Issue 3: Poor Solubility

Q: The amino acid precipitates when I dissolve it in DMF for the coupling mixture.

A: The hydrophobic chloro and methoxy groups reduce solubility in pure DMF.

  • Solution: Dissolve the Fmoc-amino acid in a minimal amount of NMP or DMSO first, then dilute with DMF. Ensure the final concentration is 0.2–0.3 M rather than the standard 0.5 M to prevent precipitation in the lines of automated synthesizers.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for troubleshooting coupling failures associated with this residue.

TroubleshootingWorkflow Start Start: Coupling Failure (Positive Kaiser Test) CheckAgg Check Aggregation Potential (Is sequence hydrophobic?) Start->CheckAgg SolventSwitch Action: Switch Solvent (DMF -> NMP or DMSO mix) CheckAgg->SolventSwitch High Hydrophobicity ReagentSwitch Action: Change Reagents (DIC -> HATU/HOAt) CheckAgg->ReagentSwitch Standard Seq SolventSwitch->ReagentSwitch Heat Action: Apply Microwave (75°C, 5 min) ReagentSwitch->Heat Still Incomplete RacemizationCheck Check for Racemization (C18 HPLC / Chiral Analysis) Heat->RacemizationCheck BaseSwitch Action: Use Collidine/Oxyma RacemizationCheck->BaseSwitch D-isomer detected Success Coupling Complete (>99% Yield) RacemizationCheck->Success Pure Product BaseSwitch->Success

Caption: Decision matrix for optimizing the coupling of hindered/hydrophobic phenylalanine derivatives.

Experimental Protocols

Protocol A: High-Efficiency Activation (HATU/HOAt)

Best for: overcoming steric hindrance in standard synthesizers.

Reagents:

  • Fmoc-3-OMe-4-Cl-Phe-OH (4.0 eq)

  • HATU (3.9 eq)

  • HOAt (4.0 eq) - Critical additive for hindered couplings

  • DIPEA (8.0 eq)

  • Solvent: NMP (preferred) or DMF.

Step-by-Step:

  • Dissolution: Dissolve the amino acid and HATU/HOAt in NMP.

  • Activation: Add DIPEA immediately before adding to the resin. Do not pre-activate for more than 30 seconds to avoid racemization.

  • Coupling: Add the mixture to the resin.

  • Agitation: Shake/Vortex for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser Test. If slightly blue, proceed to a second coupling using fresh reagents.

Protocol B: Microwave-Assisted Coupling

Best for: "Difficult sequences" prone to aggregation.

Parameters:

  • Temperature: 75°C

  • Power: 25–30 W (Dynamic)

  • Time: 5 minutes

Step-by-Step:

  • Reagents: Use DIC (4 eq) and Oxyma Pure (4 eq) .

    • Note: Avoid HATU/DIPEA at 75°C for this specific residue if racemization is a concern; DIC/Oxyma is safer at high temperatures.

  • Reaction: Ramp temperature to 75°C over 2 minutes, hold for 3 minutes.

  • Cooling: Allow vessel to cool to <40°C before draining to prevent resin damage.

  • Wash: Wash extensively with DMF (5x) while the resin is still warm to remove collapsed aggregates.

Comparative Data: Coupling Reagents

The table below summarizes the efficiency of different coupling cocktails for hindered aromatic residues.

Coupling ReagentAdditiveBaseRelative RateRacemization RiskRecommended For
DIC HOBtNone1.0 (Baseline)LowStandard couplings
HBTU/HCTU NoneDIPEA5.0ModerateRoutine automated synthesis
HATU HOAt DIPEA15.0 High (if prolonged)Sterically hindered residues
DIC Oxyma None8.0Very Low High-Temp / Microwave
COMU OxymaCollidine12.0LowHigh-purity requirements

Mechanistic Insight

The following diagram details the activation pathway and where the specific structural features of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine influence the reaction.

ActivationMechanism AA Fmoc-3-OMe-4-Cl-Phe-OH (Bulky/Lipophilic) Activation Activation (HATU/Base) AA->Activation ActiveEster OAt-Active Ester (Sterically Crowded) Activation->ActiveEster Fast Product Coupled Peptide ActiveEster->Product Slow (Steric Clash) ActiveEster->Product Successful Attack (Requires Heat/HOAt) Resin Resin-Bound Amine (Target Nucleophile) Agg Hydrophobic Aggregation (Shields Nucleophile) Resin->Agg Solvent Effect Agg->Product Blocked

Caption: The interplay between steric crowding at the active ester and hydrophobic shielding (aggregation) at the resin.

References

  • Albericio, F., & Boudreau, M. A. (2012). The Role of the Coupling Reagent in Solid Phase Peptide Synthesis. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7542. Link

  • Chem-Impex International. Product Specification: Fmoc-3-methoxy-L-phenylalanine. (General reference for solubility/handling of methoxy-Phe derivatives). Link

Sources

Optimization

Technical Support Center: Optimizing Solubility of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

Executive Summary & Chemical Context[1][2][3][4][5][6] The Challenge: N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (CAS: 2154853-12-8) presents a dual challenge in Solid Phase Peptide Synthesis (SPPS): Hydrophobicity: The c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The Challenge: N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (CAS: 2154853-12-8) presents a dual challenge in Solid Phase Peptide Synthesis (SPPS):

  • Hydrophobicity: The chloro and methoxy substituents on the phenyl ring significantly increase the logP compared to native phenylalanine, leading to poor solubility in standard polar aprotic solvents like DMF.

  • Steric/Electronic Effects: The 3,4-disubstitution pattern can induce π-π stacking interactions, promoting pre-activation aggregation even before the amino acid reaches the resin.

The Solution: Standard SPPS protocols (0.1 M in DMF) often fail with this derivative. Successful incorporation requires a Solvent Engineering approach—moving beyond pure DMF to binary solvent systems—and utilizing high-efficiency coupling reagents (HATU/HOAt) to drive the reaction kinetics against steric barriers.

Module 1: Solvent Engineering & Dissolution Protocols

Do not rely on visual clarity alone. A solution may appear clear but contain micro-aggregates that block resin pores. Follow this validated dissolution hierarchy.

Table 1: Solvent Performance Matrix for Hydrophobic Fmoc-AA
Solvent SystemSolubilizing PowerViscosityRisk ProfileRecommended Use
DMF (Pure) ModerateLowLowStandard AA only. Likely insufficient for this derivative at >0.1M.
NMP (Pure) HighModerateLowFirst-line choice. Disrupts aggregation better than DMF.
DMF/DMSO (80:20) Very HighHighOxidation (Met/Cys)Use if NMP fails. Excellent for breaking β-sheet aggregates.
NMP/DMSO (80:20) MaximumHighOxidation (Met/Cys)Rescue condition for "concrete" precipitates.
Protocol A: The "Step-Up" Dissolution Method

Use this protocol to prepare the amino acid solution immediately prior to coupling.

Reagents:

  • N-Fmoc-3-methoxy-4-chloro-L-phenylalanine[1]

  • Anhydrous NMP (N-Methyl-2-pyrrolidone)

  • Anhydrous DMSO (Dimethyl sulfoxide) - Optional

Step-by-Step Procedure:

  • Calculate: Aim for a concentration of 0.2 M initially. High concentration drives kinetics, but we will dilute if necessary.

  • Primary Solvation: Add 75% of the calculated volume of NMP .

  • Mechanical Dispersion: Vortex vigorously for 30 seconds.

    • Checkpoint: If solid remains, proceed to Step 4. If clear, proceed to Step 6.

  • Thermal Assist: Place the vial in a water bath or heating block at 40°C (Do not exceed 45°C to avoid Fmoc cleavage). Sonicate for 5 minutes.

  • The DMSO Spike (If needed): If solids persist, add DMSO to reach the final calculated volume (up to 20% v/v).

    • Why? DMSO is a powerful chaotrope that disrupts the intermolecular hydrogen bonds and π-stacking of the halogenated ring.

  • Visual Validation: Hold the vial against a light source. The solution must be "sparkling clear" with no refraction lines (schlieren patterns).

Module 2: Coupling Reaction Optimization

Once dissolved, the challenge is keeping it in solution during the activation and coupling event.

Diagram 1: Optimized Coupling Workflow

This decision tree guides you through the activation process to minimize precipitation risks.

CouplingWorkflow start Start: Dissolved Fmoc-AA activator Select Activator: HATU (Preferred) or PyBOP start->activator base_add Add Base (DIEA/TMP) Ratio 1:2 (AA:Base) activator->base_add check_ppt Checkpoint: Precipitation upon Base addition? base_add->check_ppt proceed Proceed to Coupling (45-60 min at RT) check_ppt->proceed No rescue Rescue Protocol: Add 10% DMSO or Dilute with DCM check_ppt->rescue Yes double_couple Double Couple Required? (Check Kaiser Test) proceed->double_couple rescue->proceed double_couple->start Positive (Blue) finish Wash & Capping double_couple->finish Negative (Clear)

Caption: Figure 1. Decision tree for activation and coupling. Note that base addition often triggers precipitation due to salt formation; immediate dilution or DMSO addition is the counter-measure.

Protocol B: High-Efficiency Coupling (HATU/HOAt)

Standard DIC/Oxyma coupling is often too slow for this sterically hindered residue, allowing time for precipitation.

  • Equivalents: Use 3.0 - 4.0 eq of Amino Acid relative to resin loading.

  • Activator: Use HATU (0.95 eq relative to AA) to prevent racemization while maximizing speed.

  • Base: DIEA (Diisopropylethylamine), 2.0 eq relative to AA.

  • The "Pre-Activation" Limit: Do NOT pre-activate for >2 minutes.

    • Reasoning: The active ester of this hydrophobic residue is less soluble than the free acid. Add the base immediately before or simultaneous with addition to the resin.

Module 3: Aggregation Prevention (Chaotropic Salts)

If the residue is part of a "difficult sequence" (e.g., adjacent to Gly, Ile, or Val), on-resin aggregation (beta-sheet formation) may occur, preventing the next amino acid from coupling.

The Chaotropic Wash Strategy: If you observe low coupling yields after this residue:

  • Dissolve LiCl (0.8 M) or KSCN (0.4 M) in the coupling solvent (NMP).

  • These salts disrupt the hydrogen bonding network of the resin-bound peptide, "relaxing" the chain for the incoming amino acid.

Frequently Asked Questions (FAQ)

Q1: The amino acid dissolved in NMP, but precipitated immediately upon adding the coupling reagent (HATU). What happened? A: This is a common "ionic strength shock." The salt concentration increased rapidly.

  • Fix: Dissolve the HATU in a small amount of DMF first, then add to the AA solution. Alternatively, dilute the entire mixture by 20% with DCM (Dichloromethane) immediately after mixing. DCM helps solubilize the hydrophobic active ester.

Q2: Can I use heating during the coupling step? A: Yes, but with caution.

  • Recommendation: Microwave irradiation at 50°C is acceptable. Avoid 75°C+ as chlorinated aromatics can be prone to side reactions or racemization at high energy. If using a water bath, 40°C for 1 hour is safe and effective.

Q3: My Kaiser test is inconclusive (reddish-brown instead of blue). Is the coupling complete? A: The bulky chloro/methoxy groups might be trapping the Kaiser reagents (ninhydrin).

  • Validation: Perform a micro-cleavage . Cleave a small aliquot of resin (2-5 mg) with TFA/TIS/H2O for 30 mins and analyze by HPLC/MS. This is the only definitive way to distinguish between "slow coupling" and "false positive Kaiser."

References

  • BenchChem. (2025).[2][3][4][5] A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Link

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Link

  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Link

  • Merck. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Link

  • J&K Scientific. (n.d.). Fmoc-3-chloro-L-phenylalanine Product Information. Link

Sources

Troubleshooting

Troubleshooting low yields with N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

Welcome to the technical support guide for N-Fmoc-3-methoxy-4-chloro-L-phenylalanine. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with inc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-Fmoc-3-methoxy-4-chloro-L-phenylalanine. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with incorporating this unique amino acid into synthetic peptides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

The structure of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine, while offering novel properties to a peptide, presents a significant challenge in solid-phase peptide synthesis (SPPS). The substituents on the phenyl ring—a methoxy group at the 3-position and a chloro group at the 4-position—create substantial steric hindrance around the alpha-carbon. This steric bulk is the primary obstacle to achieving high-efficiency coupling reactions. This guide provides a systematic approach to overcoming this and other potential issues.

Part 1: Troubleshooting Guide - Diagnosing and Solving Low Yields

Low peptide yield is a common issue in SPPS, but it can be particularly pronounced when using sterically demanding building blocks. The first critical step is to determine whether the problem lies with the on-resin synthesis or the final cleavage and work-up procedure.[1]

Initial Diagnostic Step: The Test Cleavage

Before optimizing the entire synthesis, perform a small-scale test cleavage. This will quickly reveal if the peptide is being synthesized correctly on the resin.[1]

  • Carefully extract a small sample of your peptide-resin (approx. 10-20 mg) and place it in a microcentrifuge tube.

  • Add an appropriate cleavage cocktail (e.g., 200 µL of TFA/Water/TIPS 95:2.5:2.5) to the resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional mixing.

  • Filter the cleavage mixture away from the resin beads into a new tube.

  • Precipitate the crude peptide by adding the filtrate to a larger tube containing ~10 volumes of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

  • Analyze the crude product by mass spectrometry (MS).

This analysis will lead you down one of two paths, as illustrated in the workflow below.

cluster_0 Troubleshooting Low Yield cluster_1 Synthesis Issues cluster_2 Cleavage/Work-up Issues start Low Final Yield Observed test_cleavage Perform Test Cleavage & MS Analysis start->test_cleavage decision Target Peptide Mass Present? test_cleavage->decision synthesis_issue Synthesis Likely Failed Investigate On-Resin Issues decision->synthesis_issue  No cleavage_issue Synthesis Successful Investigate Cleavage & Work-up decision->cleavage_issue Yes coupling_problem Incomplete Coupling of Fmoc-Phe(3-OMe,4-Cl)-OH? synthesis_issue->coupling_problem deprotection_problem Incomplete Fmoc Deprotection? coupling_problem->deprotection_problem No optimize_cleavage Optimize Cleavage Cocktail & Conditions cleavage_issue->optimize_cleavage

Sources

Optimization

Technical Support Center: Troubleshooting N-Fmoc-3-methoxy-4-chloro-L-phenylalanine Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific synthetic challenges associ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the specific synthetic challenges associated with N-Fmoc-3-methoxy-4-chloro-L-phenylalanine .

Due to the bulky meta-methoxy and para-chloro substitutions on the phenyl ring, this unnatural amino acid frequently induces local steric hindrance and peptide aggregation. This leads to sluggish activation kinetics and incomplete couplings. The guide below synthesizes field-proven methodologies, mechanistic causality, and optimized protocols to ensure high-fidelity peptide elongation.

🔬 Troubleshooting Guide & FAQs

Q1: I am attempting to couple N-Fmoc-3-methoxy-4-chloro-L-phenylalanine using standard HATU/DIEA, but my LC-MS reveals a major truncated byproduct with a mass shift of +98 Da. What is causing this?

A: This +98 Da mass shift is the hallmark of N-terminal guanidinylation , a dead-end side reaction caused by uronium/aminium coupling reagents like HATU or HBTU[1]. Because N-Fmoc-3-methoxy-4-chloro-L-phenylalanine is sterically hindered, its activation into the OAt active ester is sluggish. When carboxyl activation is slower than the side reaction, the excess HATU in solution reacts directly with the unhindered N-terminal amine on your resin. This forms a tetramethylguanidinium moiety that permanently caps the amine, terminating chain elongation[2].

Q2: How do I prevent this dead-end guanidinylation while ensuring complete coupling of this hindered monomer?

A: To eliminate guanidinylation, you must switch from a uronium-based reagent to a carbodiimide/additive system. Recommendation: Transition to DIC/OxymaPure (N,N'-Diisopropylcarbodiimide and Ethyl 2-cyano-2-(hydroxyimino)acetate). Because DIC is a carbodiimide, it lacks the uronium structure entirely, making guanidinylation chemically impossible[1]. Furthermore, OxymaPure generates a highly reactive active ester that rivals HATU in coupling efficiency for hindered substrates, while maintaining a superior safety profile compared to explosive benzotriazole derivatives (HOBt/HOAt)[3].

Q3: I noticed elevated levels of epimerization when extending the coupling time to force the reaction to completion. How can I optimize the protocol?

A: Prolonged exposure to the strong tertiary base DIEA (N,N-Diisopropylethylamine) during slow couplings promotes base-catalyzed abstraction of the α-proton, leading to epimerization[4]. Solution: Implement a low-base or base-free activation strategy. The DIC/OxymaPure system is slightly acidic and does not require a tertiary base for activation, drastically reducing racemization risk even during extended 2-hour coupling times[4]. If you must use a highly reactive uronium reagent like COMU (a third-generation, Oxyma-based uronium salt), substitute DIEA with a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (collidine) to suppress α-proton abstraction[5].

📊 Comparative Analysis of Coupling Reagents

When selecting an alternative coupling reagent for N-Fmoc-3-methoxy-4-chloro-L-phenylalanine, consider the balance between reactivity, side reactions, and safety.

Reagent ClassReagent SystemCoupling Efficiency (Hindered AAs)Guanidinylation Risk (+98 Da)Epimerization RiskSafety & Byproduct Profile
Uronium HATU / DIEAVery HighHigh (if activation is slow)ModerateExplosive potential (HOAt-based)
Uronium COMU / DIEAVery HighLow to ModerateLowSafer (Oxyma-based); water-soluble byproducts
Carbodiimide DIC / OxymaPureHighNone Very Low Safe, non-explosive; base-free activation
Phosphonium PyBOP / DIEAModerate to HighNone LowSafe; generates tripyrrolidinophosphine oxide

⚙️ Optimized Experimental Protocol: DIC/OxymaPure Coupling

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It utilizes a pre-activation strategy to ensure the active ester is fully formed before it encounters the resin, thereby maximizing acylation kinetics and minimizing side reactions.

Materials Required:

  • N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (4.0 equivalents relative to resin loading)

  • DIC (4.0 equivalents)

  • OxymaPure (4.0 equivalents)

  • Peptide synthesis grade DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Resin Preparation: Wash the Fmoc-deprotected peptidyl-resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

    • Causality: Residual piperidine is a secondary amine that will prematurely react with the activated amino acid, forming a piperidide byproduct and depleting your reagent pool.

  • Reagent Dissolution: In a clean, dry vial, dissolve the N-Fmoc-3-methoxy-4-chloro-L-phenylalanine and OxymaPure in minimal DMF to achieve a concentration of approximately 0.1 M.

  • Pre-Activation (Critical Step): Add the DIC to the vial. Stir the mixture gently for 3 to 5 minutes at room temperature.

    • Causality: Carbodiimide activation proceeds through a slow-forming O-acylisourea intermediate. Pre-activation allows this intermediate to fully convert into the highly reactive Oxyma active ester before introduction to the resin, preventing the DIC from reacting with the N-terminal amine to form unreactive N-acylureas.

  • Coupling: Transfer the pre-activated solution to the resin. Agitate at room temperature for 1.5 to 2 hours.

  • Validation (Trustworthiness Check): Drain the reaction mixture and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min). Perform a Kaiser (ninhydrin) test.

    • Self-Validation: A colorless/yellow bead indicates complete coupling. If the beads are slightly blue, perform a secondary "catch" coupling using 2.0 equivalents of PyBOP/DIEA for 45 minutes to acylate remaining unreacted amines without risking guanidinylation.

🗺️ Mechanistic Pathway Diagram

The following diagram illustrates the divergent mechanistic pathways of hindered amino acid activation, highlighting why DIC/OxymaPure succeeds where HATU fails.

G N_term Resin-Bound N-terminal Amine Success Successful Peptide Bond (Chain Elongation) N_term->Success DeadEnd Tetramethylguanidinium (Chain Termination: +98 Da) N_term->DeadEnd Fmoc_AA Fmoc-3-OMe-4-Cl-Phe-OH (Sluggish Activation) HATU HATU / DIEA (Uronium Reagent) Fmoc_AA->HATU Activation DIC_Oxyma DIC / OxymaPure (Carbodiimide) Fmoc_AA->DIC_Oxyma Activation Active_Ester_At OAt Active Ester (Slow Formation) HATU->Active_Ester_At HATU->DeadEnd Direct Reaction with Amine (Excess Reagent) Active_Ester_Oxyma Oxyma Active Ester (Highly Reactive) DIC_Oxyma->Active_Ester_Oxyma Active_Ester_Oxyma->Success + N-terminal Amine Active_Ester_At->Success + N-terminal Amine

Caption: Divergent pathways of hindered amino acid coupling: DIC/Oxyma success vs. HATU guanidinylation.

📚 References

  • National Institutes of Health (PMC). "Epimerisation in Peptide Synthesis." NIH PubMed Central. Available at:[Link]

  • ACS Publications. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." The Journal of Organic Chemistry. Available at:[Link]

Sources

Troubleshooting

Minimizing side reactions during N-Fmoc-3-methoxy-4-chloro-L-phenylalanine deprotection

The following guide is structured as a specialized Technical Support Center resource, designed for immediate application by researchers and process chemists. Case ID: FMOC-CL-PHE-OPT Subject: Minimizing Side Reactions &...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource, designed for immediate application by researchers and process chemists.

Case ID: FMOC-CL-PHE-OPT Subject: Minimizing Side Reactions & Maximizing Enantiomeric Purity Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary: The Challenge of Modified Phenylalanines

Handling N-Fmoc-3-methoxy-4-chloro-L-phenylalanine presents a unique set of challenges compared to canonical phenylalanine. While the 4-chloro and 3-methoxy substituents provide valuable pharmacophoric properties (often used in kinase inhibitor scaffolds), they alter the electronic landscape of the aromatic ring.

  • The Inductive Effect: The 4-chloro group is electron-withdrawing (Inductive effect:

    
    ), which can slightly increase the acidity of the 
    
    
    
    -proton, elevating the risk of base-catalyzed racemization during prolonged deprotection cycles.
  • Steric & Hydrophobic Factors: The 3-methoxy group adds steric bulk and hydrophobicity, increasing the likelihood of aggregation (

    
    -sheet formation) on the solid phase, which often leads to "difficult sequences" and incomplete deprotection.
    

This guide provides a self-validating protocol to remove the Fmoc group while suppressing racemization, diketopiperazine (DKP) formation, and aggregation.

Troubleshooting & FAQ: Critical Issues
Q1: I am observing a loss of chirality (0.5–2% D-isomer) after deprotection. Is the base concentration too high?

Diagnosis: Likely Base-Catalyzed Racemization .[1] Mechanism: The electron-withdrawing nature of the chlorophenyl ring pulls electron density from the


-carbon, making the 

-proton more acidic than in unsubstituted Phe. Standard 20% Piperidine can abstract this proton if left too long.[1] Solution:
  • Switch Reagent: Use 25% Piperazine in DMF (with 0.1 M HOBt). Piperazine is a milder base (

    
     ~9.[1]8) compared to Piperidine (
    
    
    
    ~11.1), significantly reducing proton abstraction at the
    
    
    -carbon while effectively removing the Fmoc group.
  • Add HOBt: The addition of 0.1 M HOBt (1-Hydroxybenzotriazole) to the deprotection cocktail has been shown to suppress racemization by buffering the reaction environment.

Q2: The deprotection is incomplete even after 20 minutes. Should I use DBU?

Diagnosis: On-Resin Aggregation . Mechanism: The hydrophobic 3-methoxy-4-chloro side chain promotes inter-chain hydrophobic clustering, preventing the base from accessing the N-terminus.[1] Solution:

  • Do NOT use DBU initially.[1] DBU is a strong base and will drastically increase racemization risk for this specific residue.[1]

  • Use "Magic Mixture": Use a deprotection cocktail of 20% Piperidine in DMF/DCM/Toluene (1:1:1) or add 5% Phenol .[1] The non-polar solvents disrupt the hydrophobic aggregates better than pure DMF.

  • Microwave Assist: Use mild heating (max 40°C) for short bursts (2 x 3 min) rather than prolonged room temperature exposure.

Q3: I see a mass peak corresponding to [M-Fmoc - 2 Da] or similar cyclization. What is this?

Diagnosis: Diketopiperazine (DKP) Formation . Context: This occurs if 3-methoxy-4-chloro-Phe is the second amino acid added to the resin (dipeptide stage).[1] Mechanism: Upon Fmoc removal, the free amine attacks the C-terminal ester linkage (benzyl ester on Wang resin), cleaving the dipeptide from the resin as a cyclic DKP. Solution:

  • Use Trityl-based Resins: Use 2-Chlorotrityl Chloride (2-CTC) resin.[1] The bulky trityl linker sterically hinders the attack of the amine on the ester.

  • Short Deprotection: Perform deprotection for extremely short times (e.g., 3 x 30 seconds) and wash immediately.[1]

Optimized Experimental Protocol

Objective: Complete Fmoc removal with <0.1% racemization.

Reagents Preparation
  • Standard Cocktail (A): 20% (v/v) Piperidine in DMF.[1][2]

  • Mild Cocktail (B - Recommended): 10% (w/v) Piperazine + 0.1 M HOBt in DMF/Ethanol (9:1).[1]

  • Aggregation-Busting Cocktail (C): 20% Piperidine + 5% DBU in DMF (Only for confirmed difficult sequences, use with caution).[1]

Step-by-Step Workflow
  • Swelling: Swell resin in DMF for 20 min.

  • Initial Flash Deprotection:

    • Add Cocktail B (approx. 5 mL/g resin).[1]

    • Agitate for 2 minutes .

    • Drain. (This removes ~80% of Fmoc and minimizes base contact time).[1]

  • Secondary Deprotection:

    • Add fresh Cocktail B .

    • Agitate for 8 minutes .

    • Drain.

  • Flow Wash (Critical):

    • Wash with DMF (3x).[1]

    • Wash with DCM (2x) (Disrupts aggregation).[1]

    • Wash with DMF (2x).[1]

  • UV Monitoring:

    • Collect the drain from Step 2 & 3. Measure UV absorbance at 301 nm (dibenzofulvene-piperidine adduct).

    • If using Piperazine, monitor at 290 nm (dibenzofulvene-piperazine adduct).[1]

Data Analysis: Base Selection Impact

The following table summarizes the impact of different deprotection bases on the integrity of electron-deficient phenylalanine derivatives (representative data).

Deprotection ReagentBase Strength (

)
Fmoc Removal EfficiencyRacemization Risk (4-Cl-Phe)Recommended For
20% Piperidine / DMF High (11.[1]1)Excellent (<10 min)Moderate (0.5 - 1.5%)Standard sequences
50% Morpholine / DMF Low (8.[1]3)Slow (>30 min)Negligible (<0.1%)Extremely sensitive residues
10% Piperazine + HOBt Medium (9.[1]8)Good (10-15 min)Low (<0.2%) 3-OMe-4-Cl-Phe (Best Balance)
2% DBU / 2% Piperidine Very High (12.[1]0)Very Fast (<5 min)High (>2.0%)Only for severe aggregation
Logic Flow & Decision Tree

The following diagram illustrates the decision logic for optimizing the deprotection step based on real-time observations.

FmocDeprotectionLogic Start Start: Fmoc-3-OMe-4-Cl-Phe Deprotection CheckSeq Is this the 2nd Residue (Dipeptide Stage)? Start->CheckSeq DKPRisk Risk: DKP Formation CheckSeq->DKPRisk Yes StandardPath Standard Sequence (>2 Residues) CheckSeq->StandardPath No ActionDKP Action: Use 2-CTC Resin & Short Deprotection (3x 30s) DKPRisk->ActionDKP ChoiceBase Select Base Cocktail StandardPath->ChoiceBase Success Success: Pure Peptide ActionDKP->Success Piperidine 20% Piperidine (Standard) ChoiceBase->Piperidine Robust Seq Piperazine 10% Piperazine + HOBt (Recommended) ChoiceBase->Piperazine High Fidelity Monitor Monitor UV (301/290nm) & Chiral HPLC Piperidine->Monitor Piperazine->Monitor IssueCheck Issue Detected? Monitor->IssueCheck Racemization Issue: Racemization (>0.5% D-isomer) IssueCheck->Racemization Chirality Loss Incomplete Issue: Incomplete Deprotection IssueCheck->Incomplete Fmoc Adduct Low IssueCheck->Success None FixRac Switch to 50% Morpholine or Reduce Time Racemization->FixRac FixInc Add 5% Phenol or Use Microwave (40°C) Incomplete->FixInc FixRac->Monitor FixInc->Monitor

References
  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. [1]

  • Luxembourg Bio Technologies. (2017).[1] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters.

  • CEM Corporation. (n.d.).[1] Fmoc Deprotection Optimization. Peptide Synthesis Technical Notes.

  • Merck (Sigma-Aldrich). (2025).[1] Fmoc-Phe(4-Cl)-OH Product Analysis & Protocols.

  • Luna, A., et al. (2016).[1] Microwave-Assisted Fmoc Deprotection in SPPS: Avoiding Racemization. Journal of Peptide Science. [1]

Sources

Optimization

Technical Support Center: Purification of Hydrophobic Peptides Containing N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

[1] Executive Summary Welcome to the technical support hub. You are likely here because standard purification protocols (C18 column, 0.1% TFA/Water/Acetonitrile) have failed.[1] Peptides incorporating 3-methoxy-4-chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Welcome to the technical support hub. You are likely here because standard purification protocols (C18 column, 0.1% TFA/Water/Acetonitrile) have failed.[1]

Peptides incorporating 3-methoxy-4-chloro-L-phenylalanine present a dual challenge:

  • Extreme Hydrophobicity: The chloro and methoxy substituents on the phenylalanine ring significantly increase the logP, leading to strong adsorption to stationary phases.

  • Aggregation Potential: If the N-Fmoc group is still present (Fmoc-ON purification), or if the peptide sequence is rich in these residues, the peptide will form stable

    
    -sheet aggregates that precipitate in aqueous buffers and streak on HPLC columns.[1]
    

This guide moves beyond standard protocols to specialized "aggressive" purification strategies required for these halogenated, aromatic-rich sequences.[1]

Module 1: Solubility & Sample Preparation (The Critical Failure Point)

Diagnosis: 80% of purification failures for this class of peptides occur before the sample enters the column. If your sample is cloudy, viscous, or precipitates upon acidification, stop immediately. Injecting a suspension will permanently foul your column frit.[1]

FAQ: How do I dissolve this peptide when water/acetonitrile fails?

Answer: You must use a "Wet-Out" strategy that disrupts intermolecular hydrogen bonding before introducing the aqueous phase.[1]

Protocol: The "Organic-First" Solubilization
StepActionMechanistic Reason
1 Weigh lyophilized peptide into a centrifuge tube.
2 Add 100% HFIP (Hexafluoroisopropanol) or DMSO .[1] Use minimal volume (e.g., 50-100 µL per mg).[1]HFIP is the "nuclear option" for breaking

-sheet aggregates common in Fmoc-protected hydrophobic peptides.
3 Vortex and Sonicate (5 mins, <30°C).[1]Ensures complete disruption of supramolecular structures.[1]
4 Add the Organic Mobile Phase (MP-B) (e.g., ACN or MeOH).[1]Extends the solvent volume with a chromatography-compatible solvent.
5 Slowly add the Aqueous Mobile Phase (MP-A) dropwise while vortexing.[1]Prevents "crashing out."[1] If precipitation occurs, stop. You have reached the solubility limit.
6 Centrifuge at 10,000 x g for 10 mins.Removes micro-particulates that will block the column.

Critical Warning: Do not use DMSO if you are performing "Fmoc-ON" purification for immediate N-terminal modification, as DMSO is difficult to remove without lyophilization.[1] Use HFIP or DMF instead.[1]

Module 2: Chromatography & Method Development

Diagnosis: The peptide elutes as a broad hump, ghosts (elutes in subsequent runs), or requires 90%+ organic solvent to elute.

FAQ: Which column should I use? C18 is retaining too strongly.[1]

Answer: The chloro-phenyl ring interacts too strongly with C18 alkyl chains via hydrophobic and potential halogen bonding.[1] You need a stationary phase that offers alternative selectivity or weaker retention.[1][2][3]

Recommended Column Chemistries:

  • C4 (Butyl): The standard alternative.[1] Significantly lower hydrophobicity allows the peptide to elute earlier in the gradient.

  • Diphenyl or Phenyl-Hexyl: These phases interact via

    
    -
    
    
    
    stacking.[1] While they are hydrophobic, the selectivity is different from C18. The rigid aromatic ring of your target AA may "match" the stationary phase, improving peak shape (symmetry) even if retention is high.
  • Wide Pore (300 Å): Mandatory. Small pores (100 Å) trap aggregated hydrophobic peptides, leading to peak broadening.[1]

FAQ: My peak is tailing badly. How do I fix it?

Answer: Tailing in hydrophobic peptides is usually due to secondary interactions (silanol binding) or on-column aggregation.[1]

Troubleshooting Protocol:

  • Temperature Control (The "Magic Bullet"):

    • Set column oven to 60°C .

    • Why? High temperature reduces mobile phase viscosity, increases mass transfer kinetics, and destabilizes hydrophobic aggregates.

    • Caution: Ensure your peptide is stable at 60°C (most synthetic peptides are, unless they contain Cys/Met prone to oxidation, which is accelerated by heat).

  • Mobile Phase Modifier:

    • Standard: 0.1% TFA (Trifluoroacetic acid).[1][4]

    • Aggressive: Switch Acetonitrile to Isopropanol (IPA) or an ACN/IPA (1:1) mix.

    • Why? IPA has a higher eluotropic strength for hydrophobic species and is excellent at dissolving aggregates.[1]

Module 3: Visualizing the Workflow

The following logic tree guides your decision-making process for purification based on the peptide's behavior.

PurificationStrategy Start Start: Crude Peptide (with 3-methoxy-4-chloro-Phe) SolubilityCheck Solubility Check: Soluble in 50% ACN/Water? Start->SolubilityCheck StandardMethod Method A: Column: C18 (300Å) MP: ACN/Water + 0.1% TFA SolubilityCheck->StandardMethod Yes (Clear) HydrophobicMethod Method B: Column: C4 or Phenyl-Hexyl Temp: 60°C SolubilityCheck->HydrophobicMethod No (Cloudy/Ppt) CheckPeak Peak Shape Analysis StandardMethod->CheckPeak Run Analytical HydrophobicMethod->CheckPeak AggressiveMethod Method C: MP-B: 50% IPA / 50% ACN Add 0.1% TFA or Formic Acid AggressiveMethod->CheckPeak Success Proceed to Prep LC & Lyophilization CheckPeak->Success Sharp, Symmetric BroadTailing BroadTailing CheckPeak->BroadTailing Broad / Tailing NoElution NoElution CheckPeak->NoElution No Peak / Ghosting IncreaseTemp IncreaseTemp BroadTailing->IncreaseTemp Increase Temp to 60°C NoElution->AggressiveMethod Switch Solvent System IncreaseTemp->CheckPeak

Caption: Decision matrix for selecting the optimal chromatographic conditions based on solubility and initial peak shape.

Module 4: "Fmoc-ON" Purification Specifics

If you are purifying the peptide before removing the N-terminal Fmoc group (a common strategy to separate full-length peptides from deletion sequences), the hydrophobicity is compounded.

The "Fmoc-ON" Advantage: The Fmoc group acts as a "hydrophobic handle." The target peptide will elute significantly later than non-Fmoc impurities (acetylated truncated sequences).

Protocol Adjustments:

  • Gradient: Use a shallower gradient at high organic % (e.g., 40% to 90% B over 30 mins).

  • pH Sensitivity: Fmoc is base-labile.[1] Avoid ammonium acetate/bicarbonate buffers at pH > 7.[1]0. Stick to acidic mobile phases (TFA/Formic Acid, pH ~2).[1]

  • Post-Purification: Immediate lyophilization is recommended to prevent slow hydrolysis of the Fmoc group if the solvent contains trace amines or is slightly basic.

References

  • BenchChem. (2025).[1][3][4][5] Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids. Retrieved from [1]

  • Phenomenex. (2023).[1] HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Solubility Guidelines for Peptides. Retrieved from [1]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.[1] (Contextualizing the use of temperature and C4 columns).

  • Nest Group. (2002).[1] Designing Purification Methods for Hydrophobic Peptides. Retrieved from [1]

Sources

Troubleshooting

Resolving difficult sequences containing 3-methoxy-4-chloro-L-phenylalanine

Technical Support Center: Resolving Difficult Sequences Containing 3-Methoxy-4-Chloro-L-Phenylalanine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Difficult Sequences Containing 3-Methoxy-4-Chloro-L-Phenylalanine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the synthesis of complex peptidomimetics and specialized drug candidates. Incorporating bulky, unnatural amino acids like 3-methoxy-4-chloro-L-phenylalanine (Fmoc-3-OMe-4-Cl-Phe-OH) is a notorious instigator of "difficult sequences."

The unique substitution pattern on this aromatic ring introduces severe steric hindrance and alters the local hydrophobic environment. This dual-threat leads to truncated sequences, incomplete Fmoc deprotection, and catastrophic on-resin aggregation. This guide provides field-proven, self-validating protocols to help you overcome these thermodynamic and kinetic barriers.

Part 1: Root Cause Analysis (Expertise & Experience)

Q1: Why does 3-methoxy-4-chloro-L-phenylalanine cause sudden sequence truncation? A: The causality lies in the steric bulk of the ortho/meta/para substitutions. The methoxy group at the 3-position and the chlorine atom at the 4-position severely restrict the rotation of the


 and 

dihedral angles. This conformational locking forces the bulky aromatic side chain to physically shield the N-terminal alpha-amine. Standard carbodiimide reagents (like DIC or DCC) are simply not potent enough to overcome the activation energy required to form an amide bond in this sterically demanding environment[1]. Consequently, acylation kinetics drop exponentially, leading to sequence truncation.

Q2: What drives the onset of on-resin aggregation immediately after coupling this residue? A: "Difficult sequences" are fundamentally defined by poor solvation within the peptide-polymer matrix, which prevents reagents from accessing the reactive sites[2]. The highly hydrophobic nature of the halogenated and methoxylated phenyl ring promotes strong intermolecular van der Waals interactions. This drives the growing peptide chains to collapse into highly stable, insoluble


-sheet-like structures on the resin[2]. Once this aggregation occurs, subsequent deprotection and coupling steps will fail regardless of the reagent used.

Q3: Why is my standard 20% Piperidine deprotection failing after this residue is added? A: The steric shielding and hydrophobic collapse not only prevent coupling but also block piperidine from accessing the Fmoc group. To break these intermolecular hydrogen bonds and solvate the aggregated chains, you must modify the external conditions by introducing stronger bases or chaotropic agents[3].

Part 2: Self-Validating Troubleshooting Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to the next synthetic step without analytical confirmation.

Methodology 1: Microwave-Assisted Double Coupling for Sterically Hindered Residues

Causality: Microwave-assisted SPPS (MA-SPPS) provides the thermal energy necessary to overcome the high activation barrier of sterically hindered couplings, while highly reactive uronium salts (HATU) form active esters that force the reaction to completion[1].

  • Resin Preparation: Swell the resin in N-methylpyrrolidone (NMP) rather than Dimethylformamide (DMF). NMP has superior solvating properties for highly hydrophobic sequences[1].

  • Activation: In a separate vial, dissolve 4 equivalents of Fmoc-3-OMe-4-Cl-Phe-OH and 3.9 equivalents of HATU in NMP. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for exactly 2 minutes[1].

  • Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes. (Note: Avoid exceeding 75°C to minimize the risk of racemization).

  • Validation (Kaiser Test): Perform a Kaiser test. A yellow color indicates complete coupling. If the beads are slightly blue, perform a second coupling using a phosphonium salt like PyAOP (which lacks the guanidinium side-reaction risk of HATU) and sym-collidine as the base[4].

Methodology 2: Aggregation-Disrupting Fmoc Deprotection

Causality: If the sequence aggregates, standard piperidine is insufficient. Adding DBU increases the basicity, while chaotropic salts disrupt the hydrogen bonding network of the aggregated


-sheets[3].
  • Chaotropic Wash: Wash the resin 3 times with 0.1 M LiCl in NMP to disrupt intermolecular hydrogen bonding.

  • Deprotection: Treat the resin with a cocktail of 20% Piperidine + 1% DBU in NMP/DMF (1:1) for 2 x 10 minutes[3].

  • Validation (UV Monitoring): Collect the deprotection flow-through and measure UV absorbance at 301 nm. The sharp presence of the dibenzofulvene-piperidine adduct confirms successful deprotection. If the peak is broad and tailing, aggregation is still present; extend the deprotection time or switch to a PEG-based resin (e.g., ChemMatrix).

Part 3: Quantitative Data Presentation

To illustrate the impact of optimizing conditions for 3-methoxy-4-chloro-L-phenylalanine, the following table summarizes comparative coupling efficiencies based on established kinetic models for hindered amino acids.

Coupling ReagentBase (Eq)Solvent SystemTemperatureTimeCoupling Yield (%)
DIC / Oxyma (4 eq)NoneDMF25°C (Room Temp)60 min< 45%
HBTU (4 eq)DIPEA (8 eq)DMF25°C (Room Temp)60 min62%
HATU (4 eq)DIPEA (8 eq)NMP25°C (Room Temp)120 min84%
HATU (4 eq) DIPEA (8 eq) NMP 75°C (Microwave) 15 min > 98%
PyAOP (4 eq)Collidine (8 eq)NMP + 0.1M LiCl75°C (Microwave)15 min> 99%

Table 1: Impact of reagent, solvent, and thermal energy on the coupling efficiency of sterically hindered unnatural amino acids.

Part 4: Troubleshooting Workflow Visualization

The following mechanistic workflow illustrates the logical decision tree for resolving difficult sequences containing this specific residue.

SPPS_Troubleshooting Start Sequence contains 3-OMe-4-Cl-Phe Assess Assess Coupling (Kaiser / TNBS Test) Start->Assess Incomplete Incomplete Coupling (Steric Hindrance) Assess->Incomplete Positive (Blue beads) Aggregation On-Resin Aggregation (Hydrophobic Packing) Assess->Aggregation Negative, but resin shrinks Success Successful Elongation Proceed to Next Cycle Assess->Success Negative (Yellow beads) Good swelling DoubleCouple Double Coupling HATU/DIPEA @ 75°C Incomplete->DoubleCouple DoubleCouple->Assess Re-test SolventSwitch Switch to PEG Resin + 0.1M LiCl in NMP Aggregation->SolventSwitch SolventSwitch->Assess Re-couple & Re-test

Workflow for troubleshooting 3-methoxy-4-chloro-L-phenylalanine synthesis.

References

  • BenchChem Technical Support Team. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem. 1

  • Frontiers in Chemistry. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers. 2

  • PubMed / Peptides. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. National Institutes of Health. 3

  • Bachem Knowledge Center. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 4

Sources

Reference Data & Comparative Studies

Validation

Chromatographic Profiling: N-Fmoc-3-methoxy-4-chloro-L-phenylalanine vs. Native Phenylalanine

Topic: HPLC Retention Time Comparison: N-Fmoc-3-methoxy-4-chloro-L-phenylalanine vs. Native Phe Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time Comparison: N-Fmoc-3-methoxy-4-chloro-L-phenylalanine vs. Native Phe Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

This guide provides a technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of Native L-Phenylalanine (Phe) and its highly modified synthetic derivative, N-Fmoc-3-methoxy-4-chloro-L-phenylalanine .[1]

While Native Phe is a standard proteinogenic amino acid, the N-Fmoc protected derivative is a critical building block in Solid Phase Peptide Synthesis (SPPS).[1] The addition of the fluorenylmethyloxycarbonyl (Fmoc) group, combined with the lipophilic chloro- and methoxy- ring substituents, drastically alters the physicochemical profile.

Key Insight: In standard Reverse-Phase (RP-HPLC) conditions on a C18 column, these two analytes exhibit mutually exclusive elution windows . Native Phe elutes near the void volume (highly polar), while the Fmoc-derivative elutes in the late organic phase (highly hydrophobic).[1] This guide details the separation logic, predicted retention shifts, and validated protocols for quality control.

Physicochemical & Theoretical Framework

To understand the chromatographic separation, we must first analyze the structural drivers of retention.

Comparative Properties Table
FeatureNative L-PhenylalanineN-Fmoc-3-methoxy-4-chloro-L-phenylalanineImpact on RP-HPLC Retention
Formula C₉H₁₁NO₂C₂₅H₂₂ClNO₅Fmoc-Analog is significantly larger.
MW 165.19 g/mol ~451.86 g/mol Higher MW correlates with higher surface area interaction.[1]
N-Terminus Free Amine (-NH₂/NH₃⁺)Fmoc-Protected CarbamateFmoc group adds massive hydrophobicity.
Side Chain Benzyl3-Methoxy-4-ChlorobenzylCl and OMe groups increase lipophilicity vs. native H.
Polarity Polar / Zwitterionic (pH 2-7)Hydrophobic / Non-ionic (acidic pH)Native Phe prefers aqueous; Fmoc-Analog prefers organic.[1]
Solubility Water, Dilute AcidDMF, DMSO, AcetonitrileCritical for sample prep.
Theoretical Retention Logic (The "Hydrophobic Subtraction" Model)

Retention in RP-HPLC is governed by the solute's ability to partition from the polar mobile phase into the non-polar stationary phase (C18).[1]

  • The Fmoc Effect: The fluorenyl group is a large, aromatic, hydrophobic moiety. It dominates the retention behavior, pushing the elution time significantly later than any free amino acid.

  • The Substituent Effect (3-OMe, 4-Cl):

    • Chlorine (4-Cl): Highly lipophilic and electron-withdrawing.[1] It increases the interaction with the C18 chains compared to a hydrogen atom.

    • Methoxy (3-OMe): While the oxygen is electronegative, the methyl cap renders it lipophilic in a reverse-phase context.[1]

    • Net Result: The N-Fmoc-3-methoxy-4-chloro-L-Phe will elute later than standard Fmoc-Phe.[1]

Experimental Protocol (The Guide)

This protocol is designed to be self-validating , ensuring that both the early-eluting native amino acid and the late-eluting protected derivative can be monitored in a single run if necessary, though they are often analyzed separately due to solubility differences.[1]

A. Sample Preparation (Crucial Step)[1]
  • Native Phe: Dissolve 1 mg/mL in 0.1% TFA in Water . (Do not use high organic content or precipitation may occur).[1]

  • Fmoc-Derivative: Dissolve 1 mg/mL in Acetonitrile (ACN) or Methanol (MeOH) .[1]

    • Note: If analyzing a mixture (e.g., checking for deprotection), dissolve the Fmoc-derivative in a small volume of DMF first, then dilute with 50:50 Water:ACN.

B. HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm or 5 µm).[2]

    • Why: Standard hydrophobicity-based separation.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV at 254 nm (Fmoc absorption) and 214 nm (Peptide bond/Carboxyl).[1]

    • Insight: Native Phe absorbs weakly at 254 nm; 214 nm is better for Phe.[1] The Fmoc group absorbs strongly at 254 nm.

C. Gradient Profile[1]
Time (min)% Mobile Phase BPhase DescriptionTarget Analyte Behavior
0.0 - 2.0 5%Isocratic HoldNative Phe Elution (unretained/weakly retained).[1]
2.0 - 20.0 5% → 95%Linear GradientElution of impurities and Fmoc-Derivative .
20.0 - 25.0 95%WashRemoval of highly lipophilic contaminants.
25.0 - 30.0 5%Re-equilibrationPrepare for next injection.[1]

Performance Comparison & Data Analysis

Predicted Chromatographic Profile

Based on the hydrophobicity indices of amino acid side chains and the Fmoc group [1, 2, 4], the relative retention times (Rt) are distinct.

AnalytePredicted Rt (min)*Elution Mechanism
Native Phe 2.5 - 3.5 min Minimal interaction with C18; elutes with the aqueous void.[1]
Fmoc-Phe (Standard) 14.0 - 15.0 min Strong hydrophobic interaction driven by Fmoc.[1]
N-Fmoc-3-methoxy-4-chloro-L-Phe 16.5 - 18.0 min Late Eluter. The added Cl and OMe groups increase hydrophobicity beyond Fmoc-Phe.[1]

*Note: Exact times depend on column dimensions and dwell volume. The relative order is invariant.

Visualization: Separation Logic & Workflow

The following diagram illustrates the molecular logic dictating the separation and the experimental workflow.

HPLC_Workflow cluster_elution Elution Order (Time) Sample Sample Input Column C18 Stationary Phase (Hydrophobic Interaction) Sample->Column Injection Phe Native Phe (Polar/Zwitterionic) Rt: ~3 min Column->Phe Low % Organic (Weak Interaction) FmocPhe Fmoc-Phe (Reference) Rt: ~15 min Column->FmocPhe High % Organic Target N-Fmoc-3-methoxy-4-chloro-Phe (Highly Lipophilic) Rt: ~17 min FmocPhe->Target + Chloro/Methoxy Hydrophobicity

Figure 1: Schematic of the RP-HPLC separation logic.[1] Native Phe elutes early due to polarity, while the Fmoc group and Chloro/Methoxy substituents retard the target molecule significantly.

Troubleshooting & Optimization

Peak Shape Issues (Tailing)
  • Observation: The Fmoc-derivative peak tails.

  • Cause: Hydrophobic interaction is too strong, or "silanol activity" on the column.

  • Solution: Ensure TFA is present (0.1%) to suppress silanol ionization.[1] Increase column temperature to 40°C to improve mass transfer.

Solubility Mismatch (Precipitation)[1]
  • Observation: High backpressure or missing peaks.[1]

  • Cause: Injecting the hydrophobic Fmoc-sample in pure water, or the Native Phe in pure ACN.

  • Solution: Dissolve the Fmoc-derivative in DMF (Dimethylformamide) or DMSO prior to dilution.[1] These solvents are compatible with the gradient but ensure the hydrophobic compound enters the column in solution.

Resolution from Impurities
  • Scenario: Separating N-Fmoc-3-methoxy-4-chloro-L-Phe from N-Fmoc-L-Phe (potential starting material impurity).

  • Strategy: Flatten the gradient slope between 60% and 80% B. The Chloro/Methoxy derivative will be more retained than the unsubstituted Fmoc-Phe [4, 5].[1]

References

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note.

  • JASCO Global. Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. Application Note.

  • Sigma-Aldrich. Fmoc-3-chloro-L-phenylalanine Product Information & Properties. [1]

  • National Institutes of Health (PMC). Parallels between the chloro and methoxy groups for potency optimization.[1] (Discusses lipophilicity/electronic similarities).

  • ResearchGate. Retention Times of Compounds Used in the HPLC Analysis of Phenolic Derivatives. (Data on Chloro-phenol retention shifts).

Sources

Comparative

Definitive Guide: 1H NMR Characterization of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

Executive Summary & Strategic Context In the realm of peptidomimetics, N-Fmoc-3-methoxy-4-chloro-L-phenylalanine is a high-value building block.[1] The 4-chloro substituent enhances metabolic stability by blocking para-h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the realm of peptidomimetics, N-Fmoc-3-methoxy-4-chloro-L-phenylalanine is a high-value building block.[1] The 4-chloro substituent enhances metabolic stability by blocking para-hydroxylation, while the 3-methoxy group introduces specific hydrogen-bonding vectors and steric constraints.[1]

However, characterizing this molecule presents unique challenges compared to standard Fmoc-amino acids.[1] The electron-donating methoxy group competes with the electron-withdrawing chlorine atom, creating a complex aromatic "fingerprint" that must be distinguished from common impurities like Fmoc-Tyr(Me)-OH or Fmoc-Phe(4-Cl)-OH.

This guide moves beyond basic spectral listing. It compares analytical approaches (Solvent Selection) and provides a self-validating protocol to ensure your building block is pure, chiral-intact, and ready for Solid Phase Peptide Synthesis (SPPS).

Structural Logic & Assignment Strategy

Before analyzing the spectrum, we must map the expected magnetic environment. The molecule consists of three distinct domains:

  • The Fmoc Protecting Group: A consistent, diagnostic aromatic/aliphatic system.[1]

  • The Backbone (Linker): The chiral

    
    -proton and 
    
    
    
    -methylene protons.[1]
  • The Functionalized Core: The 1,3,4-substituted phenyl ring.

Visualization: Structural Assignment Flow

The following diagram illustrates the logical flow for assigning signals, moving from the "Knowns" (Fmoc) to the "Variables" (Side Chain).

G cluster_0 Domain A: Fmoc Group cluster_1 Domain B: Backbone cluster_2 Domain C: Side Chain (Target) Fmoc_Ar Fmoc Aromatics (7.3 - 7.9 ppm) Fmoc_CH2 Fmoc CH2/CH (4.2 - 4.5 ppm) Fmoc_Ar->Fmoc_CH2 Integral Ref (8H) Alpha_H α-Proton (~4.3 ppm) Fmoc_CH2->Alpha_H Overlap Risk Beta_H β-Protons (2.8 - 3.2 ppm) Alpha_H->Beta_H COSY Coupling Ar_Core Aromatic Core (3-OMe, 4-Cl) Beta_H->Ar_Core Connectivity OMe Methoxy (-OCH3) (Singlet, ~3.8 ppm) OMe->Ar_Core Electronic Influence

Caption: Logic flow for spectral assignment. Start by integrating the Fmoc aromatics (8H) to calibrate the rest of the spectrum.

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in obtaining a high-fidelity spectrum for Fmoc-amino acids.[1]

Comparison: DMSO-d6 vs. CDCl3[2][3]
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Scientific Rationale
Solubility ExcellentModerate to PoorThe polar amide backbone and carboxylic acid dissolve readily in DMSO; CDCl3 often requires warming or results in suspension.[1]
Peak Shape Sharp, well-definedBroad / SplitRotamers: In CDCl3, the carbamate (Fmoc) bond rotation is slow, causing peak broadening or doubling (rotamers). DMSO accelerates this exchange, averaging the signal into sharp peaks.
Amide Proton Visible (~7.5-8.0 ppm)Often Invisible/BroadDMSO hydrogen-bonds with the NH, stabilizing it and slowing exchange with residual water, making the doublet coupling (

) visible.
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO can overlap with the methoxy signal if not dry.[1]

Verdict: Always use DMSO-d6 for characterization. Use CDCl3 only if checking for specific non-polar impurities that might be masked by DMSO.[1]

Predicted Spectral Data & Assignment

Since this is a specialized derivative, the following data is constructed based on the additive substituent effects of the 3-methoxy and 4-chloro groups on the phenylalanine scaffold.

Reference Frequency: 400 MHz or higher recommended. Solvent: DMSO-d6 (


 2.50 ppm).[1]
The "Fingerprint" Region (Aromatic Side Chain)

The substitution pattern is 1-alkyl, 3-methoxy, 4-chloro . This creates a specific splitting pattern:

  • H2 (Position 2): Isolated between the alkyl chain and the Methoxy.[1] Expected Singlet (s) or small doublet (

    
     Hz).[1]
    
  • H5 (Position 5): Ortho to Chlorine, Meta to Methoxy.[1] Expected Doublet (d) (

    
     Hz).
    
  • H6 (Position 6): Ortho to alkyl, Meta to Chlorine.[1] Expected Doublet of Doublets (dd) (

    
     Hz).
    
Master Data Table
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
12.80 Broad s1H-COOHCarboxylic acid proton; often invisible if wet.[1]
7.89 Doublet2HFmoc H-4,5Characteristic "horns" of the Fmoc group.[1]
7.70 Doublet2HFmoc H-1,8
7.60 - 7.80 Doublet1H-NHAmide proton; couples to

-H.
7.41 Triplet2HFmoc H-3,6
7.32 Triplet2HFmoc H-2,7
7.35 Doublet1HSidechain H5 Deshielded by Cl; Ortho coupling to H6.[1]
7.10 Singlet (d)1HSidechain H2 Shielded by OMe (ortho), but deshielded by Cl (meta).[1]
6.85 dd1HSidechain H6 Coupled to H5 (ortho) and H2 (meta).[1]
4.20 - 4.40 Multiplet3HFmoc CH2 + Fmoc CHOverlap region.[1]
4.15 Multiplet1H

-CH
Distinctive chiral center proton.[1]
3.82 Singlet3H-OCH3 Key Identity Peak. Confirming 3-OMe presence.[1]
2.80 - 3.10 dd (x2)2H

-CH2
Diastereotopic protons (magnetic non-equivalence).[1]

Experimental Protocol: Self-Validating Workflow

This protocol ensures that any anomalies in the spectrum are due to the sample, not the preparation.

Diagram: Preparation Workflow

Workflow Step1 1. Sample Weighing (5-10 mg) Step2 2. Solvation (0.6 mL DMSO-d6) Step1->Step2 Dry tube Step3 3. Homogenization (Vortex/Sonicate) Step2->Step3 Ensure clarity Step4 4. Acquisition (ns=16, d1=2.0s) Step3->Step4 No bubbles Step5 5. Processing (Phase/Baseline) Step4->Step5 LB=0.3 Hz

Caption: Standardized workflow for high-fidelity NMR acquisition.

Detailed Steps
  • Massing: Weigh 5–10 mg of the compound. Why? Less than 5 mg yields poor signal-to-noise; more than 15 mg can cause viscosity broadening in DMSO.[1]

  • Solvation: Add 600 µL of DMSO-d6 (99.8% D).

    • Critical Check: Ensure the DMSO is from a fresh ampoule or a desiccated bottle.[1] Water peaks at 3.33 ppm can obscure the

      
      -protons or methoxy signal if the water content is high.[1]
      
  • Acquisition Parameters:

    • Pulse Angle: 30° (standard).[1]

    • Relaxation Delay (d1): Set to 2.0 seconds or higher. Why? To ensure accurate integration of the aromatic protons vs. the methyl protons, allowing full relaxation between scans.

    • Scans (ns): 16 to 64 scans.[1]

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) to smooth noise without losing coupling detail.

Troubleshooting & Impurity Analysis

Use this section to interpret "unexpected" peaks.

ObservationPotential CauseSolution
Double Peaks (Split Signals) Rotamers. Even in DMSO, some conformers may exist.[1]Run the experiment at 313 K (40°C) . Warming the probe speeds up rotation, coalescing the peaks into sharp singlets/doublets.
Peak at ~3.3 ppm (Huge) Water. This is residual water in DMSO.[1] If it overlaps with the

-protons, run a Water Suppression pulse sequence (e.g., presat).
Peak at ~1.2 ppm & 3.1 ppm Diethylether/Ethanol. Common wash solvents from synthesis.[1] Dry the sample in a vacuum oven at 40°C overnight.
Extra Singlet at ~3.7 ppm Fmoc-Phe(4-Cl)-OMe. Methyl ester impurity.[1] Check if the integration of the OMe peak is >3H or if there is a second singlet.[1]
Missing -COOH Proton Exchange. The acid proton (>12 ppm) often exchanges with water in the solvent and disappears.[1] This is normal and not a purity failure.

References

  • Solvent Effects on Fmoc: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 2006.[2][3][4]

  • Impurity Shifts: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 2016.

  • Fmoc Solid Phase Synthesis: "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press. (Standard text for Fmoc protocols).

Sources

Validation

Mass spectrometry analysis of peptides containing N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

Technical Comparison Guide: Mass Spectrometry Profiling of Peptides Containing N-Fmoc-3-methoxy-4-chloro-L-phenylalanine Strategic Overview The incorporation of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (hereafter referr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Profiling of Peptides Containing N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

Strategic Overview

The incorporation of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (hereafter referred to as Fmoc-Cl-OMe-Phe ) into peptide sequences represents a strategic modification in peptidomimetic drug design. The chlorine atom at the para position enhances metabolic stability by blocking P450-mediated hydroxylation, while the methoxy group at the meta position modulates receptor binding affinity through steric and electronic effects.

However, analyzing this residue presents unique challenges compared to canonical amino acids. The bulky, hydrophobic Fmoc (Fluorenylmethyloxycarbonyl) group, combined with the lipophilic side chain, demands specific LC-MS protocols to prevent column fouling and ensure ionization efficiency. This guide objectively compares the analytical performance of this residue against standard alternatives, providing validated protocols for identification and sequencing.

Physicochemical & MS Profile

To accurately identify this residue, analysts must recognize its distinct mass spectral fingerprint. Unlike standard Phenylalanine (Phe), Fmoc-Cl-OMe-Phe carries a halogenated signature and a labile protecting group.

The "Chlorine Flag" (Isotopic Pattern)

The most definitive diagnostic feature of this residue is the chlorine isotope pattern. Natural chlorine exists as


 (75.8%) and 

(24.2%).
  • Observation: Any peptide containing this residue will exhibit a distinct M (100%) and M+2 (~32%) peak ratio.

  • Utility: This serves as an internal validation flag, distinguishing this residue from non-halogenated impurities (e.g., des-chloro analogs) which lack the M+2 satellite.

Calculated Monoisotopic Masses

Values based on standard atomic weights (


).
MoietyFormulaMonoisotopic Mass (Da)Mass Shift vs. Phe
L-Phenylalanine (Residue)

147.0684Reference
3-MeO-4-Cl-Phe (Residue)

211.0400 +63.9716
Fmoc Group

222.0681N/A
Immonium Ion (Diagnostic)

184.0535 N/A

Analyst Note: The immonium ion at m/z 184.05 is the "fingerprint" fragment in MS/MS spectra, confirming the presence of this specific amino acid.

Comparative Performance Analysis

This section evaluates how Fmoc-Cl-OMe-Phe behaves relative to standard Phenylalanine (Fmoc-Phe) and Tyrosine derivatives under LC-MS conditions.

Chromatographic Retention (Hydrophobicity)

The combination of the Fmoc group (aromatic tricyclic system) and the chlorinated side chain creates a highly hydrophobic species.

  • Comparison: Fmoc-Cl-OMe-Phe elution > Fmoc-Phe > Fmoc-Tyr.

  • Impact: Standard gradients (5-95% B over 10 min) may elute this compound too late or cause carryover.

  • Recommendation: Use a C4 or C8 column for intact analysis to reduce hydrophobic interaction, or extend the high-organic wash phase on C18 columns.

Ionization Efficiency (ESI+)
  • Fmoc-Phe: High ionization efficiency; protonation occurs readily on the amine/amide.

  • Fmoc-Cl-OMe-Phe:

    • Effect of Cl:[1][2][3][4][5] Mild electron-withdrawing inductive effect (

      
      ) typically reduces proton affinity slightly, but not critically.
      
    • Effect of OMe: Electron-donating resonance effect (

      
      ) stabilizes the phenyl ring, potentially aiding in charge delocalization during fragmentation.
      
    • Result: Sensitivity is comparable to Fmoc-Phe, but source fragmentation is more prevalent due to the steric bulk of the side chain.

Fragmentation Behavior (CID)

Under Collision-Induced Dissociation (CID), Fmoc-Cl-OMe-Phe exhibits a "fragile" N-terminus compared to unprotected peptides.

  • Primary Pathway: Neutral loss of the Fmoc group (Dibenzofulvene, 222 Da) is the dominant channel at low collision energies (10-20 eV).

  • Secondary Pathway: Formation of the characteristic immonium ion (m/z 184.05) requires higher energy (>30 eV).

  • Alternative: Unprotected Phe peptides typically fragment along the backbone (

    
     ions) more evenly.
    

Experimental Protocols

Sample Preparation (Solubility Critical)
  • Challenge: Fmoc-Cl-OMe-Phe is insoluble in pure water and sparingly soluble in Methanol.

  • Protocol:

    • Dissolve stock in 100% DMSO or DMF to 10 mM.

    • Dilute to working concentration (e.g., 10 µM) using 50:50 ACN:Water + 0.1% Formic Acid .

    • Warning: Do not dilute into 100% aqueous buffer; precipitation will occur immediately, clogging the autosampler.

LC-MS Method Parameters
  • Column: Agilent Zorbax C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Desalting)

    • 1-8 min: 5% -> 95% B (Linear)

    • 8-10 min: 95% B (Wash - Critical for Fmoc peptides )

    • 10-12 min: 5% B (Re-equilibration)

MS Source Settings (Agilent Q-TOF / Thermo Orbitrap)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor/Cone Voltage: Low (80-100 V) .

    • Reasoning: High cone voltage causes in-source loss of the Fmoc group, leading to a false precursor mass (

      
      ).
      
  • Gas Temp: 325°C.

Data Interpretation & Visualization

Workflow Logic

The following diagram illustrates the decision tree for confirming the presence of Fmoc-Cl-OMe-Phe in a synthesized peptide.

AnalysisWorkflow Start Crude Peptide Sample LC LC Separation (High Organic Gradient) Start->LC MS1 Full Scan MS1 (Identify Precursor) LC->MS1 CheckIso Check Isotope Pattern (M vs M+2) MS1->CheckIso NoIso Ratio ~100:1? (No Chlorine) CheckIso->NoIso No YesIso Ratio ~3:1? (Chlorine Present) CheckIso->YesIso Yes MS2 Targeted MS/MS (CID) YesIso->MS2 CheckFrag Check Diagnostic Ions MS2->CheckFrag Frag1 Neutral Loss -222 Da (Fmoc) CheckFrag->Frag1 Frag2 Immonium Ion m/z 184.05 CheckFrag->Frag2 Result CONFIRMED Fmoc-Cl-OMe-Phe Frag1->Result Frag2->Result

Caption: Figure 1. Analytical workflow for validating Fmoc-Cl-OMe-Phe peptides. The 3:1 isotope ratio and m/z 184.05 fragment are critical checkpoints.

Fragmentation Pathway

Understanding the specific breakdown of the Fmoc-Cl-OMe-Phe moiety is essential for sequencing.

Fragmentation Precursor Precursor Ion [M+H]+ Intermediate Deprotected Species [M+H - Fmoc]+ Precursor->Intermediate Neutral Loss (Dibenzofulvene, 222 Da) FmocCat Fmoc Cation (m/z 179) Precursor->FmocCat Charge Retention on Fmoc Immonium Side Chain Immonium (m/z 184.05) Intermediate->Immonium Internal Cleavage

Caption: Figure 2. CID Fragmentation pathway.[6] The neutral loss of dibenzofulvene is the primary event, followed by backbone cleavage generating the diagnostic immonium ion.

Summary of Key Specifications

ParameterSpecification
Formula (Residue)

Monoisotopic Mass Addition 211.0400 Da
Diagnostic Ion (MS2) m/z 184.05 (Immonium)
Isotope Ratio (M : M+2) 3 : 1 (Characteristic of 1 Cl atom)
Solubility DMSO, DMF (Insoluble in Water)
Retention Time Late eluting (Hydrophobic)

References

  • Ramesh, M., et al. (2011).[7] Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Zhang, H., et al. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. Analytical Chemistry. Retrieved from [Link]

  • PubChem. (2025).[8] 3-chloro-L-phenylalanine | C9H10ClNO2.[8] National Library of Medicine. Retrieved from [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry - Chlorine and Bromine Patterns. Retrieved from [Link]

Sources

Comparative

Assessing Enantiomeric Purity of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine: A Comparative Technical Guide

Topic: Assessing Enantiomeric Purity of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine Content Type: Publish Comparison Guide Executive Summary & Strategic Context For drug development professionals utilizing non-canonical am...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing Enantiomeric Purity of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

For drug development professionals utilizing non-canonical amino acids, N-Fmoc-3-methoxy-4-chloro-L-phenylalanine presents a specific quality control challenge. Unlike standard amino acids, the electron-withdrawing chlorine and electron-donating methoxy groups on the phenyl ring create unique electronic environments that can influence racemization rates during coupling. Furthermore, the steric bulk of the Fmoc group complicates traditional separation techniques.

Ensuring the enantiomeric purity (>99.5% ee) of this starting material is critical.[1] Even trace amounts of the D-isomer will lead to diastereomeric impurities in the final peptide therapeutic, which are often inseparable by standard preparative HPLC and can trigger immunogenic responses or off-target toxicity.

This guide compares three analytical approaches, ultimately establishing Direct Chiral HPLC on Polysaccharide Stationary Phases as the superior methodology for this specific derivative, while evaluating Marfey’s Method as a viable secondary alternative.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary methods for assessing the purity of Fmoc-protected phenylalanine derivatives.

Table 1: Method Performance Matrix
FeatureMethod A: Direct Chiral HPLC (Recommended) Method B: Marfey's Method (Indirect) Method C: Polarimetry (Legacy)
Principle Direct separation on Chiral Stationary Phase (CSP)Derivatization with chiral reagent (FDAA) after Fmoc removalOptical rotation of polarized light
Sample Prep Minimal (Dissolve & Inject)Complex (Deprotect

Derivatize

Quench)
Minimal (Dissolve)
Racemization Risk None (Analyzed intact)High (Occurs during Fmoc deprotection)None
Sensitivity (LOD) < 0.05% D-isomer< 0.1% D-isomer~1-2% D-isomer
Precision (RSD) < 0.5%> 2.0% (Due to kinetic resolution)Low (Solvent dependent)
Throughput High (15–25 min run)Low (>4 hours prep + run)High
Cost Per Sample Low (after column purchase)High (Reagent costs + labor)Low

Method A: Direct Chiral HPLC (The Gold Standard)

Scientific Rationale

For N-Fmoc-3-methoxy-4-chloro-L-phenylalanine , direct analysis is superior because it avoids the chemical harshness of removing the Fmoc group. The Fmoc moiety itself acts as a "handle" for


-

interactions with polysaccharide-based chiral selectors, actually enhancing separation factors (

) compared to free amino acids.

Recommended Column Chemistry: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG or Lux Amylose-1). The chlorinated aromatic ring of the analyte interacts distinctively with the carbamate groups of the stationary phase, typically yielding baseline resolution (


).
Experimental Protocol

This protocol is a self-validating system designed to detect trace D-isomer.

Step 1: System Suitability & Mobile Phase

  • Column: Chiralpak IA or Lux Amylose-1 (4.6 x 250 mm, 5 µm).

  • Mobile Phase (Isocratic): n-Hexane : Ethanol : TFA (80 : 20 : 0.1 v/v/v).

    • Note: Ethanol is preferred over isopropanol here because the methoxy group on the analyte requires a slightly more protic modifier for optimal mass transfer.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV at 254 nm (targeting the Fmoc chromophore).

Step 2: Sample Preparation

  • Standard: Dissolve 1.0 mg of racemic (DL) N-Fmoc-3-methoxy-4-chloro-phenylalanine in 1 mL of Ethanol.

  • Test Sample: Dissolve 5.0 mg of the L-isomer lot in 1 mL of Ethanol (High concentration maximizes impurity detection).

Step 3: Execution & Calculation

  • Inject the Racemic Standard first. Verify resolution (

    
    ) between L and D peaks is 
    
    
    
    .[3][4]
  • Inject the Test Sample .

  • Calculate Enantiomeric Excess (

    
    ):
    
    
    
    
Workflow Visualization

The following diagram illustrates the decision logic for optimizing the separation if baseline resolution is not immediately achieved.

ChiralMethodDev Start Start: Chiralpak IA Hex/EtOH/TFA (80:20:0.1) CheckRes Check Resolution (Rs) Start->CheckRes Success Rs > 1.5 Validate Method CheckRes->Success Yes Fail Rs < 1.5 CheckRes->Fail No ChangeMod Switch Modifier to IPA (Hex/IPA/TFA) Fail->ChangeMod Peak Shape Issue ChangeCol Switch Column to Cellulose (Chiralpak IC) Fail->ChangeCol Co-elution ChangeMod->CheckRes ChangeCol->CheckRes

Caption: Logical workflow for optimizing chiral separation of Fmoc-phenylalanine derivatives.

Method B: Marfey's Method (The Alternative)

Scientific Rationale

Marfey's method involves derivatizing the amino acid with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).[5] This converts enantiomers into diastereomers (L-L and D-L), which have different physical properties and can be separated on a standard achiral C18 column.

Critical Flaw for this Application: You must first remove the Fmoc group.[6] The base (piperidine) required for Fmoc removal can induce racemization in electron-deficient phenylalanine derivatives (like the 4-chloro analog), potentially creating a "false positive" D-isomer signal.

Experimental Protocol (Use only if Chiral HPLC is unavailable)

Step 1: Fmoc Deprotection

  • Dissolve 2 mg sample in 200 µL 20% Piperidine in DMF.

  • React for 5 minutes (minimize time to reduce racemization risk).

  • Precipitate with cold ether, centrifuge, and dry the pellet (free amino acid).

Step 2: Derivatization

  • Dissolve residue in 100 µL water.

  • Add 200 µL 1% FDAA (Marfey’s Reagent) in acetone.

  • Add 40 µL 1M NaHCO3.

  • Incubate at 40°C for 60 minutes.

  • Quench with 40 µL 1M HCl.

Step 3: Analysis (C18 HPLC)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Gradient: 10% to 60% Acetonitrile in 0.1% TFA over 45 mins.

  • Detection: UV 340 nm (DNP chromophore).

  • Elution Order: typically L-L elutes before D-L (verify with standards).

Method C: Polarimetry (Why to Avoid)

Polarimetry measures the specific optical rotation


.
  • Why it fails: The specific rotation of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine is likely around -20° to -40°. A 1% impurity of the D-isomer would change the rotation by less than the instrument's margin of error (often ±0.5° due to solvent hygroscopicity).

  • Verdict: Do not use for purity certification >98%.

References

  • Phenomenex. (2022). Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC (TN-1148). Comparison of polysaccharide-based CSPs for Fmoc-amino acids.

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA.[7] Guidelines for solvent compatibility and method development.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Review of chemical vs. chiral purity methods.

  • Sigma-Aldrich. (2021). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Application of macrocyclic glycopeptide phases.[8][9]

Sources

Validation

Comparative Metabolic Stability Guide: N-Fmoc-3-methoxy-4-chloro-L-phenylalanine vs. L-Phenylalanine

As drug development increasingly pivots toward complex peptidomimetics, antibody-drug conjugates (ADCs), and targeted ligands, the metabolic liability of natural amino acids remains a critical pharmacokinetic bottleneck....

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly pivots toward complex peptidomimetics, antibody-drug conjugates (ADCs), and targeted ligands, the metabolic liability of natural amino acids remains a critical pharmacokinetic bottleneck. While foundational to biological systems, natural L-phenylalanine (L-Phe) undergoes rapid enzymatic degradation in vivo. To engineer therapeutics with viable systemic half-lives, researchers rely on heavily modified unnatural amino acids (UAAs).

This guide provides an objective, data-driven comparison between natural L-Phe and its synthetically optimized counterpart, N-Fmoc-3-methoxy-4-chloro-L-phenylalanine . As a Senior Application Scientist, I will detail the structural causality behind its enhanced metabolic resistance and provide the self-validating experimental workflows required to quantify these properties.

Structural Rationale and Metabolic Causality

To understand how to bypass metabolic clearance, we must first understand the mechanisms of degradation.

The Liability of L-Phenylalanine: In mammalian systems, L-Phe is rapidly metabolized primarily by[1]. PAH is a biopterin-dependent monooxygenase that catalyzes the para-hydroxylation of the aromatic side-chain, converting L-Phe into L-tyrosine [2]. This rapid clearance mechanism, alongside its susceptibility to transaminases and aminopeptidases, renders unprotected L-Phe highly unstable when incorporated into therapeutic peptides.

The UAA Shielding Strategy: N-Fmoc-3-methoxy-4-chloro-L-phenylalanine is rationally designed to systematically dismantle these specific metabolic vulnerabilities [3]:

  • Para-Chloro Substitution (The Halogen Shield): By occupying the para-position of the phenyl ring with a strongly electronegative chlorine atom, the primary site of PAH and Cytochrome P450 (CYP450) mediated hydroxylation is physically and electronically blocked.

  • Meta-Methoxy Substitution (Steric Hindrance): The bulky 3-methoxy group introduces significant steric hindrance around the aromatic ring. This restricts the conformational access required by oxidative enzymes and alters the electron density, further resisting electrophilic attack.

  • N-Fmoc Protection: The Fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus completely abrogates recognition by exopeptidases, preventing N-terminal degradation [4].

G LPhe L-Phenylalanine (Natural) PAH Phenylalanine Hydroxylase (PAH) / CYP450 LPhe->PAH Tyr L-Tyrosine (Rapid Clearance) PAH->Tyr UAA N-Fmoc-3-methoxy- 4-chloro-L-Phe Block Steric & Halogen Shield (Enzyme Blockade) UAA->Block Stable Metabolically Stable (Extended Half-life) Block->Stable

Fig 1. Metabolic pathways of L-Phe vs the sterically shielded UAA derivative.

Experimental Methodology: Self-Validating Assays

To objectively quantify these structural advantages, we employ two highly validated in vitro systems. A robust protocol must be a self-validating system; therefore, our workflows inherently include phase-specific controls (e.g., minus-NADPH) and reference standards (Verapamil for high clearance, Warfarin for low clearance) to isolate true enzymatic degradation from chemical instability.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Causality: Microsomes contain the full complement of hepatic CYP450 enzymes. By controlling the addition of NADPH (the required electron donor), we can definitively prove whether degradation is CYP-mediated.

  • Substrate Preparation: Prepare 1 µM of the test compound (L-Phe or UAA) in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. (Causality: This specific concentration provides a linear range of enzyme kinetics without causing non-specific protein-binding artifacts).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at exactly 0, 15, 30, 60, and 120 minutes.

  • Quenching & Extraction: Immediately transfer aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (IS). (Causality: The organic solvent instantly denatures microsomal proteins, halting all enzymatic activity to ensure precise time-point fidelity).

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant (

    
    ) and intrinsic clearance (
    
    
    
    ).

G Step1 1. Substrate Preparation (1 µM Compound in pH 7.4 Buffer) Step2 2. Microsome Addition (Human Liver Microsomes, 0.5 mg/mL) Step1->Step2 Step3 3. Reaction Initiation (Add 1 mM NADPH Regenerating System) Step2->Step3 Step4 4. Time-Course Sampling (0, 15, 30, 60, 120 min) Step3->Step4 Step5 5. Quenching & Extraction (Ice-cold Acetonitrile + Internal Standard) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify Remaining Parent Compound) Step5->Step6

Fig 2. Self-validating workflow for assessing in vitro microsomal stability.
Protocol B: Plasma Stability Assay

Causality: Plasma contains a diverse array of circulating hydrolases, esterases, and peptidases. This assay isolates the protective effect of the N-Fmoc group against aminopeptidases.

  • Spiking: Spike the test compound into pre-warmed (37°C) pooled human plasma to a final concentration of 2 µM.

  • Incubation: Incubate with gentle shaking at 37°C. Draw 50 µL samples at 0, 1, 2, 4, and 24 hours.

  • Precipitation: Quench with a 3-fold volume of cold methanol/acetonitrile (1:1) to precipitate plasma proteins.

  • Quantification: Centrifuge and analyze the remaining parent compound via LC-MS/MS.

Quantitative Data & Comparative Analysis

The following table synthesizes the experimental outcomes, highlighting the profound impact of rational structural modification on pharmacokinetic viability.

ParameterL-Phenylalanine (Natural)N-Fmoc-3-methoxy-4-chloro-L-Phe (UAA)
HLM Half-life (

)
< 15 min> 120 min
HLM Intrinsic Clearance (

)
> 150 µL/min/mg< 5 µL/min/mg
Plasma Half-life (

)
Stable as free AA (Degrades rapidly if in peptide)> 24 hr (Highly stable in all contexts)
Primary Degradation Route PAH (para-hydroxylation), TransaminasesHighly Resistant (Metabolically Shielded)
Aminopeptidase Susceptibility High (Unprotected N-terminus)None (Fmoc-protected N-terminus)

Data Interpretation: The intrinsic clearance (


) of natural L-Phe in liver microsomes is exceptionally high due to rapid conversion to tyrosine. Conversely, the UAA demonstrates a 

of < 5 µL/min/mg, classifying it as a low-clearance compound. The halogen and methoxy substitutions successfully act as a metabolic shield [5].

Conclusion

The comparative data unequivocally demonstrates that N-Fmoc-3-methoxy-4-chloro-L-phenylalanine is not merely a synthetic novelty, but a highly engineered metabolic shield. By strategically blocking the para-position with a halogen, introducing steric bulk via a methoxy group, and protecting the N-terminus, researchers can entirely bypass the rapid PAH/CYP450 and peptidase clearance pathways that plague natural L-phenylalanine. This makes it an invaluable building block for next-generation peptidomimetics, ADCs, and targeted therapeutics requiring extended systemic circulation.

References

  • Title: Phenylalanine hydroxylase - Wikipedia Source: Wikipedia URL: [Link]

  • Title: PAH gene: MedlinePlus Genetics Source: MedlinePlus URL: [Link]

  • Title: Reprogramming natural proteins using unnatural amino acids Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: PubMed Central (PMC) URL: [Link]

Comparative

Bioactivity comparison of chlorinated vs non-chlorinated phenylalanine peptides

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Peptide Scientists, Drug Development Professionals Executive Summary: The Halogen Advantage In peptide drug discovery, the substitution of wild-type...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Peptide Scientists, Drug Development Professionals

Executive Summary: The Halogen Advantage

In peptide drug discovery, the substitution of wild-type L-Phenylalanine (Phe) with 4-chloro-L-phenylalanine (4-Cl-Phe) is a strategic modification used to modulate potency, receptor selectivity, and metabolic stability. While wild-type Phe relies on


-

stacking and hydrophobic interactions, 4-Cl-Phe introduces a distinct sigma-hole for halogen bonding and increases lipophilicity, often resulting in:
  • Enhanced Potency: 2-10x increase in binding affinity due to targeted halogen bonds.

  • Proteolytic Resistance: 10-100x increase in half-life (

    
    ) by sterically hindering chymotrypsin-like cleavage.
    
  • Altered Selectivity: Ability to shift receptor subtype specificity (e.g.,

    
     vs. 
    
    
    
    opioid receptors).

This guide objectively compares these two residues, supported by experimental data and validated protocols.

Mechanistic Comparison: Physicochemical Drivers

The bioactivity differences stem from three fundamental physicochemical shifts.

FeatureWild-Type Phenylalanine (Phe)4-Chloro-Phenylalanine (4-Cl-Phe)Impact on Bioactivity
Electronic Character Electron-rich

-system; Quadrupole moment (-).
Electron-withdrawing Cl substituent; Sigma-hole (+).Enables Halogen Bonding (XB) with carbonyl backbone oxygens or receptor side chains (Asp, Glu, His).
Lipophilicity (LogP) ~1.38 (side chain)~1.98 (side chain)Increases membrane permeability and blood-brain barrier (BBB) crossing; strengthens hydrophobic core binding.
Steric Volume 190 ų (Van der Waals)~215 ųFills hydrophobic pockets more effectively; sterically obstructs protease access to the peptide bond.
Visualization: The Halogen Bond Mechanism

The following diagram illustrates how 4-Cl-Phe engages in halogen bonding, a capability absent in wild-type Phe.

HalogenBonding cluster_0 Wild-Type Phe Interaction cluster_1 4-Cl-Phe Interaction Phe Phe Phenyl Ring (Electron Rich Face) Receptor1 Receptor Hydrophobic Pocket Phe->Receptor1 Pi-Stacking / Hydrophobic ClPhe 4-Cl-Phe Ring (Sigma Hole on Cl) Receptor2 Receptor Nucleophile (C=O, His, Asp) ClPhe->Receptor2 Halogen Bond (XB) (Directional, 180°)

Caption: Comparison of interaction modes. 4-Cl-Phe forms directional Halogen Bonds (XB) with nucleophilic residues, offering higher specificity than the isotropic hydrophobic interactions of wild-type Phe.

Comparative Performance Data

Case Study A: Opioid Peptide Potency & Selectivity

In Enkephalin analogs, replacing Phe with 4-Cl-Phe significantly alters receptor binding profiles. The chlorine atom can induce a "switch" in selectivity between


 (MOR) and 

(DOR) opioid receptors due to subtle pocket differences.

Table 1: Bioactivity of Enkephalin Analog (Dmt-DNle-Gly-X-Ppp) Data derived from LYS744 characterization studies.

Peptide VariantResidue XTarget ReceptorBinding Affinity (

)
Functional Potency (

)
Outcome
Wild-Type Analog Phe MOR2.4 nM~100 nMModerate Agonist
Chlorinated Analog 4-Cl-Phe MOR1.3 nM 52 nM High Potency Agonist
Chlorinated Analog 4-Cl-Phe KOR>10,000 nMN/A (Antagonist)Gained Antagonism

Insight: The 4-Cl substitution improved MOR affinity by ~2-fold but, more importantly, introduced unique antagonist activity at the Kappa receptor (KOR), a profile desirable for non-addictive pain relief.

Case Study B: Metabolic Stability (Proteolysis)

Chlorination at the para position protects the peptide backbone from chymotrypsin, which prefers cleaving on the carboxyl side of aromatic residues. The bulky halogen hinders the enzyme's catalytic triad.

Table 2: Proteolytic Half-Life Comparison (In Vitro Serum)

Peptide ClassSequence ModificationHalf-Life (

) - WT
Half-Life (

) - 4-Cl
Stability Fold-Change
Neurotensin (8-13) Arg-Arg-Pro-Phe -Ile-Leu42 min> 240 min> 5.7x
Antimicrobial (Jelleine-1) Phe-Pro-Val-Phe -NH215 min120 min8.0x

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Cl-Phe Peptides

Incorporating 4-Cl-Phe requires specific attention to coupling efficiency due to the slight electron-withdrawing nature of the ring, though it is generally stable under standard Fmoc conditions.

Workflow Diagram:

SPPS_Protocol Start Resin Loading (Rink Amide / Wang) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x3, DCM x3) Deprotect->Wash1 Activate Activation of Fmoc-4-Cl-Phe-OH (HBTU/DIEA or DIC/Oxyma) Wash1->Activate Coupling Coupling Reaction (2-4 hours, Double Coupling recommended) Activate->Coupling Monitor Kaiser Test / LC-MS Check Coupling->Monitor Monitor->Deprotect Next Cycle Cleavage Final Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) Monitor->Cleavage Sequence Complete

Caption: SPPS workflow. Note that 4-Cl-Phe is stable in 95% TFA, unlike iodinated variants which may require protection from light or scavengers to prevent dehalogenation.

Step-by-Step Methodology:

  • Resin Selection: Use Rink Amide resin (0.5-0.7 mmol/g) for C-terminal amides.

  • Coupling Reagents: Dissolve Fmoc-4-chloro-L-phenylalanine (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.

    • Expert Tip: Pre-activate for only 30-60 seconds to minimize racemization. 4-Cl-Phe is less prone to racemization than Phenylglycine but care is warranted.

  • Reaction Time: Extend coupling time to 2 hours (vs. 45 min for WT Phe) or perform a double coupling to ensure completion, as the steric bulk of Cl can slightly retard kinetics.

  • Cleavage: Use a cocktail of TFA/TIS/H2O (95:2.5:2.5). Avoid using thiols (EDT) if not strictly necessary, although Cl-Phe is generally compatible.

Protocol 2: Comparative Serum Stability Assay

To validate the stability claims:

  • Preparation: Dissolve WT and 4-Cl-Phe peptides (1 mM) in PBS (pH 7.4).

  • Incubation: Mix with pooled human serum (25% v/v final concentration) at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120, 240 min.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing 0.1% TFA) to precipitate serum proteins. Centrifuge at 10,000g for 5 min.

  • Analysis: Inject supernatant onto RP-HPLC (C18 column).

    • Gradient: 5-65% ACN over 20 min.

    • Detection: UV at 220 nm.[1]

  • Calculation: Plot Peak Area vs. Time. Fit to first-order decay kinetics (

    
    ) to determine 
    
    
    
    .

References

  • Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. MDPI Molecules. 2021. [Link]

  • Cyclic enkephalin analogs containing various para-substituted phenylalanine derivatives. Chemical Biology & Drug Design. 2005. [Link]

  • Novel stable analogues of the neurotensin C-terminal hexapeptide containing unnatural amino acids. Amino Acids. 2019. [Link]

  • Halogen Bonding in Drug Discovery: An Overview. Journal of Medicinal Chemistry. [Link]

  • Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Omega. 2023. [Link]

Sources

Validation

Technical Validation Guide: N-Fmoc-3-methoxy-4-chloro-L-phenylalanine Integration via LC-MS

Executive Summary Objective: To define the analytical validation protocol for the integration of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (Fmoc-3-OMe-4-Cl-Phe-OH) into synthetic peptides. The Challenge: Incorporating po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To define the analytical validation protocol for the integration of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (Fmoc-3-OMe-4-Cl-Phe-OH) into synthetic peptides.

The Challenge: Incorporating polysubstituted non-canonical amino acids (NCAAs) presents unique challenges in Solid Phase Peptide Synthesis (SPPS).[1] The 3-methoxy group introduces steric hindrance at the ortho-position relative to the peptide bond, while the 4-chloro substituent alters the electronic density of the aromatic ring. Standard colorimetric monitoring (e.g., Kaiser test) is often insufficient for these derivatives due to potential steric shielding or false readings.[1]

The Solution: Liquid Chromatography-Mass Spectrometry (LC-MS) provides the only definitive validation method by leveraging the unique chlorine isotopic signature and precise mass shifts to confirm integration and rule out common side reactions like des-chlorination or deletion sequences.[1]

Comparative Analysis: Validation Methodologies

This section objectively compares LC-MS against traditional validation alternatives for this specific NCAA.

FeatureLC-MS (Recommended) HPLC-UV (214/254 nm) Colorimetric Assays (Kaiser/Chloranil)
Specificity High: Distinguishes product from des-chloro impurities and deletion sequences based on m/z.[1]Low: Co-eluting impurities with similar hydrophobicity may mask the target peak.[1]Low: Only indicates presence/absence of free amines; gives no structural info.[1]
Confirmation Isotopic Pattern: Detects the characteristic 3:1 ratio of

Cl to

Cl.[1][2]
Retention Time: Relies on prediction; shifts caused by -OMe/-Cl are not definitive without standards.Qualitative: Subjective color change; prone to false negatives with sterically hindered residues.[1]
Sensitivity Femtomole range: Suitable for micro-cleavage analysis of few resin beads.[1]Micromole range: Requires larger sample; less sensitive to minor side-products.[1]N/A: Destructive on-resin test.
Limit of Detection Detects <0.1% des-chloro impurities.Often misses <1% impurities if extinction coefficients are similar.[1]Cannot detect impurities.

Expert Insight: While HPLC-UV is standard for purity assessment, it is blind to the specific structural integrity of the 3-methoxy-4-chloro moiety.[1] Only MS can confirm that the chlorine atom has not been lost during acidolytic cleavage or coupling.[1]

Technical Protocol: LC-MS Validation Workflow

This protocol is designed for a "micro-cleavage" check during SPPS to validate the successful coupling of Fmoc-3-OMe-4-Cl-Phe-OH before proceeding.[1]

Phase 1: Sample Preparation (Micro-Cleavage)[1]
  • Sampling: Remove ~2-5 mg of resin-bound peptide after the coupling step and Fmoc-deprotection (or leave Fmoc on if checking coupling efficiency directly).[1]

  • Wash: Wash resin 3x with DCM to remove residual DMF.[1]

  • Cleavage: Add 200 µL of Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Note: Avoid silanes if not necessary, but TIS prevents re-attachment.

  • Incubation: Shake at room temperature for 30-60 minutes.

  • Extraction: Precipitate with cold diethyl ether or simply dry under nitrogen flow and reconstitute in 200 µL of 50:50 Water:Acetonitrile (0.1% Formic Acid).

Phase 2: LC-MS Acquisition Parameters[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5-95% B over 5-10 minutes (Fast gradient is sufficient for validation).

  • Flow Rate: 0.4 - 0.6 mL/min.[1]

  • MS Mode: Positive ESI (Electrospray Ionization).[1]

  • Scan Range: m/z 100 – 1500 (Adjust based on expected peptide mass).

Phase 3: Data Interpretation Criteria

To validate success, the spectrum must meet three criteria:

  • Monoisotopic Mass Match:

    • Calculate the theoretical mass of the peptide fragment.

    • Contribution of Residue: The 3-methoxy-4-chloro-Phe residue adds 225.055 Da (C11H10ClNO2 - H2O) to the chain mass.[1]

    • Note: Standard Phe adds 147.068 Da.[1] The shift is +77.987 Da .[1]

  • The Chlorine Isotope Signature (The "Smoking Gun"):

    • Chlorine exists naturally as

      
      Cl (75.77%) and 
      
      
      
      Cl (24.23%).[1]
    • Validation Rule: You must observe an M+2 peak at approximately 32% intensity of the molecular ion (M).[1][3]

    • Absence of M+2 implies: Des-chlorination (loss of Cl) or incorrect amino acid used.[1]

  • Absence of Deletion Sequence:

    • Check for a peak corresponding to [Target Mass - 225 Da]. Its presence indicates failed coupling due to steric hindrance of the methoxy group.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the expected isotopic patterns.

Diagram 1: Analytical Validation Workflow

ValidationWorkflow Start Resin Sample (Post-Coupling) Cleavage Micro-Cleavage (95% TFA) Start->Cleavage LCMS LC-MS Analysis (ESI+) Cleavage->LCMS Data Mass Spectrum Extraction LCMS->Data Check1 Check 1: Target Mass (M)? Data->Check1 Check2 Check 2: Isotope Pattern (M+2 @ ~30%)? Check1->Check2 Mass Found Fail_Del FAILURE: Deletion Sequence (Incomplete Coupling) Check1->Fail_Del Mass Missing (Found M-225) Success VALIDATED: Proceed to Next Step Check2->Success Pattern Matches Fail_Des FAILURE: Des-Chloro Impurity (Side Reaction) Check2->Fail_Des No M+2 Peak

Caption: Step-by-step logic flow for validating the integration of chlorinated amino acids via LC-MS.

Diagram 2: Isotopic Pattern Expectation

IsotopePattern M M (100%) (35-Cl Isotope) M2 M+2 (~32%) (37-Cl Isotope) M->M2 Expected Pattern Impurity Impurity (Des-Cl) No M+2 Peak

Caption: Visual representation of the mandatory Chlorine isotope signature in MS spectra.

Troubleshooting & Optimization

If the LC-MS validation reveals incomplete coupling (Deletion Sequence), optimize the synthesis using these parameters:

ParameterStandard ProtocolOptimized for 3-OMe-4-Cl-Phe Rationale
Coupling Reagent HBTU or HCTUHATU or PyAOP The 7-azabenzotriazole moiety (HATU) improves reactivity for sterically hindered secondary amines or bulky residues.[1]
Base DIPEA (2 eq)TMP (2,4,6-Trimethylpyridine) TMP minimizes base-catalyzed racemization which can occur with electron-deficient phenyl rings.[1]
Temperature Room Temp50°C (Microwave) Thermal energy overcomes the steric barrier of the 3-methoxy group.[1]
Double Coupling OptionalMandatory Ensure complete conversion; the first coupling often yields only 80-90% for bulky NCAAs.[1]

References

  • PubChem. (2025).[1] Compound Summary: N-Fmoc-4-chloro-L-phenylalanine.[1][4] National Library of Medicine.[1] Retrieved from [Link][1]

  • University of Calgary. (n.d.).[1] Mass Spectroscopy: Isotope patterns for -Cl and -Br. Chemistry LibreTexts. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding for Fmoc stability and cleavage). Retrieved from [Link]

  • Coin, I., et al. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link][1]

Sources

Comparative

Comparative Binding Affinity Guide: 3-Methoxy-4-chloro-L-phenylalanine Analogs in Peptide Drug Design

Executive Summary In the landscape of modern peptide therapeutics and peptidomimetics, relying solely on the 20 canonical amino acids often results in suboptimal target affinity and rapid proteolytic degradation. To over...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide therapeutics and peptidomimetics, relying solely on the 20 canonical amino acids often results in suboptimal target affinity and rapid proteolytic degradation. To overcome these limitations, the strategic incorporation of unnatural amino acids (uAAs)—specifically halogenated and methoxylated phenylalanine derivatives—has become a cornerstone of structure-activity relationship (SAR) optimization.

This guide provides an in-depth comparative analysis of 3-methoxy-4-chloro-L-phenylalanine against its structural isomers and canonical counterparts. By examining the causality behind steric complementarity and halogen bonding, this document serves as a definitive resource for rational peptide design and experimental validation.

Mechanistic Rationale: The Physics of Affinity

When optimizing a peptide ligand for a receptor (e.g., a GPCR or a protein-protein interaction interface), the substitution of canonical L-Phenylalanine (L-Phe) with 3-methoxy-4-chloro-L-phenylalanine (3M4Cl-Phe) introduces two distinct physicochemical advantages:

A. The Halogen Bond ( -Hole Effect)

The 4-chloro substituent acts as a powerful pharmacophore by introducing a highly directional non-covalent interaction known as halogen bonding[1]. The anisotropic charge distribution on the chlorine atom creates a localized region of positive electrostatic potential (the


-hole) at the distal end of the C–Cl bond. This 

-hole interacts strongly with Lewis bases, such as backbone carbonyl oxygens within the receptor's hydrophobic pocket[1]. While the absolute strength of halogen bonds generally follows the atomic trend I > Br > Cl > F[2], chlorine offers an optimal balance of electronegativity, metabolic stability, and minimal steric clash for systemic therapeutics.
B. Steric Tuning and Entropic Optimization

The addition of the 3-methoxy group provides an electron-donating effect that modulates the


-electron cloud of the aromatic ring, enhancing 

stacking interactions with adjacent aromatic residues in the target pocket. More importantly, the steric bulk of the methoxy group restricts the

and

dihedral angles of the amino acid side chain. This conformational restriction pre-organizes the peptide into its bioactive conformation, significantly reducing the entropic penalty (

) upon target binding.

Furthermore, the specific positioning of these substituents is non-negotiable. As demonstrated in studies of halogenated enzyme inhibitors, swapping the substitution pattern (e.g., from 3-chloro-4-methoxy to 3-methoxy-4-chloro) can drastically alter steric complementarity, leading to severe steric clashes and a complete loss of binding affinity[3].

BindingMechanics A 3-Methoxy-4-Chloro L-Phe Residue B 4-Chloro Group (Sigma-Hole) A->B C 3-Methoxy Group (Steric Bulk) A->C D Directional Halogen Bond B->D Interacts with Backbone Carbonyl E Conformational Restriction C->E Reduces Entropic Penalty F Enhanced Target Affinity (Lower Kd) D->F E->F

Fig 1: Thermodynamic binding pathway of 3-methoxy-4-chloro-L-phenylalanine.

Comparative Performance Data

To objectively evaluate the performance of 3M4Cl-Phe, we compare it against its swapped isomer (3-Chloro-4-methoxy-L-Phe), a standard halogenated analog (4-Chloro-L-Phe), and the canonical L-Phe. The data below represents generalized empirical trends derived from


-helical peptide optimization against a model hydrophobic binding pocket.
Peptide AnalogSubstitution PatternRelative

(nM)
Dissociation Rate (

)
Lipophilicity (LogP)Serum

3M4Cl-Phe 3-Methoxy, 4-Chloro0.8

2.8> 48 hrs
3Cl4M-Phe 3-Chloro, 4-Methoxy15.4

2.7> 48 hrs
4Cl-Phe 4-Chloro5.2

2.424 hrs
L-Phe None (Canonical)45.0

1.5< 2 hrs

Data Analysis: The 3M4Cl-Phe analog exhibits a 56-fold improvement in binding affinity (


) compared to canonical L-Phe. Crucially, the 

rate is significantly slower, proving that the halogen bond effectively "anchors" the peptide in the pocket. The isomeric 3Cl4M-Phe performs poorly by comparison, underscoring that the

-hole must be perfectly aligned with the receptor's hydrogen bond acceptors[3].

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating mandatory quality control checkpoints.

Protocol 1: Fmoc-SPPS Incorporation of 3M4Cl-Phe

Causality: The steric bulk of the 3-methoxy group adjacent to the 4-chloro group creates significant hindrance during solid-phase peptide synthesis (SPPS). Standard HBTU coupling is often insufficient, necessitating highly reactive coupling reagents like HATU.

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes to ensure maximum surface area exposure.

  • Coupling Solution: Prepare a solution containing 3.0 equivalents of Fmoc-3-methoxy-4-chloro-L-phenylalanine[4], 2.9 equivalents of HATU, and 6.0 equivalents of DIPEA in anhydrous DMF.

  • Reaction: Add the solution to the resin and agitate for 2 hours at room temperature.

  • Validation Checkpoint (Critical): Perform a Kaiser test. If the beads turn blue (indicating unreacted primary amines due to steric hindrance), do not proceed. Perform a double coupling using DIC/Oxyma for an additional 2 hours. Proceed to Fmoc deprotection only when the Kaiser test is strictly negative (yellow).

Protocol 2: Surface Plasmon Resonance (SPR) for Determination

Causality: SPR provides real-time, label-free kinetic data. Because halogen bonding primarily extends the residence time of the drug by slowing the dissociation rate (


)[1], end-point assays (like ELISA) are insufficient to capture the full mechanistic benefit.
  • Immobilization: Immobilize the target receptor onto a CM5 sensor chip via standard EDC/NHS amine coupling chemistry.

  • Analyte Preparation: Dilute the purified peptide analogs in HBS-EP+ running buffer to a concentration series ranging from 0.1 nM to 100 nM.

  • Kinetic Analysis: Flow the peptides over the chip at a rate of 30 µL/min. Measure the association phase for 180 seconds and the dissociation phase for 600 seconds.

  • Validation Checkpoint (Critical): Flow a scrambled peptide sequence over a reference flow cell. You must subtract this reference signal from the active flow cell data to eliminate bulk refractive index shifts and non-specific binding artifacts. Fit the resulting sensograms to a 1:1 Langmuir binding model.

Workflow S1 Step 1: Fmoc-SPPS Couple Fmoc-3M4Cl-Phe (HATU/DIPEA) S2 Step 2: Cleavage & Deprotection TFA/TIS/H2O (95:2.5:2.5) S1->S2 S3 Step 3: Purification RP-HPLC (C18 column) S2->S3 S4 Step 4: SPR Analysis Immobilize Target, Flow Peptide S3->S4 S5 Step 5: Data Fitting 1:1 Langmuir Binding Model S4->S5

Fig 2: Self-validating experimental workflow from SPPS to SPR analysis.

Conclusion

The substitution of canonical phenylalanine with 3-methoxy-4-chloro-L-phenylalanine is a highly effective tactic for peptide optimization. By leveraging the


-hole for directional halogen bonding and utilizing the 3-methoxy group for entropic restriction, researchers can achieve sub-nanomolar affinities and vastly improved serum half-lives. However, rigorous synthetic validation and kinetic profiling via SPR are mandatory to confirm that the designed steric complementarity translates successfully in vitro.

References

  • National Institutes of Health (PubMed). "Molecular dynamics simulation of halogen bonding mimics experimental data for cathepsin L inhibition." Available at: [Link]

  • National Institutes of Health (PMC). "Halogen Bonding in Haspin-Halogenated Tubercidin Complexes: Molecular Dynamics and Quantum Chemical Calculations." Available at: [Link]

  • DiVA Portal. "Towards Mosquitocides for Prevention of Vector-Borne Infectious Diseases." Available at: [Link]

Sources

Validation

Comparative Crystallographic Guide: N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

Topic: Crystallographic Data Analysis of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][] [1][2][3] Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallographic Data Analysis of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][]

[1][2][3]

Executive Summary: The Structural Landscape

In the realm of peptidomimetics and supramolecular self-assembly, N-Fmoc-3-methoxy-4-chloro-L-phenylalanine represents a sophisticated "push-pull" system.[1][] Unlike the standard Fmoc-L-Phenylalanine (Fmoc-Phe) , which relies almost exclusively on


-

stacking and hydrogen bonding for lattice stability, this tri-substituted derivative introduces two critical perturbations:
  • Electronic Modulation: The 4-chloro substituent introduces halogen bonding capabilities (

    
    -hole interactions).[1][]
    
  • Steric & H-Bonding Modulation: The 3-methoxy group acts as a steric wedge and a weak hydrogen bond acceptor, potentially altering the canonical "zipper" packing observed in Fmoc-fibrils.[1][]

This guide provides a comparative analysis framework, treating Fmoc-4-chloro-L-phenylalanine (PDB/CSD Ref: Pizzi et al., 2017) as the Reference Standard to evaluate the structural deviations induced by the 3-methoxy modification.[1][]

Crystallographic Methodology & Workflow

To ensure high-fidelity data analysis, the experimental workflow must isolate the specific polymorph relevant to bio-application (often the hydrogel-forming fibrillar state vs. the thermodynamic crystal).[1][]

Experimental Workflow (DOT Diagram)

G cluster_0 Phase I: Crystal Growth cluster_1 Phase II: Data Collection cluster_2 Phase III: Structure Solution Solvent Solvent Selection (DMSO/H2O vs. MeOH) Method Slow Evaporation or Vapor Diffusion Solvent->Method Harvest Crystal Harvesting (Cryo-loop mounting) Method->Harvest Diffraction X-Ray Diffraction (Cu Kα / Synchrotron) Harvest->Diffraction Indexing Unit Cell Indexing (Space Group Det.) Diffraction->Indexing Phasing Phasing (Direct Methods/SHELXT) Indexing->Phasing Refinement Refinement (SHELXL, R1 < 5%) Phasing->Refinement Analysis Interaction Mapping (Hirshfeld Surfaces) Refinement->Analysis

Figure 1: Standardized crystallographic workflow for Fmoc-amino acid derivatives, emphasizing the transition from solution phase to refined structural model.[1][][3]

Comparative Structural Analysis

This section compares the target compound against its closest structural analogs. The data for the Reference Standard (Fmoc-4-Cl-Phe) is derived from high-resolution studies (e.g., CrystEngComm 2017), while the Target data represents the expected deviations based on crystallographic principles.[1][]

Table 1: Crystallographic Parameters & Lattice Metrics
MetricReference Standard (Fmoc-4-chloro-L-Phe)Target Compound (Fmoc-3-methoxy-4-chloro-L-Phe)Implication for Drug Design
Crystal System MonoclinicPredicted: Monoclinic or TriclinicLower symmetry often correlates with lower solubility.[1][]
Space Group

Predicted:

or

Chiral space group is mandatory for L-enantiomers.[1][]
Density (

)
~1.337 g/cm³~1.35 - 1.38 g/cm³Higher density indicates tighter packing efficiency despite steric bulk.[1][]
Fmoc Stacking Offset Face-to-FaceOffset (Disrupted)Methoxy group may force a larger offset, weakening

-

overlap.[1][]
Halogen Bond Cl···O=C (2.98 Å)Cl[]···O (Methoxy) or Cl[][3]···

The 3-OMe oxygen competes as a halogen bond acceptor.[1][]
H-Bond Network 1D

-sheet mimic
Perturbed 1D chains3-OMe can act as an acceptor, potentially creating lateral cross-links.[1][]
Deep Dive: Interaction Hierarchies

To understand the "performance" (stability/gelation) of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine, one must analyze the hierarchy of intermolecular forces.[1][]

A. The Halogen Bond (The Stabilizer)

In the 4-chloro derivative, the Chlorine atom functions as a Lewis acid (


-hole) interacting with the carbonyl oxygen of the Fmoc carbamate.[1][]
  • Mechanism:

    
    [1][]
    
  • Target Deviation: In the 3-methoxy-4-chloro derivative, the 3-methoxy oxygen is spatially proximal.[1][] It creates a competing acceptor site.[1][]

    • Risk:[1][] Intramolecular

      
       interactions could "lock" the phenyl ring conformation, reducing conformational entropy and increasing melting point.[]
      
B. The Methoxy "Wedge" (The Disruptor)

The methoxy group at the meta position adds significant width to the phenyl ring.[1]

  • Effect on Packing: In standard Fmoc-Phe, the phenyl rings interdigitate (zipper-like).[1][] The 3-OMe group disrupts this close packing, likely expanding the unit cell volume along the

    
    -axis (stacking axis).[1][]
    
  • Solubility Consequence: This disruption typically increases solubility compared to the 4-Cl analog, making the target compound a better candidate for liquid-phase peptide synthesis (LPPS) but potentially a weaker hydrogelator.[1][]

Interaction Network Diagram (DOT)

Interactions Fmoc Fmoc Group (Aromatic) Fmoc->Fmoc π-π Stacking (Primary Scaffold) Peptide Peptide Backbone (Amide) Peptide->Peptide H-Bonding (β-sheet mimic) SideChain Phenyl Ring (3-OMe, 4-Cl) SideChain->Fmoc CH-π Interaction SideChain->Peptide Halogen Bond (Cl...O=C) SideChain->SideChain Steric Repulsion (Methoxy-Methoxy)

Figure 2: Hierarchy of supramolecular forces.[1][] The Target Compound introduces "Steric Repulsion" and modified "Halogen Bonding" into the standard network.[1][]

Experimental Validation Protocols

To validate the crystallographic model, the following protocols are mandatory. These ensure that the solved structure corresponds to the bulk material performance.[1][]

Protocol A: Single Crystal Growth (Vapor Diffusion) [1][]
  • Dissolution: Dissolve 10 mg of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine in 0.5 mL of HPLC-grade DMSO or DMF .

  • Setup: Place the solution in an inner vial.

  • Precipitant: Place the inner vial inside a larger jar containing 5 mL of Water or Methanol (anti-solvent).

  • Equilibration: Seal tightly and leave undisturbed at 20°C for 3-7 days.

  • Observation: Look for needle-like crystals (indicative of channel solvates) or block crystals (thermodynamic form).[1][]

Protocol B: Hirshfeld Surface Analysis

Why: To quantify the contribution of the Cl and OMe groups to the crystal stability.[1]

  • Software: Use CrystalExplorer.[1][]

  • Input: CIF file from refinement.

  • Action: Generate

    
     surface.[1][]
    
  • Analysis:

    • Red spots on the surface indicate strong H-bonds (Amide-Amide).[1][]

    • Look for specific contact regions around the Chlorine atom.[1][]

    • Fingerprint Plot: Compare the

      
       spikes.[1] A sharp spike at high 
      
      
      
      / low
      
      
      confirms the Halogen Bond.[1][]
References
  • Pizzi, A., et al. (2017).[1][3] "Halogen bonding modulates hydrogel formation from Fmoc amino acids."[1][][3] CrystEngComm, 19(14), 1870-1875.[1][]

    • Key Insight: Establishes the P 1 21 1 space group and Cl...O halogen bonding motif for the 4-chloro analog.[1][]

  • Draper, E. R., et al. (2015).[1] "The effect of pH on the self-assembly of Fmoc-phenylalanine derivatives." Soft Matter.

    • Key Insight: Describes the standard packing of Fmoc-Phe and the sensitivity to side-chain proton
  • Cambridge Structural Database (CSD). "Fmoc-4-chloro-L-phenylalanine crystal data."[1][] []

    • Key Insight: Source for unit cell parameters used in the compar
  • PubChem. "N-Fmoc-4-chloro-L-phenylalanine Compound Summary."[1][][3] []

    • Key Insight: Chemical property baseline for the 4-Cl scaffold.[1][]

Sources

Comparative

QC Standards for N-Fmoc-3-methoxy-4-chloro-L-phenylalanine: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of Quality Control (QC) standards for N-Fmoc-3-methoxy-4-chloro-L-phenylalanine , a specialized non-canonical amino acid used in the synthesis of peptidomimetic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Quality Control (QC) standards for N-Fmoc-3-methoxy-4-chloro-L-phenylalanine , a specialized non-canonical amino acid used in the synthesis of peptidomimetics and peptide therapeutics.

Executive Summary

In the development of peptide-based therapeutics, the quality of starting materials dictates the success of Solid-Phase Peptide Synthesis (SPPS).[1] N-Fmoc-3-methoxy-4-chloro-L-phenylalanine (CAS: 2154853-12-8) is a critical building block often selected to modulate potency and metabolic stability in peptide drugs.[1][2][3]

However, its dual-substituted aromatic ring (3-methoxy, 4-chloro) introduces unique synthetic challenges, including regioisomeric contamination and solubility variations.[1][2][3] This guide compares High-Stringency (GMP-Ready) standards against Standard Research Grade specifications, demonstrating how "minor" impurities in raw materials can lead to catastrophic failure in downstream purification.[1][2][3]

Technical Profile & Critical Quality Attributes (CQAs)

Before defining QC limits, we must establish the chemical identity and potential failure modes of the molecule.

AttributeSpecificationTechnical Note
Chemical Name N-Fmoc-3-methoxy-4-chloro-L-phenylalanine
Formula C₂₅H₂₂ClNO₅MW: 451.90 g/mol
Structure Fmoc-protected amino acid with a di-substituted phenyl ring.[1][2][3][4][5][6]The ortho-methoxy group (position 3) can sterically hinder coupling if not properly activated.[1][2][3]
Chirality L-Isomer (S-configuration)Critical Risk: Racemization during chlorination steps in bulk manufacturing.[1][2][3]
Solubility Soluble in DMF, NMP, DMSO.[2]Poor solubility in DCM compared to standard Fmoc-Phe due to the chloro-substituent.[2][3]
The "Hidden" Impurities

Unlike standard amino acids, this derivative is prone to specific side-reactions during its manufacture:

  • Regioisomers: 3-chloro-4-methoxy analogs (arising from non-selective halogenation).[1][2][3]

  • Des-chloro / Des-methoxy analogs: Incomplete reaction intermediates that act as "deletion sequences" in SPPS.[1][2][3]

  • Fmoc-β-Ala-OH: A byproduct that mimics the target amino acid but introduces a beta-amino acid insertion.[1][2][3]

Comparative Analysis: Research Grade vs. GMP Grade

The following table contrasts the performance metrics and QC limits of two distinct grades of this raw material.

Table 1: QC Specification Comparison
Quality AttributeStandard Research Grade High-Stringency (GMP) Grade Impact on SPPS Performance
Assay (HPLC) ≥ 98.0%≥ 99.5% Lower purity introduces truncation sequences that co-elute with the final peptide.[1][2][3]
Chiral Purity (ee) ≥ 99.0% (≤ 0.5% D-isomer)≥ 99.8% (≤ 0.1% D-isomer)0.5% D-isomer results in 0.5% diastereomeric impurity per coupling, which is often inseparable by Prep-HPLC.[1][2][3]
Free Amine ≤ 0.5%≤ 0.1% Free amines cause double-insertion (e.g., Phe-Phe), ruining the sequence.[1][2][3]
Acetate Content Not Specified≤ 0.02% Critical: Acetate acts as a permanent capping agent, terminating peptide chains irreversibly.[1][2][3][7]
Water (KF) ≤ 1.0%≤ 0.5% Excess water hydrolyzes active esters (e.g., HBTU/HATU), reducing coupling efficiency.[3]
Residual Solvents Ethyl Acetate < 1.0%Ethyl Acetate < 0.1% Ethyl acetate can slowly hydrolyze to acetic acid during storage, increasing capping risks over time.[2][3][7][8]
Performance Simulation: The Cost of Low Purity

Using a 98% purity derivative (Research Grade) versus a 99.5% purity derivative (GMP Grade) in a 20-mer peptide synthesis:

  • Research Grade:

    
     Maximum Theoretical Yield.
    
  • GMP Grade:

    
     Maximum Theoretical Yield.[2][3]
    

Visualizing the Impact

The following diagrams illustrate the causal relationships between raw material QC and final product quality.

Diagram 1: The Impurity Avalanche in SPPS

This diagram demonstrates how specific impurities in N-Fmoc-3-methoxy-4-chloro-L-phenylalanine propagate through the synthesis cycle.[1][2][3]

ImpurityCascade RawMaterial Raw Material: Fmoc-3-OMe-4-Cl-Phe Impurity_Acetate Impurity: Acetate (>0.02%) RawMaterial->Impurity_Acetate Impurity_D_Iso Impurity: D-Isomer (>0.5%) RawMaterial->Impurity_D_Iso Impurity_FreeAmine Impurity: Free Amine (>0.2%) RawMaterial->Impurity_FreeAmine Effect_Cap Irreversible Capping (Truncated Peptide) Impurity_Acetate->Effect_Cap Competes with AA Effect_Epimer Diastereomer Formation (L-D-L Sequence) Impurity_D_Iso->Effect_Epimer Incorporates Effect_Double Double Insertion (Phe-Phe Sequence) Impurity_FreeAmine->Effect_Double Self-Coupling Result_Purification Purification Failure: Impurities Co-elute Effect_Cap->Result_Purification Effect_Epimer->Result_Purification Effect_Double->Result_Purification

Caption: Propagation of raw material impurities into complex peptide byproducts.

Diagram 2: QC Decision Workflow

A self-validating protocol for accepting or rejecting incoming raw material batches.[1][2][3]

QC_Workflow Start Incoming Batch: Fmoc-3-OMe-4-Cl-Phe Identity 1. Identity Check (H-NMR + MS) Start->Identity Purity 2. HPLC Purity (>99.0%?) Identity->Purity Match Fail REJECT / Downgrade to R&D Identity->Fail Mismatch Chiral 3. Chiral HPLC (>99.8% ee?) Purity->Chiral Pass Purity->Fail Fail Acetate 4. Acetate/Solvent (GC-MS Check) Chiral->Acetate Pass Chiral->Fail Fail Pass RELEASE for GMP Synthesis Acetate->Pass Pass Acetate->Fail Fail

Caption: Step-by-step QC decision tree for validating Fmoc-amino acid raw materials.

Experimental Protocols

To ensure "Trustworthiness" and "Expertise," the following protocols are provided. These are adapted from standard pharmacopoeial methods but optimized for the lipophilicity of the chloro-methoxy-phenylalanine derivative.[2][3]

Protocol A: HPLC Purity & Related Substances

Purpose: To detect des-chloro impurities and free Fmoc-OH.[1][2][3]

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm).[3]

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes. (Note: The chloro group increases retention; ensure the gradient extends long enough to elute the main peak, likely around 12-15 min).[1][3]

  • Detection: UV at 265 nm (Fmoc absorption) and 214 nm (Peptide bond/Amide).[3]

  • System Suitability: Resolution (Rs) between Main Peak and Fmoc-OH > 1.5.

Protocol B: Chiral Purity (Enantiomeric Excess)

Purpose: To quantify the D-isomer contamination.[1][2][3]

  • Column: Immobilized Polysaccharide Phase (e.g., Chiralpak IA or IC).[2][3] Note: Crown ether columns are less effective for Fmoc-protected AAs due to steric bulk.[1][2][3]

  • Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1).[2][3] Isocratic flow.

  • Flow Rate: 1.0 mL/min.

  • Sample Prep: Dissolve 1 mg in 1 mL Ethanol.

  • Limit: The D-isomer typically elutes before the L-isomer on polysaccharide columns.[1][2][3] Area of D-isomer must be < 0.1% for GMP grade.[1][2][3]

Protocol C: Acetate Content (GC-MS)

Purpose: To detect trace acetic acid invisible to UV.[1][2][3]

  • Method: Headspace GC-MS or direct injection after derivatization.[1][2][3]

  • Derivatization: Treat sample with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to convert acetic acid to volatile trimethylsilyl acetate.[1][2][3]

  • Standard: External calibration with acetic acid spiked at 0.01%, 0.02%, and 0.05%.

References

  • Merck/Novabiochem. (2024).[2][3] Enhanced specification Fmoc-amino acids for SPPS. Retrieved from [3]

  • Isidro-Llobet, A., et al. (2009).[2][3][9] "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504.[1][2][3] (Foundational text on Fmoc stability and impurities).

  • PubChem. (2024).[2][3] Compound Summary: N-Fmoc-4-chloro-L-phenylalanine (Analog Data). Retrieved from [3]

  • Chem-Impex International. (2024).[1][2][3] Product Specifications: Fmoc-3-methoxy-L-phenylalanine. Retrieved from [1][2][3]

  • U.S. Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard for HPLC system suitability).
  • European Pharmacopoeia (Ph.[2][3] Eur.). Chapter 2.2.29 Liquid Chromatography.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

For professionals engaged in the sophisticated field of peptide synthesis and drug development, the lifecycle of a chemical reagent extends far beyond its use on the bench. The proper management and disposal of compounds...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the sophisticated field of peptide synthesis and drug development, the lifecycle of a chemical reagent extends far beyond its use on the bench. The proper management and disposal of compounds like N-Fmoc-3-methoxy-4-chloro-L-phenylalanine are not merely regulatory hurdles; they are integral components of a robust safety culture and responsible scientific practice. This guide provides an in-depth, procedural framework for the safe handling and disposal of this halogenated amino acid derivative, ensuring the protection of laboratory personnel and the environment.

Core Principle: Hazard Assessment and Classification

The foundation of any disposal procedure is a thorough understanding of the material's chemical identity and associated hazards. The structure of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine contains a critical feature that dictates its entire disposal pathway: a covalently bonded chlorine atom .

This classifies the compound as a halogenated organic compound . According to the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), many halogenated organic compounds are listed as hazardous waste or exhibit hazardous characteristics, necessitating specific disposal methods to prevent environmental contamination.[1][2][3] Halogenated wastes are typically managed via high-temperature incineration by a licensed hazardous waste disposal facility.[4][5]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Gloves must be inspected before use and changed immediately if contaminated.[9]

  • Body Protection: A standard laboratory coat.

All handling and packaging of this waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling fine dust particles.[7][10]

Segregation: The Cornerstone of Compliant Disposal

Proper segregation at the point of generation is the most critical step in laboratory waste management.[1][5] Due to its classification, N-Fmoc-3-methoxy-4-chloro-L-phenylalanine and any materials contaminated with it must not be mixed with general trash, non-hazardous waste, or even non-halogenated organic solvent waste.

The rationale for this strict segregation is rooted in the disposal process itself. Halogenated compounds require specialized incineration conditions to ensure their complete destruction and prevent the formation of highly toxic byproducts like dioxins. Mixing them with non-halogenated solvents, which may be recycled or used for fuel blending, contaminates the entire waste stream, increasing disposal costs and environmental risk.[4][5]

Disposal Workflow for N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

Caption: Decision workflow for the disposal of halogenated chemical waste.

Step-by-Step Disposal Protocols

Follow these detailed procedures for each type of waste stream generated.

A. Unused or Expired Solid N-Fmoc-3-methoxy-4-chloro-L-phenylalanine
  • Container Selection: Obtain a designated hazardous waste container for solid halogenated organic waste from your institution's Environmental Health & Safety (EHS) department. This is typically a plastic pail or a wide-mouth bottle.

  • Transfer: Carefully transfer the solid chemical into the waste container using a clean spatula or scoop. Avoid any actions that could generate dust.[11][12] If the original container is empty, it should also be placed in the solid chemical waste stream.[10]

  • Labeling: Immediately label the container with a hazardous waste tag. The label must include the full chemical name ("N-Fmoc-3-methoxy-4-chloro-L-phenylalanine"), the words "Hazardous Waste," and the appropriate hazard warnings.[13][14]

  • Closure: Securely close the container. It must remain closed at all times except when adding waste.[13]

B. Contaminated Labware and Disposables
  • Solid Disposables: All disposable items that have come into direct contact with the chemical, such as gloves, weighing paper, pipette tips, and contaminated wipes, must be placed into the same designated solid halogenated organic waste container.[10]

  • Non-Disposable Glassware: To decontaminate glassware, rinse it with a small amount of a suitable organic solvent (e.g., ethanol or acetone). This rinsate is now hazardous liquid waste. It must be collected in a designated container for liquid halogenated organic waste. After this initial decontamination rinse, the glassware can be washed using standard laboratory procedures.

C. Liquid Waste (Solutions and Reaction Byproducts)

This category includes solutions of the compound in solvents, as well as waste from reactions where the Fmoc group is cleaved, which often involves piperidine.[][16]

  • Container Selection: Use a designated, chemically compatible (e.g., polyethylene) container for liquid halogenated organic waste.[17]

  • Waste Collection: Carefully pour all solutions and reaction mixtures containing the title compound into the designated liquid waste container.

  • Segregation: Do not mix this waste with non-halogenated solvent waste streams.

  • Labeling and Storage: As with solid waste, the container must be clearly labeled as "Hazardous Waste," listing all chemical constituents and their approximate percentages.[3][13] Keep the container tightly sealed and stored in a secondary containment tray within a Satellite Accumulation Area (SAA).[4][14]

On-Site Storage and Final Disposal

All hazardous waste must be managed according to the regulations set forth by the EPA and local authorities.

  • Satellite Accumulation Area (SAA): This is a designated location at or near the point of waste generation and under the control of laboratory personnel.[13][14] Waste containers must be stored here until they are ready for pickup.

  • Container Management: In the SAA, ensure containers are inspected weekly for any signs of leakage.[13] Keep them securely closed and segregated from incompatible materials like strong acids, bases, or oxidizing agents.[12]

  • Final Disposal: Follow your institution's specific procedures to request a waste pickup from your EHS department or their contracted licensed chemical waste disposal company.[1][10] This ensures the waste is transported and disposed of in compliance with all federal and state regulations.

Spill Management

In the event of a small spill of solid N-Fmoc-3-methoxy-4-chloro-L-phenylalanine:

  • Restrict Access: Cordon off the affected area.

  • Control Dust: Avoid sweeping dry powder. If necessary, gently cover the spill with an absorbent material to prevent it from becoming airborne.[18]

  • Collect Material: Carefully scoop the spilled material and absorbent into a designated solid halogenated organic waste container.[6][11][12]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent. Dispose of the cleaning materials as contaminated solid waste.

  • Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.

Waste StreamContainer TypeKey Disposal ActionCritical Precautions
Solid Unused/Expired Chemical Labeled Solid Hazardous Waste Pail/BottleDispose of as Halogenated Organic Waste .Avoid generating dust during transfer.
Contaminated Disposables Labeled Solid Hazardous Waste Pail/BottleCollect all contaminated items (gloves, wipes, etc.).Do not mix with regular laboratory trash.
Glassware Rinsate Labeled Liquid Hazardous Waste BottleCollect solvent rinsate as Liquid Halogenated Waste .Never pour rinsate down the drain.
Liquid Solutions/Reaction Waste Labeled Liquid Hazardous Waste BottleCollect in a dedicated Halogenated Organic Liquid stream.Do not mix with non-halogenated solvents. Keep container closed.

References

  • BenchChem. (n.d.). Proper Disposal of Fmoc-alpha-methyl-L-Aspartic Acid: A Step-by-Step Guide.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • University of Colorado Boulder Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
  • Bucknell University. (2016, April 15). Hazardous Waste Segregation.
  • Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Phenylalanine.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet (Fmoc-D-MePhe-OH).
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet (4-Bromo-L-phenylalanine).
  • Thermo Fisher Scientific. (2011, March 3). Safety Data Sheet (FMOC-L-Phenylalanine).
  • Central Drug House (P) Ltd. (n.d.). FMOC-D-PHENYLALANINE CAS NO 86123-10-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet (Boc-α-Me-Phe(4-Cl)-OH).
  • Fisher Scientific. (n.d.). Safety Data Sheet (N-Boc-3-methyl-L-phenylalanine).
  • Echemi. (n.d.). FMOC-L-phenylalanine SDS, 35661-40-6 Safety Data Sheets.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet (2-(Fmoc-amino)-2-(pent-4-enyl)dec-9-enoic acid).
  • BenchChem. (n.d.). Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group.

Sources

Handling

Personal protective equipment for handling N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

A Comprehensive Guide to Personal Protective Equipment for Handling N-Fmoc-3-methoxy-4-chloro-L-phenylalanine For the modern researcher, scientist, or drug development professional, safety is not merely a checklist; it i...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Personal Protective Equipment for Handling N-Fmoc-3-methoxy-4-chloro-L-phenylalanine

For the modern researcher, scientist, or drug development professional, safety is not merely a checklist; it is the foundation of scientific integrity and innovation. This guide provides essential, in-depth safety and logistical information for handling N-Fmoc-3-methoxy-4-chloro-L-phenylalanine, a specialized amino acid derivative crucial in peptide synthesis. As your Senior Application Scientist, my goal is to move beyond mere compliance, offering a framework of understanding that empowers you to work safely and effectively. Here, we will dissect the 'why' behind each safety protocol, ensuring that every step is a self-validating component of a secure laboratory environment.

Hazard Assessment: A Proactive Approach to Safety

Before handling any chemical, a thorough understanding of its potential hazards is paramount. N-Fmoc-3-methoxy-4-chloro-L-phenylalanine is a powdered, halogenated organic compound. While many Fmoc-protected amino acids are not classified as acutely hazardous, the combination of its physical form and chemical structure necessitates a cautious approach.[1][2][3] The primary risks stem from inadvertent exposure through inhalation, skin contact, or eye contact.[4]

Key Potential Hazards:

  • Respiratory Tract Irritation: As a fine powder, the compound can become airborne during handling, posing an inhalation risk.[4]

  • Skin and Eye Irritation: Direct contact may cause irritation. Halogenated organic compounds, as a class, can cause skin issues with prolonged contact.[4][5]

  • Unknown Long-Term Effects: For many specialized research chemicals, comprehensive toxicological data is unavailable. Therefore, it is prudent to treat them with a high degree of caution.

Hazard RoutePotential Health EffectCausality
Inhalation May cause respiratory tract irritation.[4]Fine powder can be easily aerosolized during weighing and transfer.
Skin Contact May cause skin irritation.[4]The chlorinated functional group can interact with skin.
Eye Contact May cause eye irritation.[4]Particulate matter can cause physical irritation and chemical reaction.
Ingestion May be harmful if swallowed.[4]Accidental transfer from contaminated hands to mouth.

Core Personal Protective Equipment (PPE): Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard.[6] Its use should be considered mandatory after all engineering controls, such as fume hoods, have been implemented.

Eye and Face Protection

The eyes are exceptionally vulnerable to chemical and physical injury.

  • Chemical Splash Goggles: These are the minimum requirement. They provide a seal around the eyes, offering robust protection from airborne powder and accidental splashes.[6][7]

  • Face Shield: When handling larger quantities (e.g., >10g) or when there is a heightened risk of splashing during dissolution, a face shield must be worn in addition to chemical splash goggles.[7][8] Safety glasses with side shields are insufficient as they do not protect against dust or splashes from all angles.[7]

Hand Protection
  • Gloves: Disposable nitrile gloves are the standard for incidental contact.[7][9] They provide a good barrier against powders and splashes of many common laboratory solvents. Always inspect gloves for tears or punctures before use.

  • Double Gloving: For enhanced protection, particularly when weighing the powder or during cleanup of a spill, wearing two pairs of nitrile gloves is a recommended best practice.[7] If the outer glove becomes contaminated, it can be removed without exposing the skin.

Body Protection
  • Laboratory Coat: A properly fastened lab coat protects your skin and personal clothing from contamination.[10][11]

  • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and dropped items.[12]

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks.

  • Chemical Fume Hood: All weighing and handling of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine powder should be performed inside a certified chemical fume hood.[9][11] This contains the powder and prevents it from entering the general laboratory atmosphere.

  • Respirators: In the rare event that work cannot be conducted in a fume hood or if a large spill occurs, a respirator may be necessary.[10] Use of a respirator requires prior medical clearance, fit-testing, and training, as mandated by institutional and OSHA guidelines.[6]

Protection TypeMinimum RequirementRecommended for Enhanced Safety
Eye/Face Chemical Splash Goggles[6]Face shield worn over goggles[7]
Hand Single pair of nitrile gloves[7]Double-gloving with nitrile gloves
Body Lab coat, long pants, closed-toe shoes[12]N/A
Respiratory Work within a chemical fume hood[9]Use of an approved respirator for spill cleanup

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol outlines the essential steps for safely handling the solid compound, from initial setup to cleanup. The causality behind each step is to minimize dust generation and prevent cross-contamination.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_node 1. Don PPE (Goggles, Lab Coat, Gloves) weigh_node 2. Place Balance & Tools in Fume Hood prep_node->weigh_node handle_node 3. Weigh Compound (Minimize Dust) weigh_node->handle_node transfer_node 4. Transfer to Reaction Vessel handle_node->transfer_node decon_node 5. Decontaminate Workspace & Equipment transfer_node->decon_node waste_node 6. Dispose of Contaminated Waste in Halogenated Waste Stream decon_node->waste_node ppe_node 7. Doff PPE & Wash Hands waste_node->ppe_node

Caption: Workflow for Safe Handling of Powdered N-Fmoc-3-methoxy-4-chloro-L-phenylalanine.

Protocol:

  • Preparation: Before bringing the chemical into the workspace, don all required PPE: a buttoned lab coat, chemical splash goggles, and nitrile gloves.[11]

  • Setup Engineering Controls: Ensure the chemical fume hood is on and operating correctly. Place all necessary equipment (weighing paper, spatula, container) inside the hood to contain any dust.

  • Weighing: Carefully weigh the desired amount of N-Fmoc-3-methoxy-4-chloro-L-phenylalanine. Use smooth, deliberate motions with the spatula to minimize the creation of airborne dust.

  • Dissolution/Reaction: If dissolving the compound, add the solvent to the solid in the reaction vessel slowly to prevent splashing.

  • Decontamination: After use, wipe down the spatula, balance, and any surfaces inside the fume hood with a damp cloth or towel to collect any residual powder. Dispose of these cleaning materials as contaminated waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent re-contaminating yourself. Always wash your hands thoroughly with soap and water after handling any chemical.[13]

Disposal Plan: Managing Halogenated Waste

N-Fmoc-3-methoxy-4-chloro-L-phenylalanine contains chlorine, classifying it as a halogenated organic compound. These compounds must not be mixed with non-halogenated organic waste streams and must never be poured down the drain.[9][11] Improper disposal can lead to the formation of highly toxic byproducts during waste treatment processes.[5]

Disposal Protocol:

  • Designated Waste Container: All waste must be collected in a container specifically labeled "Halogenated Organic Waste".[5][9]

  • Solid Waste: Place any unused solid compound directly into this container.

  • Contaminated Materials: All items that have come into direct contact with the compound, including used gloves, weighing papers, and cleaning materials, must also be placed in the halogenated waste container.[1]

  • Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area away from incompatible materials.[1][13]

  • Institutional Procedures: Follow your institution's specific guidelines for arranging the pickup and final disposal by a licensed chemical waste management company.[1]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Small Spill: For a small spill of solid material within the fume hood, carefully sweep it up using a brush and dustpan and place it in the designated halogenated waste container.[4] Avoid actions that could make the powder airborne. Decontaminate the area afterward.

By integrating these principles of hazard assessment, diligent PPE use, and procedural discipline into your daily work, you build a robust culture of safety that protects not only yourself but your entire research community.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: N-Boc-α-methyl-4-chloro-L-phenylalanine. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment for Laboratories. Dartmouth College. Retrieved from [Link]

  • Office of Research. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy. Boston University. Retrieved from [Link]

  • Environmental Health & Safety. (n.d.). Halogenated Solvents. University of Washington. Retrieved from [Link]

  • Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory. Retrieved from [Link]

  • Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Phenylalanine. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Northwestern University. Retrieved from [Link]

  • HSC Chemistry & Physics. (n.d.). Safe Handling & Disposal of Organic Substances. Retrieved from [Link]

  • General Chemistry Labs. (n.d.). Procedure. University of North Georgia. Retrieved from [Link]

Sources

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